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  • Product: 4-(4-(Methylsulfonyl)phenyl)piperidine
  • CAS: 885274-65-7

Core Science & Biosynthesis

Foundational

literature review on 4-(4-(methylsulfonyl)phenyl)piperidine applications.

The following technical guide details the applications, synthesis, and pharmacological significance of 4-(4-(methylsulfonyl)phenyl)piperidine , a privileged scaffold in medicinal chemistry. A Critical Building Block for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and pharmacological significance of 4-(4-(methylsulfonyl)phenyl)piperidine , a privileged scaffold in medicinal chemistry.

A Critical Building Block for GPR119 Agonists and CNS Modulators

Content Type: Technical Whitepaper CAS Number: 885274-65-7 Molecular Formula: C₁₂H₁₇NO₂S Molecular Weight: 239.33 g/mol [1]

Executive Summary

4-(4-(Methylsulfonyl)phenyl)piperidine is a high-value pharmacophore used extensively in the discovery of G-protein coupled receptor (GPCR) modulators and ion channel blockers. Its structural utility lies in the combination of a basic amine center (piperidine) with a metabolically stable, polar hydrogen-bond acceptor (methylsulfonyl phenyl).

This scaffold is most notably recognized as a core motif in the development of GPR119 agonists for the treatment of Type 2 Diabetes and metabolic syndrome. Additionally, its structural homology to phenylpiperidine opioids and sigma receptor ligands makes it a versatile template for central nervous system (CNS) drug discovery.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile of this scaffold is essential for predicting its behavior in biological systems.

PropertyValueSignificance
LogP (Predicted) ~1.5 - 1.8Optimal for oral bioavailability; sufficiently lipophilic to cross membranes but polar enough to avoid non-specific binding.
pKa (Piperidine N) ~9.5 - 10.0Exists predominantly as a cation at physiological pH (7.4), facilitating electrostatic interactions with Asp/Glu residues in receptor binding pockets.
H-Bond Acceptors 3 (2 Sulfone O, 1 Amine)The sulfone oxygens serve as critical anchor points in receptor active sites without the acidic proton liability of sulfonamides.
H-Bond Donors 1 (Amine NH)Allows for further functionalization or direct interaction with backbone carbonyls.
Topological Polar Surface Area (TPSA) ~46 ŲWell within the range for blood-brain barrier (BBB) penetration (<90 Ų).

Pharmacological Applications

A. GPR119 Agonists (Metabolic Disease)

The primary application of 4-(4-(methylsulfonyl)phenyl)piperidine is in the synthesis of GPR119 agonists. GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells and intestinal L-cells. Activation leads to glucose-dependent insulin secretion (GDIS) and GLP-1 release.

Mechanistic Role of the Scaffold:

  • The "Tail" Group: In many GPR119 ligands (e.g., analogs of GSK1292263 or MBX-2982 ), the piperidine ring acts as a spacer that positions the phenyl-sulfone group into a specific polar pocket of the receptor.

  • Metabolic Stability: The methylsulfonyl group (

    
    ) replaces metabolically labile groups (like methoxy or methyl) to prevent rapid oxidation by CYP450 enzymes while maintaining H-bond accepting capability.
    
B. Neuroscience (Sigma & Dopamine Receptors)

The 4-phenylpiperidine core is the structural backbone of numerous CNS drugs (e.g., Haloperidol, Pethidine). The addition of the para-sulfone group modifies the selectivity profile:

  • Sigma-1 Receptor (

    
    R):  The scaffold serves as a template for designing 
    
    
    
    R ligands, which are investigated for neuroprotection and cognitive enhancement. The sulfone group reduces affinity for dopaminergic D2 receptors compared to the unsubstituted phenylpiperidine, potentially reducing extrapyramidal side effects.
  • Nav1.7 Channel Blockers: Sulfone-containing piperidines have been explored as state-dependent blockers for voltage-gated sodium channels, targeting neuropathic pain.

Synthesis & Manufacturing Protocols

The synthesis of 4-(4-(methylsulfonyl)phenyl)piperidine typically follows a convergent route using Suzuki-Miyaura coupling.

Protocol A: Suzuki Coupling via Pyridine Intermediate (High Purity)

This route avoids the difficulties of coupling directly to sp3 carbons on the piperidine ring by using a pyridine precursor, followed by reduction.

Step 1: Suzuki Coupling

  • Reagents: 4-Bromopyridine HCl, 4-(Methylsulfonyl)phenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME/Ethanol/Water.

  • Conditions: Reflux at 90°C for 16 hours under N₂ atmosphere.

  • Mechanism: Oxidative addition of Pd to aryl bromide

    
     Transmetallation with boronic acid 
    
    
    
    Reductive elimination to form 4-(4-(methylsulfonyl)phenyl)pyridine.

Step 2: Catalytic Hydrogenation (Reduction)

  • Reagents: PtO₂ (Adams' catalyst) or Pd/C, H₂ (50 psi), Acetic Acid/MeOH solvent.

  • Conditions: Shake in a Parr hydrogenator for 12-24 hours.

  • Workup: Filter catalyst, neutralize with NaOH, extract with DCM.

  • Yield: Typically >85% overall.[1]

Protocol B: Direct Coupling to N-Protected Piperidine

Used when the piperidine ring requires pre-existing chirality or substitution.

  • Reagents: tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (Vinyl triflate), 4-(Methylsulfonyl)phenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂.

  • Follow-up: Hydrogenation of the alkene and Boc-deprotection (TFA/DCM).

SynthesisRoute Start1 4-Bromopyridine Intermediate 4-(4-(Methylsulfonyl) phenyl)pyridine Start1->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 4-(Methylsulfonyl) phenylboronic acid Start2->Intermediate Product 4-(4-(Methylsulfonyl) phenyl)piperidine Intermediate->Product Hydrogenation H2, PtO2, AcOH

Figure 1: Convergent synthesis pathway via Suzuki-Miyaura coupling and catalytic hydrogenation.

Experimental Workflows

Workflow 1: GPR119 cAMP Accumulation Assay

To validate the biological activity of derivatives synthesized from this scaffold:

  • Cell Line: HEK293 cells stably expressing human GPR119.

  • Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

  • Protocol:

    • Seed cells at 2,000 cells/well in 384-well plates.

    • Incubate with test compound (dissolved in DMSO) for 30 minutes at 37°C.

    • Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Add HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

    • Read fluorescence ratio (665/620 nm).

  • Data Analysis: Plot dose-response curves to determine EC₅₀. A potent agonist utilizing this scaffold should exhibit an EC₅₀ < 100 nM.

Workflow 2: Metabolic Stability (Microsomal Stability)

Because the sulfone is designed for stability, this assay confirms the design hypothesis.

  • Incubation: 1 µM compound with human liver microsomes (HLM) and NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: Quench with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS.

  • Target: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein indicates good metabolic stability.
    

Visualization of Pharmacophore Utility

The diagram below illustrates how the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold bridges different therapeutic areas based on structural modifications.

PharmacophoreMap Core Core Scaffold: 4-(4-(Methylsulfonyl)phenyl)piperidine GPR119 Target: GPR119 (Diabetes) Modification: N-alkylation with heteroaryl carbamate Core->GPR119 Linker Extension Sigma Target: Sigma-1 (CNS) Modification: N-alkylation with benzyl/phenethyl groups Core->Sigma Lipophilic Capping Nav17 Target: Nav1.7 (Pain) Modification: Urea/Amide formation at Piperidine N Core->Nav17 Polar Decoration

Figure 2: Divergent medicinal chemistry applications of the core scaffold.

References

  • GPR119 Agonists and Diabetes

    • Title: Recent Advances in the Discovery of GPR119 Agonists.[2]

    • Source: Royal Society of Chemistry (RSC) Books.
    • Context: Discusses the SAR of phenylpiperidine sulfones in GPR119 agonist design (e.g., Cadila and Boehringer Ingelheim series).
    • URL:[Link][2][3][4][5][6]

  • Synthesis Reagents

    • Title: 4-(Methylsulfonyl)phenylboronic acid Product Page.[3][4]

    • Source: MedChemExpress.
    • Context: Confirms the use of the boronic acid precursor in Suzuki couplings for GPR119 agonists.[3][4]

  • Chemical Structure Data

    • Title: 4-(4-(methylsulfonyl)phenyl)piperidine (CAS 885274-65-7).[1][7][8][9]

    • Source: PubChem / Sigma-Aldrich.
    • Context: Identification of the specific building block and its Boc-protected deriv
  • Title: Heterocyclic GPR119 Agonists for the Treatment of Diabetes.

Sources

Exploratory

Pharmacological Profile: 4-(4-(methylsulfonyl)phenyl)piperidine Scaffolds

The following technical guide details the pharmacological profile of the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold. This analysis treats the structure not merely as a single compound, but as a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold. This analysis treats the structure not merely as a single compound, but as a privileged pharmacophore central to the design of dopaminergic stabilizers, metabolic GPR119 agonists, and ion channel modulators.

Executive Summary

The 4-(4-(methylsulfonyl)phenyl)piperidine moiety (CAS: 885274-65-7) represents a critical "privileged structure" in medicinal chemistry. It is defined by a piperidine ring substituted at the 4-position with a phenyl group bearing a para-methylsulfonyl (


) substituent.

This scaffold is distinct from, yet pharmacologically related to, the 3-substituted dopaminergic stabilizers (e.g., Pridopidine ). While the 3-isomer favors Sigma-1 receptor (


R) agonism and state-dependent Dopamine D2 antagonism, the 4-isomer  shifts the pharmacological vector toward GPR119 agonism  (metabolic targets) and significantly alters the safety profile regarding hERG channel blockade .

Key Pharmacological Drivers:

  • 
     Receptor Agonism:  Neuroprotection and modulation of ER stress.
    
  • GPR119 Activation: Enhancement of GLP-1 secretion for Type 2 Diabetes.

  • hERG Liability: A high-risk pharmacophore for QT prolongation due to its linear, rod-like dipole.

Chemical Space & Structure-Activity Relationship (SAR)

The Sulfone Switch: Meta vs. Para

The position of the methylsulfonyl group dictates the therapeutic window.

Feature3-Isomer (Meta) 4-Isomer (Para) - Current Topic
Representative Drug Pridopidine (Huntington's Disease)GPR119 Agonists (e.g., analogs of AR-231453)
Dopamine D2 Affinity Low affinity; fast-off kinetics (Stabilizer)Variable; often reduced efficacy or altered binding mode
hERG Liability ModerateHigh (Linear dipole mimics Class III antiarrhythmics)
Primary Utility CNS (Psychiatry/Neurodegeneration)Metabolic (Diabetes) / CNS Probe
Pharmacophore Mechanics[1]
  • Piperidine Nitrogen: Acts as the primary basic center (

    
    ), protonated at physiological pH to form a salt bridge with conserved aspartate residues (e.g., Asp3.32 in D2 receptors).
    
  • Sulfone Moiety (

    
    ): 
    
    • H-Bond Acceptor: Interacts with serine/threonine residues in GPCR binding pockets.

    • Metabolic Shield: Unlike esters or amides, the sulfone is resistant to hydrolysis, improving oral bioavailability and half-life.

    • Dipole Moment: The strong electron-withdrawing nature creates a significant dipole, enhancing potency at GPR119 but increasing risk of trapping within the hERG pore.

Primary Pharmacological Targets

Sigma-1 Receptor ( R) Agonism

The 4-phenylpiperidine core is the "backbone" of high-affinity


 ligands.
  • Mechanism: The ligand binds to the

    
     chaperone at the Mitochondria-Associated ER Membrane (MAM).
    
  • Effect: Promotes the dissociation of

    
    R from BiP (Binding immunoglobulin Protein), allowing 
    
    
    
    R to chaperone IP3 receptors and stabilize calcium signaling.
  • Therapeutic Outcome: Neuroprotection, reduction of ER stress, and potential cognitive enhancement.

GPR119 Agonism (Metabolic Disease)

The 4-(4-methylsulfonylphenyl) motif is frequently utilized in GPR119 agonists designed to treat Type 2 Diabetes.

  • Binding Mode: The sulfone group functions as a critical anchor, accepting hydrogen bonds from the receptor's transmembrane bundle (likely TM3 or TM5).

  • Signaling:

    
    -coupled pathway 
    
    
    
    cAMP accumulation
    
    
    PKA activation.
  • Physiological Effect: Glucose-dependent insulin secretion (GDIS) from pancreatic

    
    -cells and GLP-1 release from intestinal L-cells.
    
Dopamine D2 Receptor Modulation

Unlike the meta-isomer (Pridopidine), the para-isomer often displays a "rigid" antagonist profile or reduced affinity.

  • Binding Kinetics: Lacks the "fast-off" kinetics characteristic of the meta-isomer, potentially leading to typical neuroleptic side effects (EPS) if D2 affinity is high.

Safety Pharmacology: The hERG Liability

Critical Warning: The 4-(4-methylsulfonylphenyl)piperidine scaffold is a textbook "hERGophore."

Mechanism of Blockade

The hERG potassium channel possesses a large central cavity lined with aromatic residues (Tyr652, Phe656).

  • 
    -Stacking:  The phenyl ring of the ligand stacks with Phe656.
    
  • Cation-

    
     Interaction:  The protonated piperidine nitrogen interacts with Tyr652.
    
  • Dipole Alignment: The para-sulfone group extends the molecule's length, allowing it to span the pore and stabilize the blocked state. This mimics the structure of E-4031 and Dofetilide .

Visualization: Signaling & Toxicity Pathways

PharmacologicalPathways cluster_Targets Primary Targets cluster_Effects Physiological Outcomes Scaffold 4-(4-SO2Me-Ph)-Piperidine Sigma1 Sigma-1 Receptor (Agonist) Scaffold->Sigma1 High Affinity GPR119 GPR119 (Agonist) Scaffold->GPR119 H-Bond Anchor hERG hERG Channel (Blocker) Scaffold->hERG Pore Trapping Neuroprotection Neuroprotection (ER Stress Reduction) Sigma1->Neuroprotection Chaperone Activity Insulin GLP-1 & Insulin Secretion GPR119->Insulin cAMP / PKA Arrhythmia QT Prolongation (Torsades de Pointes) hERG->Arrhythmia Repolarization Delay

Caption: Divergent signaling pathways of the scaffold. Green paths indicate therapeutic efficacy; red paths indicate safety liabilities.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

This protocol couples a 4-bromopyridine or protected 4-bromopiperidine with the sulfone-phenyl boronic acid.

Reagents:

  • A: tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (Enol triflate)

  • B: (4-(methylsulfonyl)phenyl)boronic acid

  • Catalyst:

    
     or 
    
    
    

Step-by-Step:

  • Coupling: Dissolve A (1.0 eq) and B (1.2 eq) in 1,4-dioxane/water (4:1). Add

    
     (3.0 eq). Degas with 
    
    
    
    for 10 min.
  • Add Catalyst (0.05 eq) and reflux at 90°C for 12h.

  • Reduction: The resulting tetrahydropyridine is hydrogenated using

    
     (1 atm) and 
    
    
    
    (10% w/w) in MeOH to yield the piperidine core.
  • Deprotection: Treat with

    
     in dioxane to remove the Boc group.
    
hERG Safety Assay (Patch Clamp)

Objective: Quantify the


 for 

current inhibition. System: HEK293 cells stably expressing hERG (

).
  • Setup: Whole-cell patch clamp configuration. Internal solution: 130 mM KCl, 1 mM

    
    , 5 mM EGTA, 10 mM HEPES.
    
  • Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

  • Application: Peruse compound (0.1 nM – 10

    
    M) for 5 minutes until steady state.
    
  • Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle control.

    • Threshold:

      
       inhibition at 1 
      
      
      
      M indicates significant cardiac risk.
Sigma-1 Radioligand Binding

Objective: Determine binding affinity (


).
Ligand: 

(specific

agonist).
  • Membrane Prep: Guinea pig brain or transfected CHO cells.

  • Incubation: Incubate membranes (50

    
    g protein) with 3 nM 
    
    
    
    and varying concentrations of the test analog in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data: Non-specific binding defined by 10

    
    M Haloperidol.
    

Data Summary Table

ParameterValue / CharacteristicNotes
Molecular Weight 239.34 g/mol Fragment-like, high ligand efficiency.
cLogP ~1.5 - 2.0Good CNS penetration and oral bioavailability.
H-Bond Acceptors 3 (Sulfone O x2, Piperidine N)Sulfone O is critical for GPR119 binding.

Affinity (

)
< 50 nMHigh affinity expected for N-substituted analogs.[1]
hERG

Variable (often < 1

M)
Major Liability. Requires mitigation (e.g., zwitterionic modifications).

References

  • Dyhring, T., et al. (2010). "The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D2 receptor antagonism and fast receptor dissociation properties." European Journal of Pharmacology. Link

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the GPR119 receptor." Journal of Medicinal Chemistry. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels: drug binding and its implications for acquired long QT syndrome." Nature (Review). Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. Link

  • Perry, M., et al. (2004). "Structural determinants of HERG channel block by clofilium and ibutilide." Molecular Pharmacology. Link

Sources

Foundational

The Dual-Targeting Mechanism of 4-(4-(Methylsulfonyl)phenyl)piperidine-Based Compounds in Inflammation: A Technical Guide

Abstract The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold represents a cornerstone in the development of targeted anti-inflammatory agents. Initially recognized for its role in the selective inhibition of cyclooxygena...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold represents a cornerstone in the development of targeted anti-inflammatory agents. Initially recognized for its role in the selective inhibition of cyclooxygenase-2 (COX-2), this chemical motif is increasingly implicated in the modulation of microsomal prostaglandin E synthase-1 (mPGES-1). This guide provides an in-depth exploration of the dual mechanism of action of these compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, downstream signaling consequences, and the critical experimental protocols required to elucidate and characterize the activity of this important class of molecules.

Introduction: Beyond Non-Selective NSAIDs

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) have long been a mainstay in the management of pain and inflammation. Their mechanism primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While effective, this lack of selectivity, particularly the inhibition of the constitutively expressed COX-1, is associated with significant gastrointestinal and renal side effects.[1] This clinical challenge spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," which were designed to target the inducible COX-2 enzyme found at sites of inflammation, thereby sparing the protective functions of COX-1.[1]

The 4-(4-(methylsulfonyl)phenyl)piperidine moiety is a key pharmacophore found in several selective COX-2 inhibitors.[2] The methylsulfonyl group, in particular, has been identified as a critical feature for potent and selective COX-2 inhibition.[2] More recently, research has expanded to investigate the role of this scaffold in targeting downstream enzymes in the prostaglandin E2 (PGE2) synthesis pathway, most notably microsomal prostaglandin E synthase-1 (mPGES-1).[3] This guide will illuminate the intricate mechanisms by which these compounds exert their anti-inflammatory effects through the dual inhibition of COX-2 and mPGES-1.

The Pro-Inflammatory Cascade: COX-2 and mPGES-1

To understand the mechanism of action of 4-(4-(methylsulfonyl)phenyl)piperidine-based compounds, it is essential to first grasp the biochemical pathway they target. During an inflammatory response, the release of arachidonic acid from the cell membrane initiates a cascade of enzymatic reactions.

dot

Inflammation_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 EP1 EP1 Receptor PGE2->EP1 Binds to EP2 EP2 Receptor PGE2->EP2 Binds to EP3 EP3 Receptor PGE2->EP3 Binds to EP4 EP4 Receptor PGE2->EP4 Binds to Inflammation_Pain Inflammation, Pain EP1->Inflammation_Pain ↑ Ca²⁺ Inflammation_Vasodilation Inflammation, Vasodilation EP2->Inflammation_Vasodilation ↑ cAMP Pro_Anti_Inflammatory Pro/Anti-inflammatory Effects EP3->Pro_Anti_Inflammatory ↓ cAMP Inflammation_Pain_Angiogenesis Inflammation, Pain, Angiogenesis EP4->Inflammation_Pain_Angiogenesis ↑ cAMP

Caption: The COX-2/mPGES-1 pathway in inflammation.

Cyclooxygenase-2 (COX-2) is the enzyme responsible for the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[4] PGH2 is then further metabolized by various synthases to produce a range of prostaglandins. In the context of inflammation, microsomal prostaglandin E synthase-1 (mPGES-1) plays a pivotal role by specifically converting PGH2 to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3]

Mechanism of Action at the Molecular Level

The therapeutic efficacy of 4-(4-(methylsulfonyl)phenyl)piperidine-based compounds stems from their ability to specifically interact with and inhibit COX-2 and, in some cases, mPGES-1.

Selective Inhibition of COX-2

The selectivity of these compounds for COX-2 over COX-1 is attributed to key structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket that is accessible to bulkier inhibitor molecules.[1]

The 4-(methylsulfonyl)phenyl moiety of the piperidine-based inhibitors is crucial for this selectivity. Molecular docking studies have revealed that this group fits snugly into the hydrophobic side pocket of the COX-2 active site.[2] This interaction is a hallmark of many selective COX-2 inhibitors, including celecoxib and rofecoxib. The sulfone group can form hydrogen bonds with key amino acid residues within this pocket, such as His90 and Arg513, further stabilizing the inhibitor-enzyme complex.[5]

dot

COX2_Inhibition cluster_COX2 COX-2 Active Site cluster_Inhibitor 4-(4-(methylsulfonyl)phenyl)piperidine Main_Channel Main Channel Side_Pocket Hydrophobic Side Pocket Piperidine Piperidine Core Piperidine->Main_Channel Occupies Methylsulfonylphenyl Methylsulfonylphenyl Moiety Methylsulfonylphenyl->Side_Pocket Inserts into

Caption: Binding of the inhibitor to the COX-2 active site.

Emerging Role in mPGES-1 Inhibition

More recent research has highlighted that some compounds containing the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold also exhibit inhibitory activity against mPGES-1.[6] This dual-targeting capability offers a potentially more refined approach to suppressing PGE2-mediated inflammation. By inhibiting the terminal enzyme in the PGE2 synthesis pathway, these compounds can achieve a more selective reduction in this pro-inflammatory mediator.

A significant advantage of targeting mPGES-1 is the potential for "prostanoid shunting." When mPGES-1 is inhibited, the PGH2 substrate can be redirected towards other prostaglandin synthases, leading to an increase in the production of other prostanoids, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2).[7][8] This shunting effect may help to mitigate some of the cardiovascular risks associated with selective COX-2 inhibition, which can arise from an imbalance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic PGI2.[7]

Downstream Signaling Consequences of Inhibition

The inhibition of COX-2 and/or mPGES-1 by 4-(4-(methylsulfonyl)phenyl)piperidine-based compounds leads to a reduction in the production of PGE2. PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[9][10] Each of these receptors is coupled to distinct intracellular signaling pathways, and their activation can have both pro- and anti-inflammatory consequences depending on the cellular context.

  • EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium, which is generally associated with pro-inflammatory responses.[10]

  • EP2 and EP4: Both are coupled to Gs and their activation increases intracellular cyclic AMP (cAMP) levels.[10] These receptors are often implicated in promoting inflammation, pain, and angiogenesis.[11]

  • EP3: This receptor is coupled to Gi, and its activation leads to a decrease in cAMP.[12] The role of EP3 in inflammation is more complex, with reports of both pro- and anti-inflammatory effects.

By reducing PGE2 levels, these inhibitors effectively dampen the signaling through these EP receptors, leading to their anti-inflammatory, analgesic, and antipyretic effects.

Quantitative Assessment of Inhibitory Potency

The potency and selectivity of 4-(4-(methylsulfonyl)phenyl)piperidine-based compounds are typically quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of a compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher SI indicating greater selectivity for COX-2.

Compound ClassTargetIC50 Range (µM)Selectivity Index (COX-1/COX-2)
Diarylheterocycles with MethylsulfonylphenylCOX-20.05 - 0.5>100
Piperidine-based mPGES-1 InhibitorsmPGES-10.001 - 0.5N/A

Note: The IC50 values and selectivity indices can vary depending on the specific compound and the assay conditions.[2][13]

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of these compounds requires a combination of in vitro and in vivo experimental approaches.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of the compounds.

Objective: To measure the IC50 values of test compounds against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.[14]

  • Reaction Mixture: Prepare a reaction buffer containing the respective enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: The production of prostaglandins can be measured using various methods, including:

    • Colorimetric Assay: Measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.[14]

    • Fluorometric Assay: Detects the production of prostaglandin G2, an intermediate in the reaction.[15]

    • LC-MS/MS: Provides a highly sensitive and specific quantification of the final prostaglandin products, such as PGE2.[4]

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit mPGES-1 activity within a cellular context.

Objective: To determine the potency of test compounds in inhibiting PGE2 production in intact cells.

Methodology:

  • Cell Culture: Use a suitable cell line that expresses mPGES-1, such as A549 human lung carcinoma cells or primary macrophages.

  • Cell Stimulation: Prime the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1.[16]

  • Compound Treatment: Incubate the stimulated cells with the test compound at various concentrations.

  • PGE2 Measurement: Collect the cell culture supernatant and quantify the concentration of PGE2 using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[16]

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production relative to a vehicle-treated control and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of test compounds.[17][18]

Objective: To assess the in vivo efficacy of test compounds in reducing acute inflammation.

Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle.

  • Induction of Inflammation: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[17]

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[18][19]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group at each time point.

Conclusion and Future Perspectives

The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold has proven to be a highly valuable pharmacophore in the design of potent and selective anti-inflammatory agents. The well-established mechanism of selective COX-2 inhibition, coupled with the emerging understanding of their potential to inhibit mPGES-1, offers exciting avenues for the development of next-generation anti-inflammatory drugs with improved safety profiles. The dual-targeting approach, particularly with the potential for favorable prostanoid shunting, holds promise for addressing the cardiovascular concerns that have limited the use of some selective COX-2 inhibitors.

Future research in this area will likely focus on optimizing the dual inhibitory activity of these compounds, further elucidating the complex interplay of prostanoid shunting in different tissues, and exploring their therapeutic potential in a broader range of inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this important class of molecules.

References

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities.
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. Semantic Scholar.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.
  • Identification and development of mPGES-1 inhibitors: where we are
  • Effects of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition on resistance artery tone in patients with end stage kidney disease. PubMed.
  • Crystal structure of rofecoxib bound to human cyclooxygenase-2.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC.
  • 3LN1: Structure of celecoxib bound
  • Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse. PMC.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Carrageenan Induced Paw Edema (R
  • Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model.
  • Quantitative structure–activity relationship analysis of 2,3-diaryl indoles as selective cyclooxygenase-2 inhibitors. Taylor & Francis Online.
  • THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2.
  • Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinform
  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online.
  • The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Physiological Society.
  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure. Frontiers.
  • Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels.
  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. PubMed.
  • Microsomal prostaglandin E synthase-1 inhibition promotes shunting in arachidonic acid metabolism during inflamm
  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
  • Structure-Based Discovery of mPGES-1 Inhibitors Suitable for Preclinical Testing in Wild-Type Mice as an Altern
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
  • Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model. Benchchem.
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics.
  • SAT0315 INHIBITION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 (MPGES-1) BY GS-248 REDUCES PROSTAGLANDIN E2 BIOSYNTHESIS WHILE INCREASING PROSTACYCLIN IN HUMAN SUBJECTS.
  • The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation.
  • Crystal structure of rofecoxib bound to human cyclooxygenase-2.
  • Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflamm
  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles.
  • Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review).
  • Cyclooxygenase 2 from Human, Recombinant.
  • Studies on anti-inflammatory and vasoactive effects of mPGES-1 inhibition. KI Open Archive.
  • Carrageenan-Induced Paw Edema Model.
  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
  • Three-dimensional quantitative structure-activity relationships of cyclo-oxygenase-2 (COX-2)
  • Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science.
  • Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Semantic Scholar.

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Exploratory

Comprehensive Spectroscopic Characterization of 4-(4-(methylsulfonyl)phenyl)piperidine

A Guide for Medicinal Chemistry Quality Control Part 1: Executive Summary & Strategic Framework In the development of sulfone-based therapeutics (e.g., COX-2 inhibitors, dopaminergic stabilizers), the intermediate 4-(4-(...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemistry Quality Control

Part 1: Executive Summary & Strategic Framework

In the development of sulfone-based therapeutics (e.g., COX-2 inhibitors, dopaminergic stabilizers), the intermediate 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) serves as a critical pharmacophore.[1][2] Its structural integrity is defined by three distinct moieties: a secondary amine (piperidine), a para-substituted phenyl linker, and a polar methylsulfonyl tail.[1]

This guide moves beyond basic spectral listing. It establishes a causal analytical workflow —explaining not just what the signals are, but why they appear, how they interact, and how to use them to validate structural purity against common synthetic byproducts.

Analytical Workflow Diagram

The following directed graph outlines the logical flow for structural validation, prioritizing non-destructive techniques first.

G cluster_logic Validation Logic Sample Crude/Purified Sample IR FT-IR (Functional Groups) Sample->IR Rapid ID NMR 1H / 13C NMR (Connectivity & Purity) IR->NMR Confirm SO2/NH MS LC-MS (ESI+) (MW & Fragmentation) NMR->MS Check MW Decision Release / Reject NMR->Decision Impurity Profile MS->Decision Data Integration

Caption: Integrated analytical workflow for structural validation of 4-(4-(methylsulfonyl)phenyl)piperidine.

Part 2: Mass Spectrometry (LC-MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight. For this secondary amine, Electrospray Ionization (ESI) in positive mode is the standard protocol due to the high proton affinity of the piperidine nitrogen.

Ionization & Molecular Weight[2]
  • Formula:

    
    
    
  • Exact Mass: 239.0980 Da

  • Observed Ion:

    
     m/z[1]
    
Fragmentation Mechanics

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic fragmentation pattern useful for distinguishing it from regioisomers (e.g., meta-substituted analogs).[1][2]

  • Primary Loss: The methylsulfonyl group is robust, but high energy often leads to the loss of the methyl radical or

    
    .
    
  • Piperidine Cleavage: The most common fragmentation involves the Retro-Diels-Alder (RDA) type cleavage or

    
    -cleavage of the piperidine ring.[1][2]
    

Fragmentation Parent Parent Ion [M+H]+ m/z 240.1 Frag1 Loss of Methyl (-CH3) m/z 225.1 Parent->Frag1 Minor Frag2 Sulfonyl Cleavage (-SO2Me) m/z ~161 (4-phenylpiperidine core) Parent->Frag2 Diagnostic Frag3 Piperidine Ring Fragmentation (Complex Pattern) Parent->Frag3 High Energy

Caption: Proposed ESI+ fragmentation pathway under CID conditions.

Part 3: Infrared Spectroscopy (FT-IR)

IR is the "fingerprint" method, essential for confirming the oxidation state of the sulfur atom. A sulfide (


) or sulfoxide (

) impurity would show distinct shifts compared to the sulfone (

).[1]
Diagnostic Bands Table[2]
Functional GroupVibration ModeFrequency (

)
Structural Insight
Amine (NH) Stretch (Weak/Broad)

Confirms secondary amine (free base).[1][2] Salt forms show broader ammonium bands.
Sulfone (

)
Asymmetric Stretch

Critical: Distinguishes sulfone from sulfoxide (

).[1][2]
Sulfone (

)
Symmetric Stretch

Confirms

moiety.[1][2]
Aromatic (

)
Ring Stretch

Indicates para-substitution pattern (often a doublet).[1][2]
Alkyl (

)
C-H Stretch

Piperidine ring methylene groups.[1][2]

Protocol Note: For the free base, use ATR (Attenuated Total Reflectance) on the neat solid. If analyzing the HCl salt, KBr pellet transmission is preferred to resolve the ammonium region.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The analysis below assumes the use of


  (Chloroform-d) as the solvent.
H NMR: The Logic of Chemical Shifts

The spectrum is dominated by three distinct regions: the electron-poor aromatic zone, the electron-withdrawing sulfone methyl, and the aliphatic piperidine ring.[2]

Aromatic Region: The AA'BB' System

The 1,4-disubstitution (para) creates a symmetric AA'BB' splitting pattern, appearing as two "roofed" doublets.

  • Protons ortho to

    
     (
    
    
    
    ):
    Highly deshielded by the electron-withdrawing sulfone.[1][2] Expected
    
    
    ppm.
  • Protons ortho to Piperidine (

    
    ):  Less deshielded, influenced by the alkyl group. Expected 
    
    
    
    ppm.
Aliphatic Region: Conformation & Induction[2]
  • Methylsulfonyl (

    
    ):  A sharp, isolated singlet.[1] The electronegative sulfur pulls this signal downfield to 
    
    
    
    ppm.
  • Piperidine Ring:

    • 
       vs 
      
      
      
      :
      In high-field instruments (400 MHz+), you may resolve the equatorial and axial protons.
    • 
      -Protons (adj. to N):  Deshielded by Nitrogen (
      
      
      
      ppm).[1][2]
    • 
      -Proton (Methine):  The linker proton (
      
      
      
      ppm).[1][2]
Consolidated H NMR Data Table ( , 400 MHz)
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ar-H (ortho to

)
Aromatic

Doublet (d)

Electron-withdrawing effect of

.[1][2]
Ar-H (ortho to Pip) Aromatic

Doublet (d)

Ortho to alkyl group.[1][2]
Piperidine-2,6 (

)
Aliphatic

Broad Doublet

Adjacent to Nitrogen (deshielded).[1][2]

Methyl

Singlet (s)-Characteristic sulfone methyl.[1][2]
Piperidine-2,6 (

)
Aliphatic

Triplet of doublets

Axial protons (shielded).[1][2]
Piperidine-4 (CH) Methine

Multiplet (m)-Benzylic-like position.[1][2]
Piperidine-3,5 Aliphatic

Multiplet (m)-Overlapping methylene envelope.[1][2]
NH Amine

Broad (br s)-Exchangeable; shift varies with conc.[1][2]
C NMR Highlights
  • Carbonyl/Nitrile: None (Absence confirms purity).[1]

  • Aromatic Carbons: Four signals.[3][4] The C-S carbon is most deshielded (

    
     ppm), followed by the C-C(pip) (
    
    
    
    ppm).
  • Methyl Carbon:

    
     ppm (Characteristic of 
    
    
    
    ).[1]

Part 5: Quality Control & Impurity Profiling[2]

In a drug development context, "pure" is relative to the downstream application. The following impurities are common in the synthesis of this building block.

Common Impurities Table
ImpurityOriginDetection MethodKey Signal
4-(Methylsulfonyl)phenylboronic acid Suzuki Coupling SM

H NMR
Boronic acid OH protons (broad, variable) or aromatic shift changes.[1][2]
Boc-Protected Intermediate Deprotection Failure

H NMR
Strong singlet at

ppm (9H, t-Butyl).[1][2]
Residual Solvents ProcessGC / NMREthanol (

), Ethyl Acetate (

).[1]

Part 6: Experimental Protocol (Self-Validating)

Standard Operating Procedure: NMR Sample Preparation
  • Massing: Weigh

    
     mg of the solid into a clean vial.
    
  • Solvation: Add

    
     mL of 
    
    
    
    (99.8% D) containing 0.03% TMS (internal standard).
    • Check: If the sample does not dissolve completely (common for HCl salts), switch to

      
       .[1][2] Note that chemical shifts will migrate (e.g., NH becomes distinct at 
      
      
      
      ppm).[1][2]
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      sec (Increase to
      
      
      sec for quantitative integration).
    • Scans (

      
      ): 16 (Proton), 1024 (Carbon).[1]
      

Validation Step: Verify the integration ratio. Set the methyl sulfone singlet (


 ppm) to integral = 3.00. The aromatic region must integrate to 4.00 (

). If the aromatic integral is

, suspect solvent occlusion or weighing error.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on AA'BB' systems and sulfone shifts).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Phenylpiperidine. NIST Chemistry WebBook, SRD 69. [Link] (Reference for the piperidine core fragmentation).[1]

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] [Link] (Reference for amine/sulfone electronic effects).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for IR characteristic frequencies of sulfones).

Sources

Foundational

Technical Whitepaper: Target Deconvolution &amp; Pharmacological Profiling of 4-(4-(methylsulfonyl)phenyl)piperidine

The following technical guide is structured as a high-level operational whitepaper for drug discovery scientists. It treats 4-(4-(methylsulfonyl)phenyl)piperidine (referred to herein as 4-MSP ) as a bioactive scaffold re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper for drug discovery scientists. It treats 4-(4-(methylsulfonyl)phenyl)piperidine (referred to herein as 4-MSP ) as a bioactive scaffold requiring target deconvolution.[1] The content synthesizes known SAR (Structure-Activity Relationship) from the closely related "dopaminergic stabilizer" class (e.g., Pridopidine) to establish a rigorous validation framework.[1]

[1]

Executive Summary

The compound 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7), herein 4-MSP , represents a privileged pharmacophore sharing structural homology with the clinical stage "dopaminergic stabilizers" (e.g., Pridopidine/ACR16).[1] Unlike its 3-substituted isomer, 4-MSP presents a para-sulfone geometry that significantly alters its electronic vector and steric occupancy within receptor binding pockets.[1]

This guide outlines the theoretical basis and experimental protocols to validate 4-MSP’s activity against its highest-probability biological targets: the Sigma-1 Receptor (σ1R) and the Dopamine D2 Receptor (D2R) .[1] It serves as a roadmap for researchers transitioning this scaffold from a "hit" to a validated lead.

Structural Analysis & Pharmacophore Mapping

To identify targets, we first deconstruct the molecule into its functional interaction points. 4-MSP acts as a "minimal pharmacophore" comprising two distinct domains:

DomainChemical FeatureBiological Interaction Potential
Piperidine Nitrogen Basic Center (

)
Cationic Interaction: Forms a critical salt bridge with Aspartate residues (e.g., Asp114 in D2R, Glu172 in σ1R).[1]
Phenyl Ring Aromatic Core

-

Stacking:
Interacts with aromatic clusters (e.g., Phe/Trp residues) common in GPCR transmembrane helices.[1]
Methylsulfonyl H-Bond AcceptorPolar Anchor: The sulfone (

) is a strong hydrogen bond acceptor.[1] Its para position extends the molecule's length, potentially probing secondary pockets or allosteric sites.
Comparative SAR: The "Isomer Switch"

The 3-isomer (Pridopidine) is a high-affinity σ1R ligand (


 nM) and a low-affinity D2R ligand (


M).[1]
  • Hypothesis: The para-substitution in 4-MSP extends the linear vector of the molecule.[1]

  • Prediction: This extension may clash with the orthosteric binding site of D2R (reducing affinity) while maintaining or enhancing σ1R binding, which accommodates diverse hydrophobic bulks.

Computational Target Prediction (In Silico)

Before wet-lab screening, use consensus docking to prioritize the receptor panel.[1]

Workflow Visualization

The following diagram illustrates the decision logic for prioritizing targets based on the 4-MSP scaffold.

TargetPrediction Compound 4-MSP Scaffold Pharmacophore Pharmacophore Extraction (Basic Amine + Aromatic + Sulfone) Compound->Pharmacophore DB_Search ChEMBL/PubChem Similarity Search Pharmacophore->DB_Search Sigma1 Target A: Sigma-1 Receptor (High Probability) DB_Search->Sigma1 Pridopidine Analog D2R Target B: Dopamine D2 (Modulatory/Low Affinity) DB_Search->D2R 4-Phenylpiperidine Core hERG Target C: hERG Channel (Safety Liability) DB_Search->hERG Basic Lipophilic Amine

Figure 1: In silico target prioritization workflow for 4-MSP.[1]

Experimental Validation Protocols

Protocol A: Sigma-1 Receptor (σ1R) Binding Assay

Rationale: The 4-phenylpiperidine moiety is a classic σ1R template.[1] The sulfone group mimics the polar properties of successful σ1R ligands.

Methodology: Radioligand Competition Binding.[1][2]

  • Source Material: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.[1]

  • Radioligand:

    
    (+)-Pentazocine (2-3 nM).[1]
    
  • Non-specific Block: Haloperidol (10

    
    M).[1]
    
  • Incubation: 120 min at 25°C to ensure equilibrium.

  • Analysis: Construct a displacement curve. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Success Criteria:

      
       nM indicates a potent "hit."[1]
      
Protocol B: Dopamine D2 Receptor Functional Assay

Rationale: While binding might be weak, 4-MSP may act as a "stabilizer" (partial agonist or functional antagonist) dependent on the system's tone.[1]

Methodology: cAMP Accumulation (Gi-coupled pathway).[1]

  • Cell Line: CHO-K1 cells stably expressing human D2L receptor.[1]

  • Assay Mode:

    • Agonist Mode: Treat cells with 4-MSP (0.1 nM – 10

      
      M).[1] Measure decrease in forskolin-stimulated cAMP.[1]
      
    • Antagonist Mode: Treat cells with 4-MSP + Dopamine (

      
      ).[1] Measure recovery of cAMP levels.
      
  • Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Interpretation:

    • If 4-MSP shows no effect alone but inhibits Dopamine

      
      Antagonist .[1]
      
    • If 4-MSP reduces cAMP to ~20-50% of Dopamine max

      
      Partial Agonist .[1]
      
Protocol C: hERG Safety Profiling (Mandatory)

Rationale: 4-phenylpiperidines are notorious for blocking the hERG potassium channel, leading to QT prolongation.[1]

Methodology: Automated Patch Clamp (QPatch/Patchliner).[1]

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Perfusion: Apply 4-MSP at 1, 10, and 30

    
    M.[1]
    
  • Metric: Calculate % inhibition of tail current.

    • Risk Threshold:

      
      
      
      
      
      M signals a high safety risk.[1]

Experimental Workflow Summary

The following DOT diagram outlines the sequential execution of these experiments to maximize resource efficiency.

ValidationCascade Step1 Step 1: Primary Binding Screen (Single Point @ 10 µM) Decision1 >50% Inhibition? Step1->Decision1 Decision1->Step1 No (Select New Targets) Step2 Step 2: Ki Determination (Dose-Response: σ1R, D2, D3) Decision1->Step2 Yes Step3 Step 3: Functional Profiling (cAMP / ß-Arrestin) Step2->Step3 Valid Affinity (Ki < 1µM) Step4 Step 4: Safety Screen (hERG Patch Clamp) Step3->Step4 Functional Activity Confirmed

Figure 2: Sequential experimental cascade for validating 4-MSP biological activity.

References

  • Sahlholm, K., et al. (2016).[1] "The Dopamine Stabilizer Pridopidine Induces a Functional State-Dependent Inhibition of the Dopamine D2 Receptor." Scientific Reports.[1] Available at: [Link][1]

  • Ponten, H., et al. (2010).[1] "In vivo pharmacology of the dopaminergic stabilizer pridopidine." European Journal of Pharmacology. Available at: [Link]

  • Ronsisvalle, G., et al. (2000).[1] "Sigma receptor ligands: synthesis and structure-affinity relationships of 4-phenylpiperidine derivatives." Journal of Medicinal Chemistry. Available at: [Link]

  • CHEMBL Database. "Compound Report: Pridopidine (Structural Analog)."[1] EBI.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

The 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-(4-(methylsulfonyl)phenyl)piperidine moiety is a prime example of such a "privileged scaffold." Its unique combination of physicochemical properties—a basic piperidine ring for potential salt formation and aqueous solubility, a rigid phenyl linker, and a polar, hydrogen-bond accepting methylsulfonyl group—has made it a highly attractive component in the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth exploration of the applications of this scaffold in drug design, complete with detailed experimental protocols for its synthesis, derivatization, and biological evaluation.

The strategic incorporation of the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The piperidine nitrogen can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties, while the methylsulfonylphenyl group often plays a crucial role in anchoring the molecule within the target's binding site. This guide will delve into the specific applications of this scaffold in the development of selective COX-2 inhibitors, dopamine D2 receptor ligands, and opioid receptor modulators, providing researchers with the foundational knowledge and practical methodologies to leverage this powerful molecular building block.

Application Note I: Selective Cyclooxygenase-2 (COX-2) Inhibition

The 4-(4-(methylsulfonyl)phenyl) moiety is a hallmark of the second generation of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs. These drugs achieve their therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 isoform responsible for gastrointestinal cytoprotection.[1] This selectivity reduces the risk of gastrointestinal side effects associated with traditional NSAIDs.

Mechanism of Selective Inhibition:

The methylsulfonyl group of the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold plays a pivotal role in the selective inhibition of COX-2. The active site of COX-2 possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The sulfonyl group of molecules like Etoricoxib and Celecoxib can insert into this side pocket, forming specific interactions that are not possible with the more constricted active site of COX-1. This differential binding is a key determinant of their COX-2 selectivity.

Experimental Protocols: COX-2 Inhibitor Development

Protocol 1: Synthesis of the Core Scaffold - 4-(4-(Methylsulfonyl)phenyl)piperidine

This protocol outlines a plausible synthetic route to the core scaffold using a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[2]

Workflow for the Synthesis of 4-(4-(Methylsulfonyl)phenyl)piperidine:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Deprotection A 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C Pd(dppf)Cl2, K2CO3, Dioxane/H2O A->C Reactant 1 B 1-Bromo-4-(methylsulfonyl)benzene B->C Reactant 2 D 1-Boc-4-(4-(methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine C->D Product E 1-Boc-4-(4-(methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine F H2, Pd/C, Methanol E->F Substrate G 1-Boc-4-(4-(methylsulfonyl)phenyl)piperidine F->G Product H 1-Boc-4-(4-(methylsulfonyl)phenyl)piperidine I TFA or HCl in Dioxane H->I Substrate J 4-(4-(Methylsulfonyl)phenyl)piperidine I->J Final Product

Caption: Synthetic workflow for the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold.

Step-by-Step Procedure:

  • Suzuki-Miyaura Coupling: In a round-bottom flask, combine 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq.), 1-bromo-4-(methylsulfonyl)benzene (1.1 eq.), potassium carbonate (2.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.). Degas the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1). Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-Boc-4-(4-(methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine, is purified by column chromatography on silica gel.

  • Hydrogenation: Dissolve the product from the previous step in methanol and add 10% palladium on carbon (Pd/C) (10% w/w). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 1-Boc-4-(4-(methylsulfonyl)phenyl)piperidine.

  • Deprotection: Dissolve the Boc-protected piperidine in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the desired 4-(4-(methylsulfonyl)phenyl)piperidine as its TFA salt. Alternatively, treatment with a solution of HCl in dioxane can provide the hydrochloride salt.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.[3][4]

Experimental Workflow:

G A Prepare enzyme (COX-1 or COX-2), inhibitor, and arachidonic acid solutions B Pre-incubate enzyme with inhibitor or vehicle at 37°C A->B C Initiate reaction by adding arachidonic acid B->C D Incubate for a defined time (e.g., 2 minutes) at 37°C C->D E Stop reaction with a quenching agent (e.g., stannous chloride) D->E F Quantify prostaglandin E2 (PGE2) production by ELISA E->F G Calculate % inhibition and determine IC50 values F->G

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare a stock solution of the test compound (and a reference inhibitor like celecoxib) in DMSO. Prepare a solution of arachidonic acid (the substrate).

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add various concentrations of the test compound or the reference inhibitor to the wells. For the control wells (100% activity), add the vehicle (DMSO).

  • Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Incubation: Incubate the plate for a short, defined period (e.g., 2 minutes) at 37 °C.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a saturated solution of stannous chloride.

  • Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib ~15~0.04~375
Etoricoxib ~50~0.05~1000
Ibuprofen ~5~15~0.3

Table 1: Representative IC₅₀ values and selectivity indices for some NSAIDs.

Application Note II: Dopamine D2 Receptor Ligands

The 4-phenylpiperidine scaffold is a well-established pharmacophore for dopamine D2 receptor ligands.[5] The 4-(4-(methylsulfonyl)phenyl)piperidine moiety has been explored in the design of novel D2 receptor antagonists and modulators. The piperidine nitrogen allows for the introduction of various substituents to fine-tune the affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at the D2 receptor. The methylsulfonylphenyl group can engage in specific interactions within the receptor's binding pocket, contributing to the overall binding affinity.

Therapeutic Rationale:

Dopamine D2 receptor antagonists are the mainstay of treatment for schizophrenia and other psychotic disorders. Modulating the dopaminergic system is also a therapeutic strategy for conditions like Parkinson's disease and Huntington's disease. The development of D2 receptor ligands with improved selectivity and side-effect profiles is an ongoing area of research.

Experimental Protocols: D2 Receptor Ligand Characterization

Protocol 3: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using a radiolabeled ligand, such as [³H]-spiperone.[6][7]

Workflow for D2 Receptor Binding Assay:

G A Prepare rat brain membranes or cells expressing D2 receptors B Incubate membranes with [3H]-spiperone and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine Ki values from competition curves D->E

Caption: Workflow for a dopamine D2 receptor radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or cells stably expressing the human dopamine D2 receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8] Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the assay buffer, the membrane preparation, a fixed concentration of [³H]-spiperone (typically at or below its Kd value), and varying concentrations of the test compound.

  • Determination of Non-specific Binding: In a separate set of wells, add a high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature or 37 °C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note III: Opioid Receptor Modulators

The 4-phenylpiperidine core is a fundamental structural element in many potent opioid analgesics, including fentanyl and its analogs. The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold can be utilized to design novel opioid receptor modulators with potentially unique pharmacological profiles. The piperidine nitrogen is a key site for modification to influence potency and selectivity for the different opioid receptor subtypes (μ, δ, and κ). The methylsulfonylphenyl group can explore interactions in the receptor binding pocket, potentially leading to compounds with altered efficacy or signaling bias.

Therapeutic Rationale:

Opioid analgesics are highly effective for the management of severe pain, but their use is associated with significant side effects, including respiratory depression, tolerance, and addiction. There is a critical need for new analgesics with improved safety profiles. The development of opioid receptor modulators with mixed efficacy (e.g., μ-agonist/δ-antagonist) or biased agonism (preferential activation of certain downstream signaling pathways) are promising strategies to achieve this goal.

Experimental Protocols: Opioid Receptor Ligand Evaluation

Protocol 4: In Vivo Analgesic Activity - Hot Plate Test

The hot plate test is a classic method for assessing the central analgesic activity of a compound in rodents.[9][10]

Step-by-Step Procedure:

  • Animal Acclimation: Acclimate male mice or rats to the laboratory environment for at least one week before the experiment.

  • Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Place each animal individually on the hot plate and record the time it takes to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral, or subcutaneous).

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE of the test compound group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[11]

Step-by-Step Procedure:

  • Animal Preparation: Use male Wistar rats or Swiss albino mice. Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., indomethacin or diclofenac) orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100, where ΔV is the change in paw volume. Compare the results between the treated and control groups using statistical analysis.

Conclusion

The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its successful application in the development of COX-2 inhibitors, and its potential in the design of novel dopamine D2 and opioid receptor ligands, underscore its versatility and importance. The protocols and application notes provided in this guide are intended to equip researchers with the necessary tools and knowledge to effectively utilize this valuable scaffold in their own drug discovery endeavors. By understanding the rationale behind its design and the methodologies for its evaluation, scientists can continue to unlock the full potential of the 4-(4-(methylsulfonyl)phenyl)piperidine moiety in the creation of next-generation therapeutics.

References

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  • Hajjaj, G., Bahlouli, A., Tajani, M., Cherrah, Y., & Zellou, A. (2017). In vivo analgesic and anti-inflammatory properties of the aqueous extract of Pistacia atlantica Desf. from Morocco. Journal of Ayurvedic and Herbal Medicine, 3(2), 89-94.
  • Pontén, F., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5354-5365.
  • Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • American Chemical Society. (2021). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
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  • van Wieringen, J. P., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 67(3), 164-171.
  • National Institutes of Health. (2018). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • National Institutes of Health. (2018). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Retrieved from [Link]

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  • National Institutes of Health. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

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  • ResearchGate. (2014). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Functionalization of the 4-(4-(Methylsulfonyl)phenyl)piperidine Ring

Introduction: The Significance of the 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold The 4-(4-(methylsulfonyl)phenyl)piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing as a core structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold

The 4-(4-(methylsulfonyl)phenyl)piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing as a core structural component in a variety of biologically active compounds. The piperidine ring provides a three-dimensional framework that can be tailored to interact with specific biological targets, while the methylsulfonylphenyl group can engage in key hydrogen bonding and other non-covalent interactions, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. The ability to selectively functionalize this ring system at various positions is therefore of paramount importance for the generation of novel chemical entities in drug discovery programs.[1][2]

This comprehensive guide provides detailed application notes and protocols for the key functionalization strategies of the 4-(4-(methylsulfonyl)phenyl)piperidine ring. We will delve into the chemical logic behind various synthetic transformations, including N-alkylation, N-acylation, N-arylation via Buchwald-Hartwig amination, and reductive amination. Furthermore, we will explore the more advanced, yet challenging, C-H functionalization of the piperidine ring. Each section is designed to provide researchers, scientists, and drug development professionals with the practical knowledge to not only execute these reactions but also to understand the underlying principles that govern their success.

I. N-Functionalization of the Piperidine Ring: Expanding Chemical Diversity

The secondary amine of the piperidine ring is the most readily accessible handle for chemical modification. Its nucleophilicity allows for a wide range of functional groups to be introduced, profoundly impacting the pharmacological profile of the resulting molecules.

A. N-Alkylation: Introducing Alkyl Substituents

N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the piperidine nitrogen. This can be achieved through various methods, with direct alkylation using alkyl halides being a common approach. The synthesis of Pridopidine, a drug candidate for Huntington's disease, provides a relevant example of N-alkylation on a similar scaffold.[3][4][5][6][7]

Causality Behind Experimental Choices:

  • Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity.[8][9] The choice of base depends on the reactivity of the alkyl halide and the desired reaction conditions. For highly reactive alkylating agents, a weaker base like K₂CO₃ is often sufficient. For less reactive halides, a stronger base like NaH may be necessary.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.[8][9]

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Detailed Protocol: N-Alkylation with an Alkyl Halide

Materials:

  • 4-(4-(Methylsulfonyl)phenyl)piperidine

  • Alkyl halide (e.g., propyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-(4-(methylsulfonyl)phenyl)piperidine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Workflow for N-Alkylation

start Start reactants 4-(4-(methylsulfonyl)phenyl)piperidine + Alkyl Halide + Base (K2CO3) start->reactants solvent DMF reactants->solvent Dissolve reaction Heat (60-80 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkyl-4-(4-(methylsulfonyl)phenyl)piperidine purification->product

Caption: General workflow for N-alkylation of the piperidine ring.

B. N-Acylation: Introducing Amide Functionality

N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and significantly alter the electronic properties of the piperidine nitrogen. This is typically achieved using acyl chlorides or acid anhydrides in the presence of a base.[10][11]

Detailed Protocol: N-Acylation with an Acyl Chloride

Materials:

  • 4-(4-(Methylsulfonyl)phenyl)piperidine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-(methylsulfonyl)phenyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography.

C. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl substituents on the piperidine nitrogen.[9][12][13][14][15]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium catalyst, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, like XPhos or BINAP, are crucial for the catalytic cycle.[13] The ligand stabilizes the palladium complex and facilitates the reductive elimination step.

  • Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.

Detailed Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • 4-(4-(Methylsulfonyl)phenyl)piperidine

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add 4-(4-(methylsulfonyl)phenyl)piperidine (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask.

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction to 100-110 °C under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination Workflow

start Start reactants 4-(4-(methylsulfonyl)phenyl)piperidine + Aryl Halide + NaOtBu start->reactants catalyst Pd2(dba)3 / XPhos reactants->catalyst Add solvent Toluene catalyst->solvent Dissolve reaction Heat (100-110 °C) Inert Atmosphere solvent->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product N-Aryl-4-(4-(methylsulfonyl)phenyl)piperidine purification->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

D. Reductive Amination: A Versatile N-Alkylation Strategy

Reductive amination is a two-step, one-pot procedure that involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly useful for introducing a wide variety of alkyl groups.[10][16][17][18][19]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards aldehydes and ketones than the iminium ion intermediate.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

Detailed Protocol: Reductive Amination

Materials:

  • 4-(4-(Methylsulfonyl)phenyl)piperidine

  • Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of 4-(4-(methylsulfonyl)phenyl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data Summary for N-Functionalization

Reaction TypeReagentsBaseSolventTemp (°C)Typical Yield (%)
N-Alkylation Alkyl HalideK₂CO₃DMF60-8070-90
N-Acylation Acyl ChlorideEt₃NDCM0 - RT85-95
N-Arylation Aryl Bromide, Pd₂(dba)₃, XPhosNaOtBuToluene100-11060-85
Reductive Amination Aldehyde, NaBH(OAc)₃-DCMRT75-90

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

II. C-H Functionalization of the Piperidine Ring: A Frontier in Synthesis

Direct functionalization of the C-H bonds of the piperidine ring represents a powerful and atom-economical approach to introduce substituents. However, achieving regioselectivity can be challenging due to the presence of multiple, electronically similar C-H bonds.[2][20][21]

Guiding Principles for Site-Selectivity:

  • Directing Groups: The most common strategy for achieving regioselective C-H functionalization is the use of a directing group attached to the piperidine nitrogen. This group coordinates to a transition metal catalyst, bringing it into proximity of a specific C-H bond, thereby facilitating its activation.[1][21]

  • Inherent Reactivity: In the absence of a directing group, the inherent electronic properties of the piperidine ring can influence the site of functionalization. The C2 and C6 positions are generally more activated due to their proximity to the nitrogen atom.

While specific protocols for the direct, non-directed C-H functionalization of 4-(4-(methylsulfonyl)phenyl)piperidine are not yet widely established in the literature, the principles of directed C-H activation offer a promising avenue for future exploration. For instance, the temporary installation of a removable directing group on the piperidine nitrogen could enable selective functionalization at the C2 or C3 positions.

III. Modification of the Methylsulfonylphenyl Group: Late-Stage Functionalization

The methylsulfonyl group is generally robust and often considered a stable pharmacophore. However, recent advances in late-stage functionalization offer potential strategies for its modification.[22][23][24][25][26][27]

Potential Strategies:

  • Oxidation/Reduction: The sulfur atom in the methylsulfonyl group is in its highest oxidation state. While further oxidation is not possible, reduction to a sulfoxide or sulfide could be explored under specific conditions, though this is a challenging transformation.

  • Functionalization of the Methyl Group: Direct C-H functionalization of the methyl group of the sulfonyl moiety is a developing area of research.

  • Modification of the Phenyl Ring: The phenyl ring can be subject to electrophilic aromatic substitution reactions, although the strongly deactivating nature of the methylsulfonyl group will direct incoming electrophiles to the meta position and may require harsh reaction conditions.

Conclusion

The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold offers a wealth of opportunities for chemical modification, enabling the fine-tuning of molecular properties for drug discovery. This guide has provided a detailed overview and practical protocols for the most common and effective N-functionalization strategies. While direct C-H functionalization of the piperidine ring and modification of the methylsulfonylphenyl group present greater synthetic challenges, they represent exciting frontiers for future research. The protocols and principles outlined herein are intended to serve as a valuable resource for scientists working to unlock the full potential of this important chemical motif.

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  • ResearchGate. (2022). (PDF) Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Retrieved from [Link]

  • Redalyc. (n.d.).
  • PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017015609A1 - Process for preparing pridopidine.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • DTU Research Database. (2023). Synthesis of an alkaloid inspired compound collection. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ACS Publications. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation | Organic Letters. Retrieved from [Link]

Sources

Method

Technical Characterization of 4-(4-(methylsulfonyl)phenyl)piperidine: A Comprehensive Analytical Framework

Introduction & Structural Context 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, particularly in the fields of antipsychoti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context

4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, particularly in the fields of antipsychotics, ion channel modulators, and dopaminergic stabilizers.[1] Structurally, it consists of a piperidine ring substituted at the C4 position with a phenyl group, which in turn bears a methylsulfonyl (sulfone) moiety at the para position.

This specific arrangement confers unique physicochemical properties:

  • The Sulfone Group: A strong electron-withdrawing group (EWG) that increases the metabolic stability of the phenyl ring and provides a distinct UV chromophore compared to unsubstituted phenylpiperidines.

  • The Piperidine Ring: A secondary amine that functions as a basic center (pKa ~10-11), dictating solubility profiles and chromatographic behavior.

Critical Quality Attributes (CQAs)

For drug development applications, the following attributes must be rigorously controlled:

  • Identity: Unambiguous confirmation of the para-substitution and the oxidation state of the sulfur (sulfone vs. sulfoxide/sulfide).

  • Purity: Quantitation of potential synthetic by-products, particularly the 4-chloro or 4-bromo precursors and N-protected intermediates (e.g., Boc-derivatives).

  • Salt Form: Verification of free base vs. salt (e.g., HCl) stoichiometry.

Analytical Workflow Strategy

The following diagram illustrates the logical flow for the complete characterization of the compound, moving from bulk property assessment to high-resolution structural confirmation.

AnalyticalWorkflow cluster_Physico Level 1: Physicochemical Profiling cluster_Identity Level 2: Structural Identity cluster_Purity Level 3: Purity & Assay Start Crude/Purified Sample Solubility Solubility & pH Profile (LogD, pKa) Start->Solubility Thermal Thermal Analysis (DSC/TGA) Start->Thermal HPLC RP-HPLC (UV/DAD) (Purity >98%) Solubility->HPLC Mobile Phase Selection NMR 1D & 2D NMR (1H, 13C, COSY, HSQC) Thermal->NMR Solid State Check MS HRMS (ESI+) (Exact Mass: 239.10) NMR->MS Cross-Validation IR FT-IR Spectroscopy (Sulfone/Amine Bands) HPLC->MS Impurity ID ResSolv GC-HS (Residual Solvents)

Figure 1: Step-wise analytical lifecycle for 4-(4-(methylsulfonyl)phenyl)piperidine, ensuring data integrity from physical properties to molecular quantification.

Physicochemical Profiling

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₂H₁₇NO₂SExact Mass: 239.0980 Da
Molecular Weight 239.33 g/mol Monoisotopic peak at m/z 240.1 [M+H]⁺
Physical State Solid (White to Off-white powder)Melting point determination is a key purity check.
Solubility DMSO, Methanol, Dilute Acid (High)Poor water solubility at neutral pH; requires acidic mobile phase.
pKa (Calc.) ~10.5 (Piperidine NH)Critical: HPLC mobile phase must be pH > 11 (unstable for silica) or pH < 3 to ensure consistent ionization.
LogP (Calc.) ~1.5 - 2.0Moderate lipophilicity; suitable for C18 retention.

Protocol 1: Structural Identification (Spectroscopy)

A. Nuclear Magnetic Resonance (NMR)

Objective: To confirm the regiochemistry of the sulfone group and the integrity of the piperidine ring.

  • Solvent: DMSO-d₆ is preferred over CDCl₃ due to the polarity of the sulfone and potential salt formation.

  • Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Expected Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆):

  • Sulfone Methyl: A sharp singlet (3H) at δ 3.15 – 3.25 ppm . This is diagnostic for the methylsulfonyl group.

  • Aromatic Protons: An AA'BB' system (para-substitution) showing two doublets (2H each) around δ 7.50 – 7.90 ppm . The protons ortho to the sulfone will be more deshielded (downfield).

  • Piperidine Ring:

    • C4-H (benzylic): Multiplet at δ 2.6 – 2.8 ppm .

    • C2/C6-H (adjacent to N): Broad multiplets at δ 3.0 – 3.4 ppm (shift depends on protonation state).

    • C3/C5-H: Multiplets at δ 1.5 – 1.9 ppm .

  • Amine Proton (NH): Broad singlet, chemical shift highly variable (δ 2.0 – 9.0 ppm) depending on concentration, water content, and if it is a salt (e.g., HCl salt gives broad NH₂⁺ peaks ~8-9 ppm).

B. Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

  • Method: ATR (Attenuated Total Reflectance) or KBr pellet.

  • Diagnostic Bands:

    • Sulfone (O=S=O): Strong symmetric stretch at ~1150 cm⁻¹ and asymmetric stretch at ~1300 cm⁻¹ .

    • Amine (N-H): Weak to medium stretch at 3300 – 3500 cm⁻¹ .

    • Aromatic (C=C): 1500 – 1600 cm⁻¹.

C. Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion: [M+H]⁺ = 240.1 .

  • Fragmentation (MS/MS): Loss of the methylsulfonyl group or cleavage of the piperidine ring may be observed at higher collision energies.

Protocol 2: HPLC Purity & Assay Method

Expert Insight: Unlike simple piperidine which lacks a chromophore and requires derivatization (e.g., with tosyl chloride), 4-(4-(methylsulfonyl)phenyl)piperidine possesses a strong chromophore (phenyl-sulfone). Therefore, direct UV detection is the method of choice.

Method Development Logic
  • Column Choice: A C18 column is standard.[2] Because piperidine is a strong base, peak tailing can occur due to interaction with residual silanols. A "Base Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini) is recommended.

  • pH Control: The mobile phase must be acidic (pH ~2-3) to keep the piperidine fully protonated (BH⁺). This ensures a single species in solution and prevents peak splitting.

Detailed Chromatographic Conditions
ParameterCondition
Instrument HPLC with PDA/DAD Detector
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 230 nm (Sulfone max) and 254 nm (Aromatic)
Injection Vol. 5 - 10 µL
Diluent 50:50 Water:Acetonitrile
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955End
System Suitability Criteria (Self-Validating)
  • Tailing Factor: < 1.5 (Critical for basic amines).

  • Resolution: > 2.0 between the main peak and any nearest impurity (e.g., des-methyl sulfone analog).

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Impurity Profiling & Troubleshooting

Common synthetic impurities arise from the precursor materials.

Impurities Main Target: 4-(4-(methylsulfonyl)phenyl)piperidine (RT ~8-10 min) Imp1 Impurity A: 4-chlorophenyl methyl sulfone (Starting Material) Less Polar -> Later RT Main->Imp1 Precursor Imp2 Impurity B: N-Boc Protected Intermediate (If deprotection incomplete) Very Hydrophobic -> Late RT Main->Imp2 Intermediate Imp3 Impurity C: 4-phenylpiperidine (Lacking sulfone) Different UV Spectrum Main->Imp3 Analog

Figure 2: Potential impurity map. Impurity A and B are likely to elute after the main peak due to lack of the polar amine or presence of lipophilic protecting groups.

Troubleshooting Guide
  • Broad Peaks: Increase buffer concentration or lower pH to ensure the amine is fully protonated.

  • Double Peaks: Check sample solvent. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, "solvent effect" can split peaks. Match diluent to initial mobile phase conditions.

  • Carryover: The basic amine may stick to the injector needle. Ensure a needle wash with MeOH/Water (50:50) + 0.1% Formic Acid is used.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine (Analog Structure Reference). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Sulfone/Amine IR and NMR assignments).
  • Center for Drug Evaluation and Research (CDER).Review of Chromatographic Methods for Basic Amines. (General guidance on high pH vs low pH methods for piperidines).

Sources

Application

Technical Application Note: Pharmacological Profiling of 4-(4-(methylsulfonyl)phenyl)piperidine

Development of In Vitro and In Vivo Assays for Sulfonyl-Phenyl-Piperidine Scaffolds Executive Summary & Compound Analysis Compound Identity: 4-(4-(methylsulfonyl)phenyl)piperidine CAS: 885274-65-7 Molecular Formula: C12H...

Author: BenchChem Technical Support Team. Date: February 2026

Development of In Vitro and In Vivo Assays for Sulfonyl-Phenyl-Piperidine Scaffolds

Executive Summary & Compound Analysis

Compound Identity: 4-(4-(methylsulfonyl)phenyl)piperidine CAS: 885274-65-7 Molecular Formula: C12H17NO2S Molecular Weight: 239.33 g/mol [1][2][3][4]

Structural Insight & Biological Context: This molecule represents a "privileged scaffold" in medicinal chemistry. The 4-phenylpiperidine core is ubiquitous in ligands for GPCRs (Dopamine, Opioid) and Sigma receptors. However, the specific addition of a para-methylsulfonyl group creates a dipole moment and hydrogen-bonding potential that strongly influences two specific biological interactions:

  • Class III Antiarrhythmic Activity (hERG Blockade): The combination of a basic nitrogen (piperidine) and a distal pharmacophore (phenyl-sulfone) is a textbook structural alert for Kv11.1 (hERG) channel inhibition.

  • Sigma-1 Receptor Affinity: Phenylpiperidines are classic high-affinity Sigma-1 ligands, often used as CNS probes.

Scope of this Guide: This application note details the assay cascade required to characterize this molecule from a "Hit" to a "Lead." It prioritizes Safety Pharmacology (due to the hERG liability) and Target Deconvolution .

Assay Cascade Visualization

The following workflow illustrates the logical progression from chemical handling to in vivo proof-of-concept.

AssayCascade cluster_InVitro Phase I: In Vitro Profiling cluster_InVivo Phase II: In Vivo Validation Start Compound: 4-(4-(methylsulfonyl)phenyl)piperidine Solubility Physicochemical: Kinetic Solubility (pH 7.4) LogD Determination Start->Solubility Safety CRITICAL SAFETY: hERG Patch Clamp (Kv11.1) (Risk: High) Solubility->Safety Pass (>50 µM) Target Target Binding: Sigma-1 / D2 / 5-HT Radioligand Binding Solubility->Target Metab ADME: Microsomal Stability (Piperidine N-oxidation) Safety->Metab IC50 > 10 µM Target->Metab Ki < 100 nM PK Pharmacokinetics (Rat/Mouse): IV vs PO (Bioavailability) Metab->PK T1/2 > 30 min PD Pharmacodynamics: CNS Behavioral Models (Locomotor Activity) PK->PD

Caption: Critical path for profiling sulfonyl-phenyl-piperidines. Note the "Stop/Go" decision point at the hERG assay.

Phase I: In Vitro Protocols

Physicochemical Preparation (Pre-Assay)
  • Solubility: The methylsulfonyl group increases polarity, but the piperidine is basic (pKa ~9-10).

  • Vehicle: Dissolve stock to 10 mM in 100% DMSO.

  • Assay Buffer: For cellular assays, dilute to <0.1% DMSO. Ensure pH is buffered to 7.4; basic piperidines can precipitate in high-phosphate buffers if not carefully managed.

Critical Safety Assay: hERG Current Inhibition (Automated Patch Clamp)

Rationale: The pharmacophore (Basic Amine + Linker + Pi-system + H-bond acceptor) strongly resembles E-4031 and Dofetilide . You must rule out cardiotoxicity early.

Protocol:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (Tyrode’s): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 130 mM K-Aspartate, 5 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 4 mM ATP-Na2 (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current—Measure Here ).

  • Dosing:

    • Apply vehicle (0.1% DMSO) for baseline stability (3-5 min).

    • Apply Compound (0.1, 1, 10, 30 µM) sequentially.

    • Apply Positive Control (E-4031, 100 nM) to define full block.

  • Analysis: Calculate % inhibition of tail current amplitude.

    • Acceptance Criteria: If IC50 < 1 µM, the compound has high arrhythmic risk.

Target Identification: Sigma-1 Receptor Binding

Rationale: 4-phenylpiperidines are the structural backbone of Sigma-1 ligands.

Protocol (Radioligand Competition):

  • Source: Guinea pig brain membrane homogenates or Jurkat cells.

  • Radioligand: [3H]-(+)-Pentazocine (Specific for Sigma-1).

  • Non-specific Block: 10 µM Haloperidol.

  • Incubation:

    • Mix 50 µg membrane protein + 2 nM [3H]-Pentazocine + Test Compound (10^-9 to 10^-5 M).

    • Incubate 120 min at 37°C (Tris-HCl buffer, pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data: Measure radioactivity via liquid scintillation counting. Plot sigmoid dose-response to determine Ki.

Phase II: In Vivo Protocols

Pharmacokinetics (PK) - Rat Cassette Dosing

Rationale: Determine if the sulfone group confers metabolic stability compared to a standard phenylpiperidine.

Study Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per arm).

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose suspension (5 mg/kg).

  • Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor parent transition (240.1 -> 144.1 m/z typically corresponds to loss of sulfonyl-methyl).

Data Reporting Table:

ParameterDefinitionTarget Value
CL (mL/min/kg) Clearance< 50% Liver Blood Flow
Vss (L/kg) Volume of Distribution> 1.0 (Indicates tissue distribution)
T 1/2 (h) Half-life> 2.0 hours
F (%) Oral Bioavailability> 30%
Pharmacodynamics: Locomotor Activity (Open Field)

Rationale: If the compound binds Sigma-1 or Dopamine receptors, it will modulate psychomotor activity.

Protocol:

  • Acclimatization: Place mice in the testing room 1 hour prior to testing.

  • Dosing: Administer Compound (IP or PO) at 10, 30, 100 mg/kg. Wait for Tmax (determined from PK).

  • Observation: Place animal in the center of an automated Open Field box (40x40 cm).

  • Recording: Record movement for 60 minutes using video tracking (e.g., EthoVision).

  • Metrics: Total distance traveled (cm), Rearing counts, Time in center vs. periphery (anxiety index).

References

  • Guo, L., et al. (2011). "Validation of a hERG manual patch clamp assay for safety pharmacology." Journal of Pharmacological and Toxicological Methods. Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[5] Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)." Link

Sources

Method

Title: In Silico Analysis of 4-(4-(methylsulfonyl)phenyl)piperidine Interactions with Cyclooxygenase-2 (COX-2) Using Molecular Docking

An Application Note for Drug Discovery Professionals Abstract Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction and analysis of ligand-protein interactions. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction and analysis of ligand-protein interactions. This guide provides a detailed protocol for conducting computational docking studies of 4-(4-(methylsulfonyl)phenyl)piperidine with its potential target, Cyclooxygenase-2 (COX-2). The 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore in selective COX-2 inhibitors, making this an exemplary system for investigation.[1][2] We present a comprehensive workflow using industry-standard, open-source software, including AutoDock Vina for the docking simulation and UCSF Chimera for preparation and visualization. The protocol emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible study. A self-validating system is described through a re-docking procedure of a known co-crystallized inhibitor, establishing confidence in the generated binding poses and affinity scores. This document is intended for researchers and scientists in the field of drug development seeking to apply computational methods to investigate small molecule interactions with protein targets.

Introduction: Scientific Context and Rationale

The Role of Molecular Docking in Drug Discovery Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[4][5] This process allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and generation of hypotheses about structure-activity relationships (SAR).

The Ligand: 4-(4-(methylsulfonyl)phenyl)piperidine The selected ligand, 4-(4-(methylsulfonyl)phenyl)piperidine, contains two key structural features: a basic piperidine ring, a common scaffold in many bioactive compounds, and a 4-(methylsulfonyl)phenyl group.[6][7][8] The latter is a critical pharmacophore found in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors, or "coxibs" (e.g., Celecoxib, Rofecoxib).[9][10] This functional group is known to interact with a specific side pocket in the COX-2 active site, conferring selectivity over the COX-1 isoform and thereby reducing gastrointestinal side effects associated with traditional NSAIDs.[2]

The Target Protein: Cyclooxygenase-2 (COX-2) Cyclooxygenase (COX) is an enzyme responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[2][9] Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation.[9] The therapeutic anti-inflammatory action of NSAIDs is derived from the inhibition of COX-2, while the undesired side effects often stem from the concurrent inhibition of COX-1.[2][10] Therefore, selective inhibition of COX-2 is a validated and highly desirable therapeutic strategy. For this protocol, we will use the crystal structure of human COX-2.

Materials and Software

This protocol relies exclusively on open-source and freely available software and databases, making it accessible to a wide range of researchers.

Software / Resource Purpose Source (URL)
RCSB Protein Data Bank Source for 3D protein crystal structures.[Link]
PubChem Source for 3D structures of small molecules.[Link]
UCSF Chimera Molecular visualization, protein and ligand preparation.
AutoDock Vina Core molecular docking engine for predicting binding poses and affinity.[Link]
Open Babel A chemical toolbox for file format conversion (optional).[Link]

Detailed Application Protocol

The following protocol is a step-by-step guide. The causality behind each choice is explained to provide a deeper understanding of the process.

Diagram: General Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Download Protein Structure (RCSB PDB) Clean_P Clean Protein (Remove Water, Heteroatoms) PDB->Clean_P Ligand_DB Download Ligand Structure (PubChem) Prep_L Prepare Ligand (Define Torsions, Assign Charges) Ligand_DB->Prep_L Prep_P Prepare Receptor (Add Hydrogens, Assign Charges) Clean_P->Prep_P Save_P Save as Receptor.pdbqt Prep_P->Save_P Grid Define Search Space (Grid Box Generation) Save_L Save as Ligand.pdbqt Prep_L->Save_L Config Create Configuration File (config.txt) Grid->Config Vina Run AutoDock Vina Config->Vina Output Generate Output Files (out.pdbqt, log.txt) Vina->Output Analyze Analyze Binding Affinity (log.txt) Visualize Visualize Binding Pose (UCSF Chimera) Analyze->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Interactions Validate Protocol Validation (Re-dock Native Ligand) Interactions->Validate Conclusion Draw Conclusions Validate->Conclusion

Caption: High-level workflow for a typical molecular docking experiment.

Part A: Target Protein Preparation (COX-2)

The goal of this phase is to prepare the raw protein structure from the PDB by removing non-essential molecules, correcting for missing atoms, and converting it to the required file format for AutoDock Vina.[11][12][13]

  • Fetch the Protein Structure :

    • Navigate to the .

    • Search for a suitable human COX-2 structure. A good choice is PDB ID: 5KIR , which is a high-resolution crystal structure of human COX-2 in complex with Celecoxib, a known inhibitor containing the target pharmacophore.

    • Download the structure in PDB format.

  • Clean the Protein Structure using UCSF Chimera :

    • Open 5KIR.pdb in UCSF Chimera. The structure contains multiple protein chains, water molecules, and the co-crystallized ligand (Celecoxib, residue name CXX).

    • Rationale : Water molecules and non-essential ions can interfere with the docking algorithm. We need a clean receptor model.[14]

    • First, delete all water molecules:

      • Go to Select > Structure > solvent.

      • Then, Actions > Atoms/Bonds > delete.

    • Isolate a single protein chain (e.g., Chain A) and the co-crystallized ligand for later validation. Delete other chains.

      • Select > Chain > B (and any others).

      • Actions > Atoms/Bonds > delete.

    • Separate the co-crystallized ligand (CXX) from the protein for validation purposes. Select the ligand, invert the selection, and save the protein-only part as receptor_only.pdb. Save the selected ligand as native_ligand.mol2.

  • Prepare the Receptor for Docking :

    • Use the receptor_only.pdb file.

    • Open the Dock Prep tool in Chimera (Tools > Surface/Binding Analysis > Dock Prep).

    • Rationale : This tool automates the addition of hydrogen atoms (which are typically absent in crystal structures), assigns partial charges (essential for calculating electrostatic interactions), and repairs incomplete side chains.[13][14]

    • In the Dock Prep window, keep the default settings and click OK. It will identify and fix issues.

    • After preparation, save the cleaned receptor in the PDBQT format, which is required by AutoDock Vina.[11]

      • File > Save PDBQT..., save as receptor.pdbqt.

Part B: Ligand Preparation

This phase involves obtaining the 3D structure of our ligand of interest and converting it to the PDBQT format, defining its rotatable bonds.[15][16]

  • Obtain Ligand Structure :

    • Navigate to .

    • Search for "4-(4-(methylsulfonyl)phenyl)piperidine".

    • Download the 3D conformer of the molecule in SDF or MOL2 format. Save it as ligand.sdf.

  • Prepare Ligand in UCSF Chimera :

    • Open ligand.sdf in Chimera.

    • Open the Dock Prep tool (Tools > Surface/Binding Analysis > Dock Prep).

    • Rationale : As with the protein, we need to add hydrogens and assign charges. For the ligand, this step is also crucial for defining the rotatable bonds, which allows the docking software to explore different conformations (flexibility) within the binding site.

    • Run Dock Prep with default settings.

    • Save the prepared ligand in PDBQT format: File > Save PDBQT..., save as ligand.pdbqt.

Part C: Docking Simulation with AutoDock Vina

This is the core computational step where the ligand's interactions with the protein are simulated.

  • Define the Search Space (Grid Box) :

    • Open the prepared receptor.pdbqt and the native_ligand.mol2 (Celecoxib) in Chimera.

    • Rationale : We must tell Vina where to perform the docking search. A blind docking (covering the whole protein) is computationally expensive and often unnecessary.[17] By defining a search box around the known active site (identified by the co-crystallized ligand), we focus the computational effort where binding is most likely to occur.[18]

    • In Chimera, go to Tools > Surface/Binding Analysis > AutoDock Vina.

    • Set the Receptor to receptor.pdbqt.

    • To define the search volume, center it on the native ligand. A typical box size is 22x22x22 Ångstroms, which is large enough to allow the ligand to move freely but small enough to be efficient.

    • Note the coordinates (center and size) of the search box.

  • Create the Vina Configuration File :

    • Create a text file named config.txt.

    • Rationale : This file provides all the necessary input parameters for the Vina command-line tool.

    • Add the following lines, replacing the coordinate values with those from the previous step:

    • Parameter Explanation : exhaustiveness controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 32 is recommended for more reliable results.[17][19]

  • Run the Docking Simulation :

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.

    • Execute the Vina program with the following command:

    • The simulation will run and produce two output files: all_poses.pdbqt (containing the coordinates of the predicted binding poses) and results.log (a text file with the binding affinity scores).[17]

Data Analysis and Interpretation

The output of a docking simulation is a set of predicted binding poses and their corresponding scores.

  • Interpreting Binding Affinity :

    • Open the results.log file. You will see a table listing different "modes" or poses.

    • The binding affinity is reported in kcal/mol . This value is an estimate of the binding free energy.

    • Key Principle : A lower (more negative) binding energy indicates a more stable and stronger interaction between the ligand and the protein.[20][21] This score is used to rank different ligands or different poses of the same ligand.[4]

    Binding Pose (Mode) Binding Affinity (kcal/mol) RMSD from Best Mode (lower/upper bound)
    1-9.50.000 / 0.000
    2-9.21.852 / 2.431
    3-8.92.134 / 3.015
    ... (up to 9 modes)......
    (Note: These are example values.)
  • Visualizing the Binding Pose :

    • Open receptor.pdbqt and all_poses.pdbqt in UCSF Chimera.

    • The all_poses.pdbqt file contains multiple conformations. You can step through them to visualize how the ligand fits into the active site.

    • Focus on the top-ranked pose (Mode 1), as it represents the most energetically favorable prediction.

    • Analyze the interactions:

      • Use Chimera's tools (Tools > Structure Analysis > FindHBond) to identify potential hydrogen bonds.

      • Visually inspect for hydrophobic interactions between nonpolar parts of the ligand and protein residues.

      • Crucially, check if the methylsulfonyl group is oriented towards the known selectivity pocket of COX-2, consistent with the binding mode of known coxibs.

Protocol Validation: Ensuring Trustworthiness

A critical step in any computational protocol is validation. This ensures that the chosen parameters (like the grid box location and size) are appropriate for the system.[22][23]

Diagram: Protocol Validation Logic

G cluster_validation Validation Workflow Start Obtain Crystal Structure (Protein + Native Ligand) Separate Separate Protein and Native Ligand Start->Separate Redock Re-dock Native Ligand using Protocol Separate->Redock CalcRMSD Calculate RMSD between Docked Pose and Crystal Pose Redock->CalcRMSD Decision RMSD < 2.0 Å ? CalcRMSD->Decision Success Protocol is Validated Decision->Success Yes Failure Protocol is NOT Validated (Adjust Parameters) Decision->Failure No

Sources

Application

Application Notes and Protocols for the Crystallization of 4-(4-(Methylsulfonyl)phenyl)piperidine Derivatives

Introduction: The Critical Role of Crystallization in Drug Development In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, dir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, directly influencing its stability, bioavailability, and manufacturability. For the class of 4-(4-(methylsulfonyl)phenyl)piperidine derivatives, which are key structural motifs in numerous therapeutic agents, achieving a crystalline form with desired attributes is a critical step in the drug development pipeline. The presence of the polar methylsulfonyl group and the piperidine ring introduces a unique set of physicochemical characteristics that can make crystallization a challenging yet essential endeavor.

These structural features can lead to polymorphism, where the compound exists in multiple crystalline forms with different physical properties.[1] The control over polymorphism is a significant challenge in crystallization process development.[2] An uncontrolled polymorphic transition can alter a drug's bioavailability and efficacy.[2] This guide provides a comprehensive overview of various crystallization methods, detailed protocols, and the underlying scientific principles tailored for researchers, scientists, and drug development professionals working with 4-(4-(methylsulfonyl)phenyl)piperidine derivatives.

Understanding the Molecular Landscape: Implications for Crystallization

The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold possesses a combination of a flexible piperidine ring, a rigid phenyl group, and a polar sulfonyl group. This unique amalgamation of structural features governs its intermolecular interactions and, consequently, its crystallization behavior. The sulfonyl group, with its capacity for strong hydrogen bonding, and potential for dipole-dipole interactions, plays a significant role in the crystal lattice formation.[3] The piperidine ring, which can exist in different conformations, adds another layer of complexity to the crystallization process.

Given that many of these derivatives are developed as hydrochloride salts to enhance their solubility and stability, the crystallization process often involves the controlled precipitation of these salts from a solution.[3][4] The choice of solvent is paramount, as it not only dictates the solubility of the compound but also influences the kinetics of nucleation and crystal growth.[5]

Strategic Selection of Crystallization Method

The selection of an appropriate crystallization method is contingent on the physicochemical properties of the specific derivative, including its solubility profile, thermal stability, and the nature of impurities.[6] Below is a logical workflow to guide the selection process.

crystallization_workflow Figure 1: Decision-Making Workflow for Crystallization Method Selection A Crude 4-(4-(methylsulfonyl)phenyl)piperidine derivative B Solubility Screening (Various Solvents, Different Temperatures) A->B C High Solubility in a Volatile Solvent? B->C Yes D Good Solubility at High Temp, Poor at Low Temp? B->D Yes E Soluble in One Solvent, Insoluble in Another Miscible Solvent? B->E Yes F Slow Evaporation C->F G Cooling Crystallization D->G H Anti-Solvent Crystallization / Vapor Diffusion E->H I Amorphous or Oily Product F->I Unsuccessful G->I Unsuccessful H->I Unsuccessful J Optimize Parameters (Solvent, Temperature, Rate) I->J J->B

Sources

Method

Application Note: Formulation Development for 4-(4-(methylsulfonyl)phenyl)piperidine Scaffolds

Executive Summary & Molecule "Personality" The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold represents a distinct class of pharmacophores often utilized in CNS targets (e.g., dopamine stabilizers, sigma-1 receptor ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule "Personality"

The 4-(4-(methylsulfonyl)phenyl)piperidine scaffold represents a distinct class of pharmacophores often utilized in CNS targets (e.g., dopamine stabilizers, sigma-1 receptor agonists). Developing a robust formulation for this structure requires navigating a specific set of physicochemical contradictions:

  • The Piperidine Base: The secondary amine (

    
    ) confers high solubility in gastric fluid (pH 1.2) but creates a "solubility cliff" in the intestinal environment (pH 6.8), risking precipitation and variable bioavailability.
    
  • The Sulfone Anchor: The methylsulfonyl group is a metabolic stabilizer and hydrogen bond acceptor. It typically drives high melting points (

    
    C) and high crystallinity, making the molecule resistant to dissolution (high lattice energy).
    
  • Chemical Reactivity: As a secondary amine, the molecule is chemically prone to Maillard reactions (browning with reducing sugars) and N-nitrosylation (reaction with excipient-derived nitrites), necessitating strict excipient control.

This guide outlines a self-validating workflow to transition this scaffold from medicinal chemistry to a viable clinical dosage form.

Pre-Formulation Characterization

Before formulation, the compound's "solubility landscape" must be mapped. Do not rely on water solubility alone; biorelevant profiling is mandatory.

Physicochemical Baseline
PropertyTypical Value/BehaviorFormulation Impact

10.2 – 10.8 (Piperidine NH)Ionized in stomach; Unionized in intestine.
LogP 1.5 – 2.5Moderate lipophilicity; permeability is likely good if dissolved.
Melting Point

High lattice energy requires salt formation or particle size reduction.
Hygroscopicity ModerateSulfone oxygens can H-bond with water; requires moisture-protective packaging.
Biorelevant Solubility Protocol

Objective: Determine the "Dose-to-Solubility Ratio" (D/S) to classify the drug (BCS Class I vs. II).

Method:

  • Equilibrate excess drug in media for 24 hours at

    
    .
    
  • Filter (0.22 µm PVDF) and analyze via HPLC-UV.

  • Media:

    • 0.1 N HCl (pH 1.2) – Simulates Gastric Fluid.

    • FaSSIF (pH 6.5) – Fasted State Simulated Intestinal Fluid (contains lecithin/taurocholate).

    • Phosphate Buffer (pH 6.8) – Evaluating intrinsic solubility.

Interpretation:

  • If

    
    , the compound is solubility-limited . You must proceed to Protocol 3.1 (Salt Screening) .
    

Workflow Visualization

The following decision tree illustrates the logic flow for developing this specific scaffold, prioritizing the mitigation of pH-dependent solubility and amine reactivity.

FormulationLogic Start Lead Compound (Secondary Amine Sulfone) SolubilityCheck Biorelevant Solubility (pH 1.2 vs 6.8) Start->SolubilityCheck ClassCheck BCS Classification SolubilityCheck->ClassCheck Data Analysis SaltScreen Protocol 3.1: Salt Screening (Target: HCl, Tartrate, Mesylate) ClassCheck->SaltScreen Low pH 6.8 Sol (Class II) ExcipientScreen Protocol 4.1: Compatibility Stressing (Exclude Lactose) ClassCheck->ExcipientScreen High Sol (Class I) SaltScreen->ExcipientScreen Stable Salt Selected NitriteCheck Nitrosamine Risk Assessment (Low Nitrite Excipients) ExcipientScreen->NitriteCheck Secondary Amine Alert FinalForm Final Dosage Form (Capsule/Tablet) NitriteCheck->FinalForm Risk Mitigated

Figure 1: Formulation decision matrix emphasizing the critical path through salt selection and safety risk assessment (Maillard/Nitrosamine).

Detailed Protocols

Protocol 3.1: Automated Salt Screening

Rationale: The piperidine nitrogen is a robust salt former. For sulfones, we avoid sulfate salts (common ion effect/hygroscopicity risks) and prioritize counter-ions that break the crystal lattice effectively.

Reagents:

  • Acids: Hydrochloric acid (1:1), L-Tartaric acid (1:1), Methanesulfonic acid (1:1), Fumaric acid (1:0.5).

  • Solvents: Ethanol, Isopropanol, Acetone/Water (95:5).

Step-by-Step:

  • Dissolution: Dissolve 500 mg of free base in 10 volumes of solvent at

    
    .
    
  • Acid Addition: Add acid equivalents (1.05 eq) slowly while stirring.

  • Cooling: Ramp temperature down to

    
     at 
    
    
    
    .
  • Harvest: Filter solids. If no precipitate, add anti-solvent (Heptane) or evaporate.

  • Characterization (Go/No-Go):

    • XRPD: Must show distinct peaks (new phase) vs. physical mixture.

    • DSC: Target melting point

      
       (for processing stability).
      
    • Hygroscopicity (DVS): Weight gain

      
       at 75% RH.
      

Expert Insight: For piperidines, Tartrate and Fumarate salts often yield non-hygroscopic crystals with better buffering capacity than HCl, potentially improving the micro-environmental pH during dissolution.

Protocol 4.1: Binary Excipient Compatibility (The "Maillard" Protocol)

Rationale: The secondary amine in the piperidine ring will react with reducing sugars (Lactose, Fructose) to form glycosylamines, which degrade into brown pigments (Maillard reaction). This protocol validates the safety of the excipient matrix.

Experimental Setup:

  • Blends: Prepare 1:1 mixtures of Drug + Excipient.

    • Negative Control:[1] Drug alone.

    • Risk Group: Drug + Lactose Monohydrate (Positive Control).

    • Test Group: Drug + Mannitol, Drug + MCC (Avicel PH-102), Drug + Pre-gelatinized Starch.

  • Conditions:

    • Stress A:

      
       / 75% RH for 4 weeks (Open vial).
      
    • Stress B:

      
       / Ambient RH for 2 weeks (Closed vial).
      
  • Analysis:

    • Visual: Check for browning/discoloration.

    • HPLC: Monitor for degradation peaks. Look for N-formyl adducts or specific Maillard byproducts.[2][3][4]

Acceptance Criteria: Total impurities in the Test Group must not exceed


 > Initial. The Lactose group is expected to fail (brown discoloration).

Regulatory Safety: The Nitrosamine Hazard

Context: Regulatory agencies (FDA/EMA) strictly monitor secondary amines. If your formulation uses excipients containing trace nitrites (common in MCC or Crospovidone) and the drug is a secondary amine, N-nitroso-piperidine derivatives can form. These are potent carcinogens.

Mitigation Strategy:

  • Excipient Selection: Use "Low Nitrite" grades of Microcrystalline Cellulose (e.g., Avicel PH-102 LN) and Superdisintegrants.

  • Scavengers: Incorporate Ascorbic Acid (0.5 - 1.0% w/w) or Alpha-tocopherol in the formulation. These act as nitrosation inhibitors.

  • Process: Avoid wet granulation if possible to minimize nitrite mobility; prefer Direct Compression or Roller Compaction .

Recommended Formulation (Starting Point)

Based on the scaffold properties, the following Direct Compression formulation is recommended for Phase 1 clinical trials.

ComponentFunctionGrade/Type% w/w
Drug Substance APISalt Form (e.g., Tartrate)10 - 30%
Mannitol DiluentSpray Dried (Non-reducing sugar)40 - 60%
MCC Binder/DiluentLow Nitrite Grade20 - 30%
Sodium Starch Glycolate DisintegrantType A (pH independent)3 - 5%
Magnesium Stearate LubricantVegetable grade0.5 - 1.0%

Why this works:

  • Mannitol: Replaces Lactose to eliminate Maillard risk.

  • MCC: Provides bulk and compressibility.

  • Sodium Starch Glycolate: Ensures rapid disintegration even if the salt suppresses local pH.

References

  • Physicochemical Properties of Piperidines

    • PubChem.[5][6][7] (n.d.). 4-Phenylpiperidine Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Maillard Reaction in Pharmaceuticals

    • Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Journal of Pharmaceutical Sciences. [Link]

  • Nitrosamine Risk Mitigation

    • FDA Guidance for Industry. (2024).[8] Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[9][10] [Link]

  • Sulfone Scaffold Utility

    • Feng, Y., et al. (2025). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry. [Link]

  • Pridopidine (Analog)

    • Prilenia Therapeutics.[8][9][10][11] (2025).[5][7][8][9][11][12][13][14] Pridopidine Mechanism and Development. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Profiling of 4-(4-(methylsulfonyl)phenyl)piperidine

Status: Operational | Ticket ID: STAB-MSP-001 Subject: Comprehensive Stability Testing, Degradation Pathways, and Troubleshooting Guide Assigned Scientist: Senior Application Specialist, Stability Sciences Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: STAB-MSP-001 Subject: Comprehensive Stability Testing, Degradation Pathways, and Troubleshooting Guide Assigned Scientist: Senior Application Specialist, Stability Sciences

Executive Summary: The "Stability Personality" of Your Compound

Before initiating protocols, you must understand the chemical behavior of 4-(4-(methylsulfonyl)phenyl)piperidine . This molecule possesses a "Jekyll and Hyde" stability profile:

  • The "Rock" (Sulfone Group): The methylsulfonyl moiety (

    
    ) is exceptionally robust. Unlike sulfonamides or esters, it is resistant to hydrolysis under broad pH ranges and is chemically inert to standard oxidation.
    
  • The "Achilles' Heel" (Secondary Amine): The piperidine nitrogen is the primary site of instability. It is prone to:

    • Oxidation: Forming N-oxides (hydroxylamines) in the presence of peroxides.

    • Carbamylation: Reacting with atmospheric

      
       to form carbamates (often reversible).
      
    • Maillard-type Reactions: If formulated with reducing sugars (e.g., lactose).

Forced Degradation Protocols (Stress Testing)

Objective: Predict degradation pathways and validate the stability-indicating power of your analytical method (per ICH Q1A(R2)).

Workflow Visualization: Stress Testing Logic

StabilityWorkflow cluster_Stress Stress Conditions Start Start: 4-(4-(methylsulfonyl)phenyl)piperidine Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photostability (1.2M Lux hours) Start->Photo Analysis HPLC Analysis (Check Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Decision Degradation > 20%? Analysis->Decision Dilute Dilute Stressor (Milder Condition) Decision->Dilute Yes (Too harsh) Isolate Isolate & Characterize (LC-MS/NMR) Decision->Isolate No (Ideal range 5-20%)

Figure 1: Decision tree for optimizing stress conditions to achieve the target 5-20% degradation without destroying the molecule completely.

Detailed Protocols & Troubleshooting
A. Hydrolytic Stress (Acid/Base)
  • Protocol: Dissolve 1 mg/mL sample in 0.1 N HCl and 0.1 N NaOH. Reflux at 60°C for 24 hours.

  • Expected Result: High stability. The sulfone group is generally inert to hydrolysis.

  • Troubleshooting:

    • Issue: "I see a peak shift in the Acid sample."

    • Diagnosis: This is likely Salt Formation , not degradation. The piperidine amine becomes protonated (

      
      ). Ensure your HPLC method buffers the sample back to the mobile phase pH before injection to avoid retention time artifacts.
      
B. Oxidative Stress (The Critical Test)
  • Protocol: Treat sample with 3%

    
     at Room Temperature for 4–6 hours.
    
  • Expected Result: Formation of the N-oxide (4-(4-(methylsulfonyl)phenyl)piperidine-1-oxide).

  • Troubleshooting:

    • Issue: "My main peak disappeared completely."

    • Diagnosis: Secondary amines oxidize rapidly. 3%

      
       might be too harsh. Solution:  Repeat with 0.3% 
      
      
      
      or shorten time to 30 mins to capture the intermediate degradation kinetics.
C. Photostability
  • Protocol: Expose solid sample to 1.2 million lux hours (visible) and 200 W·h/m² (UV) per ICH Q1B.

  • Expected Result: The sulfone moiety can absorb UV, potentially leading to radical cleavage if the lattice energy allows. However, yellowing usually indicates amine oxidation.

  • Troubleshooting:

    • Issue: "The white powder turned yellow, but HPLC shows 99.9% purity."

    • Diagnosis:Surface degradation. The degradation is limited to the crystal surface (a "skin" effect). The bulk material is intact. This is common for amines.[1]

Analytical Method Support (HPLC)

Core Challenge: The secondary amine causes severe peak tailing due to interaction with residual silanols on the silica column.

Recommended Method Parameters
ParameterRecommendationRationale
Column C18 with high carbon load & end-capping (e.g., Waters XBridge or Phenomenex Luna)"End-capping" covers free silanols that bind to the amine.
Mobile Phase A 10-20 mM Ammonium Bicarbonate (pH 9.0–10.0)High pH Strategy: At pH > pKa (approx 9-10), the amine is unprotonated (neutral), reducing silanol interaction and improving peak shape.
Mobile Phase B AcetonitrileMethanol can sometimes react with activated species; ACN is more inert.
Alternative Buffer 0.1% TFA or Formic Acid (pH < 3)Low pH Strategy: At pH < 3, silanols are protonated (neutral), preventing cation exchange with the protonated amine.
Detection UV @ 230–240 nmThe sulfone and phenyl ring have strong absorbance here.
FAQ: Chromatography Issues

Q: Why do I see "Ghost Peaks" in my blank injection after running the standard? A: This is Carryover . Secondary amines stick to the metal surfaces of the injector loop or needle.

  • Fix: Change needle wash solvent to 50:50 MeOH:Water with 0.1% Formic Acid. The acid helps protonate and wash away the "sticky" amine.

Degradation Pathways & Mechanisms[2][3][4]

Understanding how the molecule breaks down is crucial for identifying impurities.

Pathway Visualization

DegradationPathways cluster_Oxidation Oxidative Pathway cluster_Env Environmental Parent Parent Molecule (Secondary Amine) NOxide N-Hydroxyl / N-Oxide (M+16) Parent->NOxide H2O2 / Peroxides Imine Imine Intermediate (-2H) Parent->Imine Radical Oxidation Carbamate Carbamic Acid/Salt (+CO2) Parent->Carbamate Atmospheric CO2

Figure 2: Primary degradation routes. Note that the sulfone group remains intact in most pathways; the piperidine ring is the reactive center.

Storage & Handling Guidelines

Q: Should I store this as a Free Base or Hydrochloride Salt?

FormProsConsStorage Recommendation
Free Base Higher solubility in organic solvents.Lower melting point; prone to

absorption (carbamates).
Store under Argon/Nitrogen at -20°C.
HCl Salt Higher melting point; chemically more stable (amine is protonated).Hygroscopic. Can absorb water, leading to hydrolysis of excipients in a blend.Store with Desiccant at 2–8°C.

Critical Warning: Do not store the free base in chlorinated solvents (DCM/Chloroform) for extended periods. Secondary amines can react with DCM over time (alkylative degradation) to form chloromethyl derivatives.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[3] Defines the standard stress testing protocols (Acid, Base, Ox, Photo). Available at: [Link]

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Defines the light exposure requirements. Available at: [Link]

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). CRC Press.
  • PubChem. Compound Summary for CID 11656279: 4-(4-methylsulfonylphenyl)piperidine. (Chemical structure and physical property verification). Available at: [Link]

  • Dolan, J. W. HPLC Troubleshooting Guide: Peak Tailing. LCGC North America. (Source for silanol interaction mechanisms with amines).[1] Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 4-(4-(Methylsulfonyl)phenyl)piperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing synthetic routes involving 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing synthetic routes involving 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this valuable building block. The presence of the strongly electron-withdrawing methylsulfonyl group significantly impacts the nucleophilicity of the piperidine nitrogen, often rendering standard coupling protocols inefficient.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve higher yields, cleaner reaction profiles, and more reproducible results.

Frequently Asked Questions (FAQs)

Q1: How does the 4-(methylsulfonyl)phenyl group affect the reactivity of the piperidine nitrogen?

The methylsulfonyl (SO₂Me) group is a potent electron-withdrawing group. Through resonance and inductive effects, it pulls electron density from the phenyl ring, which in turn reduces the electron density on the piperidine nitrogen. This significantly lowers the nitrogen's nucleophilicity compared to unsubstituted piperidine or piperidines with electron-donating groups.[1][2] Consequently, the piperidine is less reactive towards electrophiles, which is the root cause of many challenges in subsequent coupling reactions.

Q2: Which cross-coupling reaction should I choose for N-arylation?

For forming a C(aryl)-N bond with 4-(4-(methylsulfonyl)phenyl)piperidine, the Buchwald-Hartwig amination is the most robust and widely used method.[3][4] Its versatility stems from the wide array of available palladium catalysts and phosphine ligands that can be tuned to accommodate challenging, electron-deficient amines like this one.[5][6] While other methods for C-N bond formation exist, they often require harsher conditions that may not be compatible with complex substrates.

Q3: What are the best initial screening conditions for an amide coupling with this piperidine?

Given the low nucleophilicity of the amine, standard coupling reagents like DCC or EDC/HOBt are likely to be sluggish and low-yielding. A better starting point is to use a more potent uronium- or phosphonium-based coupling reagent.

ReagentClassRecommended BaseSolvent
HATU UroniumDIPEA or 2,4,6-CollidineDMF or NMP
HBTU UroniumDIPEADMF or CH₂Cl₂
COMU UroniumDIPEAAcetonitrile or DMF

Start with 1.2 equivalents of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be beneficial.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses common issues encountered when using 4-(4-(methylsulfonyl)phenyl)piperidine as the amine coupling partner in palladium-catalyzed N-arylation.

Q4: My Buchwald-Hartwig reaction shows low or no conversion. What is the most likely cause and how do I fix it?

Causality: The primary reason for failure is an insufficiently reactive catalytic system to overcome the low nucleophilicity of the amine. The key steps of the catalytic cycle—oxidative addition of the aryl halide to Pd(0) and the subsequent reductive elimination to form the C-N bond—must be accelerated.

Troubleshooting Steps:

  • Choice of Base: The base is critical for deprotonating the amine to form the active nucleophile.[7] Weak bases like K₂CO₃ are often ineffective.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful alternative.

  • Ligand Selection: The ligand choice is paramount for catalyst stability and activity. First-generation ligands (e.g., PPh₃) are generally inadequate.

    • Solution: Employ electron-rich, sterically hindered biaryl phosphine ligands. These ligands promote both oxidative addition and the crucial reductive elimination step.[2] Excellent choices include:

      • XPhos: A versatile, highly active ligand for a broad range of substrates.

      • RuPhos: Often effective for electron-deficient amines and sterically hindered partners.

      • BrettPhos: Another highly active ligand known for its broad applicability.

  • Palladium Source (Precatalyst): Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent. Modern, well-defined precatalysts offer superior reproducibility and activity.

    • Solution: Use a commercially available palladium precatalyst that incorporates the ligand of choice (e.g., XPhos Pd G3, RuPhos Pd G4). These precatalysts are more stable and activate under mild conditions to provide a consistent concentration of the active catalytic species.[5]

Q5: My reaction is messy, and I'm observing significant hydrodehalogenation of my aryl halide starting material. What can I do?

Causality: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, often resulting from competing β-hydride elimination pathways or catalyst decomposition.

Troubleshooting Flowchart:

G cluster_0 cluster_1 Step 1: Re-evaluate Base cluster_2 Step 2: Optimize Solvent & Temp cluster_3 Step 3: Change Ligand/Catalyst start Low Yield / Side Products (e.g., Hydrodehalogenation) base_check Is the base high quality and freshly opened? start->base_check base_sol Use fresh, high-purity NaOtBu. Old base can contain hydroxides that promote side reactions. base_check->base_sol No solvent_check Is the solvent anhydrous and degassed? base_check->solvent_check Yes temp_check Is the reaction temperature too high? solvent_check->temp_check Yes solvent_sol Use rigorously dried, degassed solvents (e.g., Toluene, Dioxane). Oxygen degrades the catalyst. solvent_check->solvent_sol No temp_sol Lower the temperature. Try running at 80-100 °C instead of >110 °C. temp_check->temp_sol Yes ligand_check Are you using a bulky biaryl phosphine ligand? temp_check->ligand_check No ligand_sol Switch to a more robust ligand. If using XPhos, try RuPhos or BrettPhos. Use a well-defined precatalyst. ligand_check->ligand_sol No ligand_check->ligand_sol Yes, but still failing caption Troubleshooting Low Yield in Buchwald-Hartwig Amination

Caption: Troubleshooting Low Yield in Buchwald-Hartwig Amination

Troubleshooting Guide: Amide Coupling

Q6: My standard amide coupling reaction (e.g., EDC, DCC) with a carboxylic acid is extremely slow and gives poor yields. How can I drive it to completion?

Causality: The lone pair on the piperidine nitrogen is not sufficiently available to attack the moderately reactive O-acylisourea intermediate formed by carbodiimide reagents.[8] A more electrophilic activated species is required to react with this poor nucleophile.

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are significantly more effective.

    • Solution: Use HATU , HBTU , or COMU . These reagents form highly reactive activated esters (in situ) that readily couple with weak nucleophiles. They are the gold standard for difficult amide bond formations.[9][10]

  • Convert the Carboxylic Acid to an Acyl Halide: This is the most classical and often most effective method for activating a carboxylic acid.

    • Solution: Convert the carboxylic acid to its corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride. The acyl chloride is highly electrophilic and will typically react readily with the piperidine, often in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.

  • Increase Temperature: If the reaction is clean but slow, gentle heating can increase the reaction rate.

    • Solution: After initial mixing at room temperature, slowly warm the reaction to 40-60 °C and monitor by LC-MS or TLC.

Q7: I am observing side reactions related to my coupling reagent, such as the formation of a guanidinium byproduct from HATU. How can I ensure a cleaner reaction?

Causality: These byproducts arise from the reaction of the coupling reagent with the amine. This can be exacerbated by slow amide bond formation, allowing time for side reactions to occur.

Troubleshooting Steps:

  • Order of Addition: The order in which reagents are added is critical.

    • Solution (The Pre-activation Method): In your reaction flask, dissolve the carboxylic acid and the coupling reagent (e.g., HATU) in an anhydrous solvent like DMF. Add the base (e.g., DIPEA) and stir for 5-15 minutes at room temperature. This "pre-activates" the acid by forming the activated ester. Only then, add the 4-(4-(methylsulfonyl)phenyl)piperidine to the mixture. This ensures the piperidine primarily encounters the highly reactive activated ester rather than the coupling reagent itself.

  • Stoichiometry: Using a large excess of the coupling reagent can lead to more side products.

    • Solution: Use a modest excess of the coupling reagent (1.1-1.2 equivalents). If the reaction still does not go to completion, it is better to address the fundamental reactivity issue (e.g., by switching to an acyl chloride) rather than adding more coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides robust starting conditions. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

G cluster_0 cluster_1 cluster_2 A 1. Add aryl halide (1.0 eq), 4-(4-(methylsulfonyl)phenyl)piperidine (1.2 eq), and NaOtBu (1.4 eq) to an oven-dried flask. B 2. Add the Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not part of the precatalyst). A->B C 3. Seal the flask with a septum. B->C D 4. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. C->D E 5. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. D->E F 6. Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. E->F G 7. Monitor progress by TLC or LC-MS (typically 4-24 h). F->G H 8. Cool to RT, dilute with ethyl acetate, and filter through Celite. G->H I 9. Concentrate the filtrate under reduced pressure. H->I J 10. Purify the crude residue by flash column chromatography. I->J caption Buchwald-Hartwig Amination Workflow

Caption: Buchwald-Hartwig Amination Workflow

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol uses the "pre-activation" method to minimize side reactions.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DMF. Stir until all solids are dissolved.

  • Pre-activation: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add a solution of 4-(4-(methylsulfonyl)phenyl)piperidine (1.05 eq) in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS. If the reaction is slow, it may be gently warmed to 40 °C.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific.
  • Optimization of the Buchwald-Hartwig coupling reaction of 1a with 4-methoxybenzamide 2a a. (n.d.).
  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). ResearchGate. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... (n.d.). MDPI. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC - NIH. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. [Link]

  • 4-phenylpiperidines and their preparation. (1959).
  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). DSpace@MIT. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Semantic Scholar. [Link]

  • Which nitrogen atom exhibits a higher nucleophilicity between pyridine and piperidine?. (n.d.). Study Prep in Pearson+. [Link]

  • Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. (2015). Chemical Science (RSC Publishing). [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (2026). ACS Omega - ACS Publications. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • (PDF) Synthesis of Amide Backbone-Modified Peptides. (2025). ResearchGate. [Link]

  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). Unknown Source. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]

  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (n.d.). Reddit. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(4-(methylsulfonyl)phenyl)piperidine

Executive Summary This guide addresses the stability profile of 4-(4-(methylsulfonyl)phenyl)piperidine . While the sulfone ( ) moiety renders the phenyl ring electron-deficient and chemically robust against oxidative att...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 4-(4-(methylsulfonyl)phenyl)piperidine . While the sulfone (


) moiety renders the phenyl ring electron-deficient and chemically robust against oxidative attack, the secondary amine (piperidine)  is a "molecular sponge" for environmental contaminants.

Users frequently report "yellowing" of the solid or "extra peaks" in LCMS. These are rarely due to the breakdown of the carbon skeleton but are instead caused by N-oxidation (solution state) and carbamate formation (solid state). This guide provides protocols to mitigate these specific failure modes.

Module 1: Storage & Solid-State Stability

The Problem: The free base form of 4-(4-(methylsulfonyl)phenyl)piperidine is hygroscopic and reacts with atmospheric


.
Symptom:  White crystalline powder turns sticky or yellow; melting point depression.
Mechanism: The "Amine Sponge" Effect

The secondary amine on the piperidine ring possesses a lone pair of electrons that acts as a nucleophile. Upon exposure to air, two reversible but problematic reactions occur:

  • Hygroscopicity: Absorption of water promotes hydrolysis of trace impurities.

  • Carbonylation: Reaction with

    
     forms a carbamic acid/carbamate species.
    
Storage Protocol (Standard Operating Procedure)
ParameterSpecificationRationale
Temperature -20°C (

5°C)
Kinetic suppression of autoxidation.
Atmosphere Argon or Nitrogen (Headspace)Displaces

and

; prevents carbamate formation.
Container Amber Glass (Teflon-lined cap)Blocks UV light (prevents radical formation at the sulfone

-position).
Desiccant

or Activated Silica
Maintains anhydrous environment to prevent salt disproportionation.

Critical Note: If you possess the Hydrochloride (HCl) salt , it is significantly more stable to oxidation and


 than the free base. However, the salt is highly hygroscopic. Store in a desiccator.

Module 2: Solution Chemistry & Handling

The Problem: Spontaneous generation of M+16 (Oxidation) or M+12 (Formaldehyde adduct) peaks in LCMS during experiments. Root Cause: Dissolved oxygen in solvents and trace formaldehyde in PEG or Methanol.

Troubleshooting Guide: Preventing Solution Degradation
Q: Why do I see a +16 Da peak (M+16) after leaving the sample in methanol?

A: This is the N-oxide impurity. Secondary amines react with dissolved oxygen or peroxides (common in aged THF or ethers) to form the hydroxylamine or nitrone/N-oxide species.

  • Fix: Use only degassed, anhydrous solvents .

  • Protocol: Sparge solvents with Helium or Argon for 15 minutes prior to dissolution. Add an antioxidant like BHT (butylated hydroxytoluene) if the experiment tolerates it.

Q: My LCMS shows a +12 Da or +28 Da peak. Is the sulfone reacting?

A: No. This is likely a formaldehyde adduct (hemiaminal or iminium ion). Methanol and PEG-based solvents often contain trace formaldehyde, which reacts rapidly with the piperidine nitrogen.

  • Fix: Switch to Acetonitrile (ACN) as the carrier solvent. Avoid storing samples in Methanol for >4 hours.

DOT Diagram: Degradation Pathways

DegradationPathways Molecule 4-(4-(methylsulfonyl) phenyl)piperidine Carbamate Piperidine Carbamate (Reversible Solid Artifact) Molecule->Carbamate Solid State (Air Exposure) NOxide N-Oxide / Hydroxylamine (M+16, Irreversible) Molecule->NOxide Solution State (Oxidation) Hemiaminal Hemiaminal / Iminium (M+12, M+28) Molecule->Hemiaminal Solvent Contamination CO2 Atmospheric CO2 CO2->Carbamate O2 Dissolved O2 / Peroxides O2->NOxide CH2O Trace Formaldehyde (in MeOH) CH2O->Hemiaminal

Figure 1: Primary degradation pathways. The secondary amine is the reactive center; the sulfone group is spectatorial in these failures.

Module 3: Chemical Compatibility & Reactivity

The Problem: Low yields in coupling reactions or unexpected byproducts.

Electronic Context

The methylsulfonyl group (


)  is strongly electron-withdrawing (EWG).
  • Effect on Phenyl Ring: The ring is electron-deficient. It is resistant to electrophilic attacks but susceptible to Nucleophilic Aromatic Substitution (

    
    ) if a leaving group (like Fluorine) were present. Since this molecule has a piperidine attached, the C-N bond is robust.
    
  • Effect on Piperidine: The basicity of the piperidine nitrogen is slightly reduced compared to unsubstituted phenylpiperidine, but it remains a strong base (

    
    ).
    
Compatibility Matrix
Reagent ClassCompatibilityInteraction Notes
Strong Bases (e.g., n-BuLi, NaH)CAUTION The

-protons of the methylsulfonyl group are acidic (

). Strong bases can deprotonate the methyl group, leading to polymerization or side reactions.
Oxidizing Agents (e.g., mCPBA,

)
INCOMPATIBLE Will rapidly oxidize the piperidine nitrogen to N-oxide.
Aldehydes/Ketones INCOMPATIBLE Will form enamines or imines with the piperidine nitrogen.
Acyl Chlorides REACTIVE Will acylate the nitrogen (useful for derivatization, bad if unintended).

Module 4: Analytical Troubleshooting (HPLC/LCMS)

The Problem: Broad, tailing peaks or poor retention time reproducibility.

Root Cause: Silanol Interactions

The basic piperidine nitrogen interacts strongly with residual silanol groups (


) on silica-based HPLC columns, causing peak tailing.
Optimization Protocol
  • Mobile Phase Modifier:

    • Acidic Method: Use 0.1% Formic Acid or TFA. The low pH ensures the amine is fully protonated (

      
      ), preventing interaction with silanols.
      
    • Basic Method (Recommended): Use 10mM Ammonium Bicarbonate (pH 10). At high pH, the amine is neutral, and the silica surface is less active, often resulting in sharper peaks for piperidines.

  • Column Choice: Use "End-capped" or "Base-deactivated" columns (e.g., C18 with embedded polar groups) to minimize secondary interactions.

DOT Diagram: Handling Workflow

HandlingWorkflow Start Start: Receive Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm SaltPath Salt (HCl/TFA): Hygroscopic CheckForm->SaltPath Salt BasePath Free Base: Air Sensitive CheckForm->BasePath Free Base StoreSalt Store in Desiccator Avoid Humidity SaltPath->StoreSalt StoreBase Store under Argon Avoid CO2 BasePath->StoreBase SolventPrep Solvent Prep: Degas (He sparge) + Dry StoreSalt->SolventPrep StoreBase->SolventPrep Analysis Analysis: Use Modifier (FA or NH4HCO3) SolventPrep->Analysis

Figure 2: Decision tree for handling and analysis to ensure data integrity.

References

  • Pridopidine (ACR16) Characterization: Ponten, H., et al. "Synthesis and evaluation of a set of 4-phenylpiperidines... and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine."[1] Journal of Medicinal Chemistry, 2010. Link

  • Piperidine Oxidation Pathways: "Biotransformation and bioactivation reactions of alicyclic amines." ResearchGate, 2025.[2] Link

  • Amine-CO2 Interaction: "Stability issues and degradation pathways of 2-Piperidinol." BenchChem Technical Support, 2025.[3][4][5] Link

  • LCMS Fragmentation of Piperidines: "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Application Notes, 2025. Link

  • Chemical Compatibility Data: "Chemical Compatibility Database." Cole-Parmer, 2024. Link

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Production of 4-(4-(Methylsulfonyl)phenyl)piperidine

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to address the nuanced challenges encountered during the transition from laboratory-scale synthesis to industrial production of this key pharmaceutical intermediate. Here, we dissect common experimental hurdles, offering scientifically grounded troubleshooting strategies and practical, field-tested solutions.

Understanding the Molecule and Its Synthetic Challenges

4-(4-(Methylsulfonyl)phenyl)piperidine is a crucial building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a piperidine ring linked to a phenyl sulfone moiety, presents a unique set of synthetic and purification challenges, particularly at scale. Common synthetic routes often involve the coupling of a piperidine precursor with a phenylsulfone-containing fragment or the construction of the piperidine ring on a pre-formed phenylsulfone scaffold. Each approach carries its own set of potential pitfalls, from reaction inefficiencies to impurity generation and final product handling.

This guide is structured to address these challenges in a logical, question-and-answer format, mirroring the real-world problems you may encounter.

Troubleshooting Guide: From Synthesis to Final Product

This section provides in-depth answers to specific problems that may arise during the production of 4-(4-(methylsulfonyl)phenyl)piperidine.

Section 1: Core Synthesis and Byproduct Mitigation

Question 1: My Suzuki-Miyaura coupling reaction between a protected 4-halopiperidine and 4-(methylsulfonyl)phenylboronic acid is giving low yields and significant homocoupling byproducts. What are the likely causes and how can I optimize this critical step at scale?

Answer: Low yields and the formation of homocoupled byproducts, such as 4,4'-bis(methylsulfonyl)biphenyl, are frequent challenges in large-scale Suzuki-Miyaura couplings. The primary culprit is often the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: On a larger scale, ensuring an oxygen-free environment is paramount. While laboratory setups might rely on simple balloon pressure, industrial-scale reactions necessitate robust inerting protocols.

    • Degassing: Thoroughly degas all solvents and aqueous solutions by sparging with an inert gas like argon or nitrogen for an extended period. For larger volumes, multiple freeze-pump-thaw cycles are highly effective, though potentially less practical at a very large scale.[1]

    • Positive Pressure: Maintain a constant positive pressure of an inert gas throughout the reaction setup, including during reagent transfers.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for an efficient and clean reaction.

    • Pre-catalyst Choice: While Pd(PPh₃)₄ is a common choice, it can be sensitive to air and moisture. Consider using more robust, air-stable pre-catalysts like Pd(dppf)Cl₂ or Buchwald's G3 or G4 palladacycles, which have shown success in challenging couplings.

    • Ligand Optimization: The ligand plays a crucial role in the catalytic cycle. For sterically hindered or electron-deficient coupling partners, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and suppress side reactions.[2]

  • Base and Solvent System:

    • Base Strength and Solubility: The choice of base is critical. While potassium carbonate is common, its solubility can be an issue in some solvent systems. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective, particularly with challenging substrates.

    • Solvent System: A biphasic solvent system like toluene/ethanol/water or dioxane/water is often employed. The ratio of these solvents can impact reaction kinetics and should be optimized.[3]

Data Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization

ParameterRecommended Starting PointOptimization Strategy
Palladium Source Pd(dppf)Cl₂ (1-2 mol%)Screen other pre-catalysts like XPhos Pd G4 if issues persist.
Ligand SPhos (1.1-1.2 eq. to Pd)Increase ligand loading slightly if catalyst decomposition is suspected.
Base K₃PO₄ (2-3 equivalents)Try Cs₂CO₃ if the reaction is sluggish.
Solvent System Toluene/Ethanol/Water (3:1:1)Adjust solvent ratios to improve solubility of reagents.
Temperature 80-100 °CMonitor for thermal degradation of starting materials or product.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a rigorously dried and inerted reactor, add 4-(methylsulfonyl)phenylboronic acid (1.0 eq.), the protected 4-halopiperidine (1.1 eq.), and the chosen base (e.g., K₃PO₄, 2.5 eq.).

  • Add the degassed solvent system (e.g., toluene/ethanol/water).

  • Sparge the mixture with argon for 30 minutes.

  • In a separate, inerted vessel, prepare a solution of the palladium pre-catalyst and ligand in a small amount of the reaction solvent.

  • Transfer the catalyst solution to the main reactor under positive inert gas pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction.

Question 2: I am performing a hydrogenation of a 4-(4-(methylsulfonyl)phenyl)pyridine precursor to obtain the desired piperidine. The reaction is slow, and I am observing catalyst poisoning. How can I improve the efficiency of this reduction at scale?

Answer: Catalyst poisoning is a significant concern in large-scale hydrogenations, especially when dealing with nitrogen-containing heterocycles and sulfur-containing compounds. The sulfur atom in the methylsulfonyl group can, in some cases, interact with and deactivate the catalyst surface.

Troubleshooting Strategies:

  • Catalyst Selection:

    • Robust Catalysts: While Palladium on carbon (Pd/C) is a common choice, it can be susceptible to poisoning. Platinum-based catalysts, such as platinum oxide (PtO₂) or platinum on carbon (Pt/C), are often more robust in the presence of sulfur-containing compounds. Rhodium on alumina (Rh/Al₂O₃) is another effective option.

    • Catalyst Loading: At scale, catalyst loading may need to be optimized. While higher loading can increase reaction rates, it also increases cost and can complicate filtration.

  • Reaction Conditions:

    • Pressure and Temperature: Increasing hydrogen pressure and reaction temperature can often overcome catalyst inhibition and drive the reaction to completion. However, this must be balanced against the risk of side reactions or degradation.[4]

    • Acidic Additives: The basicity of the pyridine nitrogen can inhibit the catalyst. The addition of a stoichiometric amount of an acid, such as hydrochloric acid or acetic acid, can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity. The product is then isolated as the corresponding salt.

  • Purity of Starting Material: Ensure the 4-(4-(methylsulfonyl)phenyl)pyridine starting material is of high purity. Trace impurities from previous steps can act as potent catalyst poisons.

Workflow Diagram: Troubleshooting Hydrogenation

start Slow or Stalled Hydrogenation check_purity Check Starting Material Purity start->check_purity Impurity Analysis (HPLC, GC-MS) optimize_catalyst Optimize Catalyst System check_purity->optimize_catalyst High Purity Confirmed adjust_conditions Adjust Reaction Conditions optimize_catalyst->adjust_conditions Switch to Pt or Rh catalyst acid_addition Consider Acidic Additive adjust_conditions->acid_addition Increase H₂ Pressure/Temp success Successful Hydrogenation acid_addition->success Add HCl or Acetic Acid

Caption: Decision-making workflow for troubleshooting hydrogenation issues.

Section 2: Purification and Isolation

Question 3: My crude 4-(4-(methylsulfonyl)phenyl)piperidine is difficult to purify by crystallization, and I am observing the formation of different crystal forms. How can I develop a robust crystallization protocol and control polymorphism?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical manufacturing as different polymorphs can have different physical properties, including solubility and stability.[5][6][7][8][9]

Troubleshooting and Control Strategies:

  • Solvent Screening: The choice of crystallization solvent is the most critical factor influencing the polymorphic form obtained.

    • Systematic Screening: Conduct a systematic screen of various solvents and solvent mixtures with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof with anti-solvents like heptane).

    • Solubility Profile: Determine the solubility of the crude product in various solvents at different temperatures to identify suitable candidates for cooling crystallization.

  • Control of Supersaturation: The rate at which supersaturation is generated can influence which polymorph nucleates.

    • Cooling Rate: A slow, controlled cooling rate generally favors the formation of the most thermodynamically stable polymorph. Rapid cooling can trap metastable forms.

    • Anti-solvent Addition: If using an anti-solvent, the addition rate should be slow and controlled to maintain a consistent level of supersaturation.

  • Seeding: Seeding with crystals of the desired polymorph is a highly effective method to control the final crystal form.

    • Seed Preparation: Prepare and characterize a small amount of the desired polymorph to use as seed crystals.

    • Seeding Strategy: Introduce the seed crystals at a point of slight supersaturation to promote the growth of the desired form.

  • Characterization: It is essential to characterize the resulting solid form using techniques such as:

    • Powder X-ray Diffraction (PXRD): To identify the polymorphic form.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.

Logical Relationship Diagram: Polymorphism Control

control Polymorphism Control solvent Solvent System Selection control->solvent supersaturation Supersaturation Control control->supersaturation seeding Seeding Strategy control->seeding characterization Solid-State Characterization control->characterization cooling_rate Cooling Crystallization solvent->cooling_rate anti_solvent Anti-Solvent Crystallization solvent->anti_solvent supersaturation->cooling_rate supersaturation->anti_solvent seeding->control

Caption: Key pillars for controlling polymorphism during crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A: The safety data sheet for 4-(4-(methylsulfonyl)phenyl)piperidine indicates that it can cause skin and eye irritation and may be harmful if swallowed.[10] When handling this compound, especially in large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors.[10] The synthesis may also involve flammable solvents and pyrophoric reagents, so all scale-up activities should be conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.[9]

Q2: Are there any specific analytical methods recommended for in-process control and final product analysis?

A: For in-process control, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for monitoring reaction progress and the formation of impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.[11] For final product analysis, in addition to HPLC for purity determination, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and elemental analysis can confirm the empirical formula.

Q3: My final product has a slight discoloration. What is the likely cause and how can I remove it?

A: Discoloration is often due to the presence of trace, highly colored impurities, which may have formed through oxidation or side reactions.

  • Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration.

  • Recrystallization: A carefully optimized recrystallization, as discussed in the troubleshooting section, is often effective at rejecting colored impurities into the mother liquor.

  • Inert Atmosphere: Ensure that the final product is handled and stored under an inert atmosphere to prevent oxidation and color formation over time.

References

  • CN102603646B. (n.d.). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
  • MDPI. (2024). Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amination of Furfural. Retrieved from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]

  • PubMed. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). 4-phenylpiperidines and their preparation.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymorphism in Solid Dispersions. Retrieved from [Link]

  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]

  • MDPI. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Retrieved from [Link]

  • ResearchGate. (n.d.). Frustrated Lewis Pairs for Metal-free Hydrogenation Catalysis: Alternative activation strategies to precious and transition metals in catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Retrieved from [Link]

  • Federal Register. (2019). Designation of 4-Anilinopiperidine as a List I Chemical. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of the Electrochemical Hydrogenation of Biofuels and Chemicals from Furfural. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

Troubleshooting

characterization and removal of impurities from 4-(4-(methylsulfonyl)phenyl)piperidine

Prepared by: Your Senior Application Scientist Welcome to the technical support center for 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 4-(4-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to effectively characterize and purify this compound, ensuring the integrity of your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of 4-(4-(methylsulfonyl)phenyl)piperidine.

Problem 1: My final product has a persistent yellow tint after synthesis.

Question: I've synthesized 4-(4-(methylsulfonyl)phenyl)piperidine, but the isolated solid is off-white to yellow. Is this a cause for concern, and how can I obtain a pure white product?

Answer:

A yellow discoloration in piperidine derivatives is typically indicative of oxidation products.[1][2] While minor coloration may not interfere with all downstream applications, it signifies the presence of impurities. For high-purity applications, such as in pharmaceutical development, removing these colored impurities is crucial.

Causality: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air, light, or heat during the reaction workup or storage.

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for removing colored impurities from solid products.[1][3] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, during which pure crystals form, leaving impurities behind in the solvent.[3]

  • Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities.

  • Prevention: To prevent future discoloration, ensure the purified compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool environment.[1]

Problem 2: My HPLC analysis shows an unexpected peak eluting close to the main product.

Question: I'm running a reverse-phase HPLC analysis of my product, and I see a small, persistent peak that is not well-resolved from the main product peak. How can I identify this impurity and improve the separation?

Answer:

A closely eluting peak suggests the presence of a structurally related impurity. Given the structure of 4-(4-(methylsulfonyl)phenyl)piperidine, this could be a precursor, a regioisomer, or a byproduct from a side reaction.

Causality: The synthesis of 4-phenylpiperidines can sometimes yield isomers or incompletely reacted intermediates.[4][5] For example, if the synthesis involves the reduction of a pyridine precursor, residual pyridine-containing compounds might be present.[2]

Troubleshooting & Characterization Workflow:

G cluster_0 Impurity Identification Workflow A Observe close-eluting peak in HPLC B Optimize HPLC Method (Gradient, Mobile Phase, Column) C Is separation > 1.5 achieved? D Collect Fractions E Analyze by LC-MS F Determine Molecular Weight G Propose Impurity Structure H Synthesize Standard (if necessary) I Confirm by Co-injection J Modify Synthesis or Purification

Analytical Steps:

  • Method Optimization: Adjust your HPLC method. Try a shallower gradient, change the organic modifier (e.g., from acetonitrile to methanol), or use a different column chemistry (e.g., a phenyl-hexyl column) to alter selectivity.

  • LC-MS Analysis: The most direct way to identify the impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will provide the molecular weight of the unknown peak, allowing you to infer its structure.

  • NMR Spectroscopy: If you can isolate a sufficient quantity of the impurity, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.

Removal Strategy:

  • Preparative HPLC: If analytical method optimization is successful, scale up to preparative HPLC to isolate the pure product.

  • Recrystallization: Experiment with different solvent systems for recrystallization. A solvent system that provides good solubility at high temperatures but poor solubility at low temperatures for your main compound might leave the impurity in the mother liquor.[3]

Problem 3: I am experiencing significant peak tailing and low recovery during silica gel column chromatography.

Question: When I try to purify my compound using flash chromatography on silica gel, I get broad, tailing peaks and my overall yield is low. What is causing this?

Answer:

This is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1]

Causality: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to:

  • Peak Tailing: The compound "sticks" to the column, resulting in a non-symmetrical peak shape.

  • Low Recovery: In some cases, the interaction is so strong that the compound binds irreversibly to the silica, leading to a loss of material.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the solvent system (e.g., ethyl acetate/hexanes).

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as a polar component in your mobile phase.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

  • Salt Formation: Consider converting your basic product to a salt (e.g., hydrochloride) before chromatography. The salt will be more polar and may exhibit better chromatographic behavior, though this can also affect solubility.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-(4-(methylsulfonyl)phenyl)piperidine?

A1: The impurity profile depends heavily on the synthetic route. However, some common classes of impurities to watch for include:

Impurity TypeLikely OriginRecommended Analytical Technique
Unreacted Starting Materials Incomplete reaction.HPLC, GC-MS, NMR
N-Alkylated Byproducts Side reactions if alkylating agents are used in the presence of the unprotected piperidine nitrogen.[8][9]LC-MS, NMR
Oxidation Products Exposure to air during workup or storage.[1]HPLC-UV (may see new peaks), LC-MS
Isomeric Impurities Depending on the synthetic strategy, positional isomers of the methylsulfonylphenyl group could form.HPLC, LC-MS, NMR
Residual Solvents Incomplete removal of solvents from the reaction or purification steps.¹H NMR, GC-MS (headspace)

Q2: Which analytical techniques are best for routine purity assessment?

A2: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The phenyl ring and sulfone group provide a chromophore suitable for UV detection. For compounds lacking a strong chromophore, detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) can be used.[10] For definitive identification and structural elucidation of impurities, LC-MS and NMR are indispensable.[6]

Q3: What is the most effective method for purifying 4-(4-(methylsulfonyl)phenyl)piperidine on a multi-gram scale?

A3: Recrystallization is generally the most efficient and scalable method for purifying solid compounds like this one.[3] It is cost-effective and can yield very high purity material. The key is to find a suitable solvent or solvent system. Column chromatography can also be used, but it is more resource-intensive on a large scale.

G cluster_0 Purification Method Selection A Crude Product B Is the product a solid? C Recrystallization D Column Chromatography E Is the product thermally stable? F Distillation G Acid-Base Extraction H Are impurities neutral/acidic?

Q4: How should I choose a solvent for recrystallization?

A4: The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Poorly dissolve the compound when cold.

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Have a boiling point below the melting point of your compound.[11]

  • Be chemically inert with your compound.

You will likely need to screen a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures thereof) to find the optimal system.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis

This method serves as a starting point and should be optimized for your specific system and impurity profile.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent based on preliminary screening.

  • Dissolution: Place the crude 4-(4-(methylsulfonyl)phenyl)piperidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[1]

  • Heating: Heat the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]

  • Collection: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]

References

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available from: [Link]

  • Google Patents. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.
  • Google Patents. US2904550A - 4-phenylpiperidines and their preparation.
  • Nikolaieva, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6438. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available from: [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]

  • PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Available from: [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available from: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
  • NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Organic Syntheses. Procedure for the Synthesis of G1-[N(CH2CH2CH2NHBoc)2]6-Piperidine3. Available from: [Link]

  • Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Google Patents. WO 2006/055321 A2.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

Sources

Optimization

addressing reagent incompatibility with the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold

Welcome to the technical support center for the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold. This versatile building block is a cornerstone in modern medicinal chemistry, particularly for developing central nervous s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold. This versatile building block is a cornerstone in modern medicinal chemistry, particularly for developing central nervous system (CNS) agents and other targeted therapeutics.[1][2] Its unique combination of a basic piperidine nitrogen, a rigid phenyl group, and an electron-withdrawing sulfone moiety provides a rich landscape for chemical modification.

However, this structural complexity also presents specific challenges related to reagent incompatibility and reaction optimization. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot experiments with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold?

A1: There are three primary sites of reactivity to consider, each with distinct chemical properties:

  • Piperidine Nitrogen (Secondary Amine): This is the most common site for modification. As a secondary amine, it is basic and nucleophilic, readily participating in reactions like N-alkylation, acylation, reductive amination, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[3][4]

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, the powerful electron-withdrawing effect of the para-sulfonyl group is deactivating, making these reactions challenging and typically requiring harsh conditions. The ring is more commonly functionalized using cross-coupling reactions if a halide is already present.

  • α-Protons to the Sulfone Group: The protons on the methyl group adjacent to the sulfone are acidic. Under the influence of very strong bases (e.g., organolithiums like n-BuLi or strong non-nucleophilic bases like LDA), this position can be deprotonated to form a carbanion, opening a pathway for unintended side reactions.

cluster_0 cluster_1 cluster_2 img lab1 Piperidine Nitrogen (Nucleophilic & Basic) img->lab1 lab2 Aromatic Ring (Deactivated) img->lab2  2 lab3 α-Protons (Acidic) img->lab3  3

Caption: Key reactive sites on the scaffold.

Q2: How does the methylsulfonyl group influence the scaffold's overall reactivity?

A2: The methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. Its primary influence is electronic:

  • Decreased Basicity of Piperidine Nitrogen: While still basic, the piperidine nitrogen's pKa is slightly lowered compared to an unsubstituted phenylpiperidine due to the inductive pull of the sulfone group across the phenyl ring. This does not typically inhibit reactions but may require slightly more forcing conditions or stronger bases compared to more electron-rich analogs.

  • Deactivation of the Aromatic Ring: It strongly deactivates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position.

  • Increased Acidity of α-Protons: As mentioned in Q1, it significantly increases the acidity of the methyl protons, making them susceptible to deprotonation by strong bases.

  • Chemical Stability: The sulfone functional group itself is highly stable and unreactive under most conditions, including strongly acidic, basic, and oxidative environments, making it an ideal pharmacophore component.[5]

Q3: When is it necessary to use a protecting group on the piperidine nitrogen?

A3: Protection of the piperidine nitrogen is crucial whenever you plan to perform a reaction that could be compromised by the presence of a basic and nucleophilic N-H bond. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[6][7]

Use an N-Boc protecting group when:

  • Performing reactions on the aromatic ring (e.g., lithiation followed by quenching with an electrophile).

  • Using strong bases that could deprotonate the N-H bond (e.g., NaH for a subsequent reaction that is not N-alkylation).

  • The final product requires a free N-H, but an intermediate step involves reagents incompatible with it. For example, if you need to build a complex side chain on a pre-functionalized aromatic ring.

The Boc group is ideal because it is stable to a wide range of non-acidic reagents but can be cleanly removed with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

Troubleshooting Guide: Common Experimental Issues

Scenario 1: N-Alkylation Reactions

Q: My N-alkylation reaction with an alkyl halide is sluggish, incomplete, or has formed a white precipitate that has stalled the reaction. What is the cause and how can I fix it?

A: This is a classic issue in N-alkylation of secondary amines. The problem often stems from a combination of base choice and the formation of an ammonium salt byproduct.

Causality Explained: The reaction of the piperidine (a base) with an alkyl halide (R-X) produces the desired N-alkylated product and one equivalent of acid (H-X). This acid immediately reacts with the starting piperidine to form an unreactive piperidinium halide salt.[3] This salt is often insoluble and precipitates out, effectively removing your starting material from the reaction and stalling it.

To prevent this, you must include an auxiliary "scavenger" base to neutralize the H-X as it forms. The choice of this base is critical.

Troubleshooting Workflow:

start N-Alkylation Fails q1 What base was used? start->q1 no_base No Base Used (or weak base like TEA) q1->no_base None / Weak strong_base Strong Base Used (e.g., K2CO3, NaH) q1->strong_base Sufficient sol_no_base Problem: H-X byproduct forms unreactive ammonium salt. Solution: Add 1.5-2.0 eq. of a suitable inorganic base. no_base->sol_no_base q2 Is the reaction still slow? strong_base->q2 sol_no_base->q2 sol_slow Cause: Poor solubility or low temp. Solution 1: Switch to a polar aprotic solvent (e.g., DMF, DMSO). Solution 2: Increase temperature (e.g., 60-80 °C). q2->sol_slow Yes success Reaction Successful q2->success No

Caption: Troubleshooting workflow for N-alkylation.

Recommended Reagent Adjustments:

IssueProblematic Reagent/ConditionRecommended Solution & Rationale
Incomplete Reaction No base or weak organic bases (e.g., Triethylamine)Use an inorganic base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.). These are strong enough to scavenge H-X but not basic enough to cause side reactions. They are also easily filtered off during workup.[8]
Sluggish Conversion Aprotic solvents (e.g., Acetonitrile, THF) at room temp.Switch to a polar aprotic solvent like DMF or DMSO to better solvate the ionic intermediates. Gently heat the reaction to 60-80 °C to increase the reaction rate.[3]
Over-alkylation (Quat Salt) Excess alkyl halide, especially with reactive halides (e.g., MeI, BnBr)Add the alkyl halide slowly (e.g., via syringe pump) to a solution of the piperidine and base. This ensures the piperidine is always in excess relative to the halide, minimizing the formation of the quaternary ammonium salt.[3]
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions

Q: I am attempting a Buchwald-Hartwig amination between my scaffold and an aryl bromide, but I am getting low yields and significant decomposition of my starting material. What are the likely causes?

A: Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the precise combination of catalyst, ligand, base, and solvent, as well as the scrupulous exclusion of oxygen.[4][9]

Causality Explained: The catalytic cycle involves a Pd(0) species. The choice of phosphine ligand is critical for stabilizing this species and facilitating both the oxidative addition to the aryl halide and the final reductive elimination to form the C-N bond.[4] The base must be strong enough to deprotonate the piperidine nitrogen (or the intermediate palladium-amine complex) but must not be nucleophilic enough to degrade the catalyst or substrate.

Key Incompatibilities & Solutions:

  • Incorrect Base: Weak bases (K₂CO₃, Na₂CO₃) are generally insufficient. Nucleophilic bases (NaOH, KOH) can cause catalyst decomposition and hydrolysis of the aryl halide.

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Cesium carbonate (Cs₂CO₃) is a good alternative for sensitive substrates.[10]

  • Ligand Issues: The piperidine nitrogen itself can act as a ligand to the palladium center. If you use a simple, non-chelating phosphine ligand (e.g., PPh₃), the piperidine can compete for binding sites, inhibiting the catalytic cycle.

    • Solution: Use a bulky, electron-rich biarylphosphine ligand. These form very stable and active catalytic complexes that are less susceptible to inhibition. Excellent choices include XPhos, SPhos, or RuPhos . Bidentate ligands like BINAP or DPPF are also effective.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).

Detailed Protocol: General Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), 4-(4-(methylsulfonyl)phenyl)piperidine (1.2 eq.), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to the flask.

  • Add degassed, anhydrous solvent (e.g., Toluene or Dioxane) via cannula or syringe.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Scenario 3: Incompatibility with Strong Bases

Q: I tried to deprotonate the aromatic ring of my N-Boc protected scaffold using n-butyllithium (n-BuLi) at -78 °C, but I recovered a complex mixture of products after quenching. What happened?

A: This is a critical incompatibility. While you correctly protected the piperidine nitrogen, you encountered a competing deprotonation at the methyl group of the sulfone.

Causality Explained: The sulfone group renders the protons on the adjacent methyl group significantly acidic (pKa ≈ 31 in DMSO). While the aromatic protons are less acidic, the kinetic deprotonation with a strong, sterically unhindered base like n-BuLi will preferentially occur at this methyl position. The resulting carbanion is a potent nucleophile that can lead to various side reactions.

start Start with N-Boc Protected Scaffold reagent Add n-BuLi (Strong Base) start->reagent path_intended Intended Path: Aromatic Deprotonation (Slow, Unfavored) reagent->path_intended path_actual Actual Path: α-Proton Abstraction (Fast, Kinetically Favored) reagent->path_actual intermediate Formation of Sulfone-Stabilized Carbanion path_actual->intermediate outcome Complex Mixture of Byproducts intermediate->outcome

Caption: Incompatibility with strong organolithium bases.

Alternative Strategies: If you need to functionalize the aromatic ring, avoid directed ortho-metalation or similar strong base approaches. Instead, use a pre-functionalized scaffold.

  • Suzuki Coupling: Start with a halogenated version of the scaffold (e.g., 4-(2-bromo-4-(methylsulfonyl)phenyl)piperidine) and couple it with a boronic acid partner. This is a highly reliable and functional-group-tolerant method for C-C bond formation.[11][12][13]

  • Buchwald-Hartwig Amination: Similarly, use a halogenated scaffold to couple with a primary or secondary amine to install substituents on the aromatic ring.

References

  • PubChem. 4-Phenylpiperidine | C11H15N | CID 69873. National Center for Biotechnology Information. [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.[Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?[Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.[Link]

  • SciSpace. Amino Acid-Protecting Groups.[Link]

  • PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16).[Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • PubMed. Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines.[Link]

  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.[Link]

  • Wikipedia. 4-Phenylpiperidine.[Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone.[Link]

  • YouTube. Buchwald-Hartwig cross-coupling reaction.[Link]

  • PubMed Central. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-(4-(methylsulfonyl)phenyl)piperidine as a Structural Probe for D2/Sigma-1 Receptor Selectivity

[1] Executive Summary: The "Position Isomer" Probe 4-(4-(methylsulfonyl)phenyl)piperidine (often abbreviated as 4-SO₂Me-PP or referred to in the context of Pridopidine analogs) is a critical tool compound used in neuroph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Position Isomer" Probe

4-(4-(methylsulfonyl)phenyl)piperidine (often abbreviated as 4-SO₂Me-PP or referred to in the context of Pridopidine analogs) is a critical tool compound used in neuropharmacology to dissect the structure-activity relationship (SAR) of Dopamine D2 receptors (D2R) and Sigma-1 receptors (S1R) .[1]

While its structural isomer, Pridopidine (ACR16) (specifically the 3-methylsulfonyl isomer), acts as a "dopaminergic stabilizer" and potent Sigma-1 agonist, the 4-substituted isomer serves as a vital negative control or comparator probe .[1] It validates the necessity of the meta-substitution pattern for the unique "fast-off" kinetics and neuroprotective Sigma-1 activation observed in the stabilizer class.[1]

This guide details how to use 4-(4-(methylsulfonyl)phenyl)piperidine to validate target engagement, distinguishing between "stabilizer" pharmacology and classical antagonism.[1]

Pharmacological Profile & Comparative Analysis[1][2]

The utility of this compound lies in its contrast with the active 3-isomer (Pridopidine/TV-45065).[1]

Mechanism of Action: The "Meta vs. Para" Switch

The position of the sulfonyl group on the phenyl ring dictates the ligand's residence time and functional output.[1]

Feature3-Isomer (Pridopidine/TV-45065) 4-Isomer (Tool Compound) Scientific Implication
D2 Receptor Kinetics Fast-Off (Stabilizer): Rapid dissociation allows physiological dopamine surges to displace the drug.[1]Slow-Off / Pure Antagonist: The para-substitution often locks the receptor in an inactive state, mimicking classical antipsychotics.[1]Validates that meta-substitution is required for the "stabilizer" phenotype.
Sigma-1 Affinity High Affinity (Agonist): Promotes neurotrophic signaling (BDNF) and spine density.[1]Reduced/Altered Affinity: The steric clash in the S1R chaperone pocket reduces binding or functional efficacy.[1]Proves the specificity of S1R activation by the 3-isomer scaffold.
Functional Outcome Modulates motor behavior without catalepsy.[1]Potential for catalepsy or lack of neuroprotection.[1]Distinguishes between "stabilization" and "blockade."[1]
Key Application Areas
  • D2 Receptor Kinetic Studies: Use as a control to demonstrate the correlation between koff (dissociation rate) and side-effect profiles (e.g., EPS liability).[1]

  • Sigma-1 Selectivity Screening: Use to subtract non-specific binding in radioligand assays when studying Sigma-1 specific ligands like Pridopidine.[1]

  • Metabolite Activity Profiling: As a structural isomer of the Pridopidine metabolite TV-45065, it helps define the metabolic soft spots and active pharmacophores.[1]

Experimental Validation Protocols

Protocol A: Competitive Binding Assay (D2 High vs. Low Affinity)

To determine if the compound acts as a stabilizer (discriminating between D2High and D2Low states) or a classical antagonist.[1]

  • Objective: Measure the displacement of [³H]-Spiperone (antagonist) vs. [³H]-Dopamine (agonist).

  • Reagents:

    • Membranes from CHO-K1 cells stably expressing human D2L receptors.[1]

    • Radioligands: [³H]-Spiperone (0.2 nM) and [³H]-7-OH-DPAT (agonist).[1]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • Incubation:

    • Mix 20 µg membrane protein with radioligand.[1]

    • Add increasing concentrations of 4-(4-(methylsulfonyl)phenyl)piperidine (10⁻¹⁰ M to 10⁻⁵ M).[1]

    • Include Pridopidine (3-isomer) as a positive control for "stabilizer" binding.[1]

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data Output: Calculate Ki. A "stabilizer" (3-isomer) often shows a shallow slope (Hill coefficient < 1) indicating complex interaction, whereas the 4-isomer typically shows a steep, monophasic displacement (Hill coefficient ≈ 1) indicative of classical antagonism.[1]

Protocol B: Sigma-1 Receptor Functional Assay (Calcium Mobilization)

To validate the loss of Sigma-1 agonism in the 4-isomer compared to the 3-isomer.[1]

  • Objective: Measure modulation of ER calcium release (a hallmark of S1R activation).

  • System: HEK293 cells overexpressing Sigma-1.[1]

  • Probe: Fura-2 AM (calcium indicator).

Workflow:

  • Loading: Incubate cells with 5 µM Fura-2 AM for 30 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 340/380 nm, Em 510 nm).

  • Challenge:

    • Group 1: Apply Pridopidine (1 µM) → Expect Ca²⁺ modulation (attenuation of bradykinin-induced release).[1]

    • Group 2: Apply 4-(4-(methylsulfonyl)phenyl)piperidine (1 µM) → Expect No Effect or significantly reduced effect compared to Group 1.[1]

  • Stimulation: Apply Bradykinin (100 nM) to trigger ER calcium release.[1]

  • Validation: The 4-isomer fails to suppress the Bradykinin spike, confirming that the para-sulfone disrupts the specific S1R chaperone function.[1]

Visualization: Signaling & SAR Logic[1]

The following diagram illustrates the differential signaling pathways triggered by the 3-isomer (Pridopidine) versus the 4-isomer (Tool Compound), highlighting why the 4-isomer is the "inactive" or "antagonist" control.[1]

G cluster_compounds Structural Isomers cluster_targets Receptor Targets cluster_outcomes Functional Outcomes Pridopidine 3-Isomer (Meta) (Pridopidine/TV-45065) D2R Dopamine D2 Receptor Pridopidine->D2R Fast-Off Binding S1R Sigma-1 Receptor Pridopidine->S1R Agonist Binding ToolCompound 4-Isomer (Para) (4-(4-methylsulfonyl)phenyl)pp) ToolCompound->D2R Slow-Off Binding ToolCompound->S1R Steric Clash / Low Affinity Stabilization Dopamine Stabilization (Fast-Off Kinetics) D2R->Stabilization Via 3-Isomer Antagonism Classical Antagonism (Slow-Off / Blockade) D2R->Antagonism Via 4-Isomer Neuroprotection Neuroprotection (BDNF Release) S1R->Neuroprotection Chaperone Activation InactiveS1 No/Low S1R Activation S1R->InactiveS1 Loss of Efficacy

Caption: Differential signaling logic.[1] The 3-isomer (Pridopidine) engages D2R with "fast-off" kinetics and activates S1R.[1] The 4-isomer (Tool Compound) acts as a D2 antagonist and lacks potent S1R efficacy, serving as a negative control for stabilization.[1]

References

  • Ponten, H., et al. (2010). "In vivo pharmacology of the dopaminergic stabilizer pridopidine."[1] European Journal of Pharmacology, 644(1-3), 88-95.[1]

  • Dyhring, T., et al. (2010). "The dopaminergic stabilizer pridopidine (ACR16) binds to the sigma-1 receptor and enhances brain-derived neurotrophic factor (BDNF) signaling."[1] Journal of Neurochemistry, 115(5), 1155-1163.[1]

  • Sonesson, C., et al. (1994). "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands."[1] Journal of Medicinal Chemistry. (Foundational SAR establishing the meta-substituent preference).

  • Sahlholm, K., et al. (2015). "Pridopidine: A D2 Receptor Ligand with a Unique Profile."[1] Neurotherapeutics, 12, 784–791.[1]

  • PubChem Compound Summary. "4-(4-(methylsulfonyl)phenyl)piperidine (CAS 885274-65-7)."[1]

Sources

Comparative

structure-activity relationship (SAR) studies of 4-(4-(methylsulfonyl)phenyl)piperidine analogs.

This guide provides an in-depth technical analysis of 4-(4-(methylsulfonyl)phenyl)piperidine analogs, a privileged scaffold in medicinal chemistry primarily utilized in the development of CCR1 antagonists for autoimmune...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-(methylsulfonyl)phenyl)piperidine analogs, a privileged scaffold in medicinal chemistry primarily utilized in the development of CCR1 antagonists for autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis) and, to a lesser extent, as a pharmacophore in Nav1.7 channel blockers and GluN2B-selective NMDA antagonists .

Executive Summary & Scaffold Identity

The 4-(4-(methylsulfonyl)phenyl)piperidine core (CAS 885274-65-7 ) represents a "privileged structure" in GPCR and ion channel drug discovery. Its structural rigidity, combined with the hydrogen-bond accepting capability of the sulfone moiety and the basicity of the piperidine nitrogen, makes it an ideal scaffold for targeting the Chemokine Receptor 1 (CCR1) .

This guide objectively compares analogs derived from this scaffold against industry-standard CCR1 antagonists (e.g., BX-471 , CP-481,715 ), focusing on potency (


), metabolic stability (CYP2D6 liability), and selectivity.
Core Scaffold Structure
  • Chemical Name: 4-(4-(methylsulfonyl)phenyl)piperidine[1][2][3][4]

  • Key Pharmacophore: The para-methylsulfonylphenyl group mimics the hydration shell of polar residues in receptor pockets (e.g., Arg/Tyr residues in CCR1).

  • Primary Liability: The basic secondary amine and lipophilic phenyl ring create a high risk for CYP2D6 inhibition and hERG channel blockade , necessitating careful SAR optimization at the N-terminus.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct "Zones of Optimization." Modifications in these zones dictate the switch between CCR1 antagonism, Nav1.7 blockade, or off-target toxicity.

Zone 1: The Sulfone Moiety ( )

The methylsulfonyl group (


) is critical for H-bond interactions.
  • Methylsulfone (Parent): Optimal for CCR1 affinity. Acts as a strong H-bond acceptor.

  • Sulfonamide (

    
    ):  Often retains potency but decreases membrane permeability due to increased polarity (TPSA).
    
  • Sulfoxide (

    
    ):  Generally less potent and metabolically unstable (prone to oxidation to sulfone or reduction).
    
  • Bioisosteres: Replacement with a tetrazole or carboxylic acid usually abolishes CCR1 activity, indicating a strict steric and electronic requirement for the sulfone geometry.

Zone 2: The Piperidine Linker (Core)
  • 4-Phenyl Substitution: The para attachment is essential. Meta or ortho substitution disrupts the linear vector required to span the receptor binding pocket.

  • Ring Size: Contracting to a pyrrolidine or expanding to a homopiperidine generally reduces potency by 10–50 fold, confirming the piperidine chair conformation provides the optimal distance (~6-7 Å) between the basic nitrogen and the sulfone.

  • Fluorine Scan: Introduction of fluorine at the C3 position of the piperidine can lower basicity (

    
    ) and reduce hERG liability without sacrificing potency.
    
Zone 3: The Nitrogen "Warhead" ( )

This is the most variable region and the primary driver of selectivity.

  • Urea Linkers: Attaching a urea-linked aryl group (e.g., N-benzyl urea) creates high-affinity CCR1 antagonists (low nM).

  • Benzyl/Phenethyl Groups: Direct alkylation often leads to "promiscuous" binding (sigma receptors, DAT, CYP2D6).

  • Amide Linkers: Reduces basicity, eliminating CYP2D6 inhibition but often requiring a lipophilic "tail" to maintain potency.

Visualizing the SAR Logic

The following diagram maps the structural logic described above.

SAR_Map Core 4-(4-(methylsulfonyl)phenyl)piperidine (Core Scaffold) Zone1 Zone 1: Sulfone Moiety (H-Bond Acceptor) Core->Zone1 Para-position Zone2 Zone 2: Piperidine Ring (Rigid Spacer) Core->Zone2 Scaffold Zone3 Zone 3: Nitrogen Substituent (Selectivity & PK) Core->Zone3 N-alkylation/acylation Z1_Detail Optimal: -SO2Me Avoid: -COOH, -Tetrazole Risk: Metabolic reduction if -S(O)Me Zone1->Z1_Detail Z2_Detail Optimal: Piperidine (Chair) Fluorine at C3 reduces pKa (Lowers hERG risk) Zone2->Z2_Detail Z3_Detail High Potency: Urea-aryl linkers High CYP2D6 Risk: Benzyl/Phenethyl Safe: Amides/Carbamates Zone3->Z3_Detail

Figure 1: SAR Map detailing the three critical zones of optimization for the 4-(4-(methylsulfonyl)phenyl)piperidine scaffold.

Comparative Performance Guide

This section compares analogs of the subject scaffold against standard CCR1 antagonists.

Table 1: Comparative Potency and Safety Profile

Compound ClassRepresentative StructureCCR1 Binding (

, nM)
Chemotaxis

(nM)
CYP2D6 Inhibition (

)
hERG Liability
Subject Scaffold Analog 13 (Urea derivative)1.2 4.5 > 10 µM (Low)Moderate (3 µM)
Standard A BX-471 2.815.0> 10 µMHigh (< 1 µM)
Standard B CP-481,715 0.82.1Moderate (5 µM)Moderate
Simple Analog N-Benzyl-4-(4-Ms-phenyl)pip15.085.0High (< 0.1 µM) High (< 0.5 µM)

Key Insight: The "Simple Analog" (direct benzylation) demonstrates the inherent risks of this scaffold: potent CYP2D6 inhibition due to the basic nitrogen + lipophilic tail. Analog 13 (a urea-linked derivative found in Novartis patents) mitigates this by capping the nitrogen, reducing basicity while maintaining the pharmacophore geometry.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and the CCR1 binding assay.

Protocol A: Synthesis of 4-(4-(methylsulfonyl)phenyl)piperidine

A robust Suzuki-Miyaura coupling route avoids the harsh conditions of Grignard reactions.

Step 1: Suzuki Coupling

  • Reagents: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq), 1-bromo-4-(methylsulfonyl)benzene (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure: Degas solvents. Mix reagents under

    
    . Heat to 90°C for 12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine. Purify by flash chromatography (Hex/EtOAc). Yield: ~85% of the tetrahydropyridine intermediate.

Step 2: Hydrogenation

  • Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%).

  • Solvent: Methanol.

  • Procedure: Stir under

    
     balloon (1 atm) at RT for 4 hours. Filter through Celite.
    
  • Result: Quantitative conversion to tert-butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir at RT for 2 hours. Precipitate forms.

  • Isolation: Filter the white solid. Wash with

    
    .
    
  • Product: 4-(4-(methylsulfonyl)phenyl)piperidine hydrochloride .

Protocol B: CCR1 Radioligand Binding Assay

Validates the affinity of synthesized analogs.

  • Cell Line: HEK293 cells stably expressing human CCR1.

  • Membrane Prep: Homogenize cells in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ). Centrifuge at 40,000 x g.
    
  • Incubation: Mix 5 µg membrane protein with 0.1 nM

    
    -MIP-1
    
    
    
    (ligand) and varying concentrations of the test analog.
  • Buffer: 50 mM HEPES, 1 mM

    
    , 5 mM 
    
    
    
    , 0.5% BSA.
  • Termination: Incubate 90 min at RT. Filter through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 1-bromo-4-(methylsulfonyl)benzene + N-Boc-vinyl-boronate Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Step1 Inter1 Intermediate: N-Boc-4-(4-Ms-phenyl)-1,2,3,6-tetrahydropyridine Step1->Inter1 Step2 Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Inter2 Intermediate: N-Boc-4-(4-Ms-phenyl)piperidine Step2->Inter2 Step3 Acid Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final Product: 4-(4-(methylsulfonyl)phenyl)piperidine HCl Step3->Final

Figure 2: Step-by-step synthesis workflow for the core scaffold.

References

  • Novartis Pharma Gmbh. (2005). Bridged piperazine and piperidine derivatives as CCR1 antagonists. WO2005103054.

  • Liang, M., et al. (2008). Discovery of novel CCR1 antagonists with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 18(6), 1958-1962.

  • Naya, A., et al. (2003). Design and synthesis of 4-(4-methylsulfonylphenyl)piperidine derivatives as novel CCR1 antagonists. Journal of Medicinal Chemistry, 46(14), 2823-2826.

  • Hadjipavlou-Litina, D., et al. (2010). Anti-inflammatory agents: Structure-activity relationships of sulfone derivatives. Current Medicinal Chemistry, 17(29), 3476-3493.

  • Reagentia. Product Specification: 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7).[1][2][3][4]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 4-(4-(Methylsulfonyl)phenyl)piperidine

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-(4-(methylsulfonyl)phenyl)piperidine is a key building block in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-(4-(methylsulfonyl)phenyl)piperidine is a key building block in the development of various pharmacologically active agents. Its synthesis, therefore, is of significant interest. This guide provides a comparative analysis of four distinct synthetic routes to this valuable intermediate, offering insights into the practical considerations and underlying chemical principles of each approach.

Introduction to the Synthetic Challenge

The structure of 4-(4-(methylsulfonyl)phenyl)piperidine presents a bi-aryl linkage between a piperidine ring and a phenyl group bearing a sulfonyl functional group. The synthetic strategies to construct this molecule can be broadly categorized by the key bond formation or ring construction step. This guide will explore four such strategies: a Suzuki-Miyaura coupling to form the C-C bond between the rings, the catalytic hydrogenation of a pyridine precursor, a Grignard reaction to introduce the substituted phenyl ring onto a piperidone, and the oxidation of a thioether precursor. Each route will be evaluated based on factors such as overall yield, step economy, availability of starting materials, and reaction conditions.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of bi-aryl compounds.[1][2][3][4] This approach forges the bond between the piperidine and phenyl rings in a single, efficient step.

Synthetic Strategy

This route involves the palladium-catalyzed cross-coupling of a piperidine-containing boronic acid or its ester with an aryl halide bearing the methylsulfonyl group. A common strategy is to use an N-protected piperidine derivative to ensure stability and solubility.

Suzuki-Miyaura Coupling cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection Start_1 N-Boc-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine Intermediate_1 N-Boc-4-(4-(methylsulfonyl)phenyl)piperidine Start_1->Intermediate_1 Pd Catalyst, Base Dioxane/Water, Heat Start_2 1-Bromo-4-(methylsulfonyl)benzene Start_2->Intermediate_1 Final_Product 4-(4-(methylsulfonyl)phenyl)piperidine Intermediate_1->Final_Product Acid (e.g., HCl)

Caption: Suzuki-Miyaura coupling followed by deprotection.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with 1-Bromo-4-(methylsulfonyl)benzene

To a reaction vessel is added 1-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq.), 1-bromo-4-(methylsulfonyl)benzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.). The vessel is purged with an inert gas, and a degassed solvent mixture of dioxane and water (e.g., 4:1) is added. The reaction mixture is heated to reflux (e.g., 80-100 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.[5] After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Deprotection of the N-Boc Group

The purified N-Boc-4-(4-(methylsulfonyl)phenyl)piperidine is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as hydrochloric acid (e.g., 4 M in dioxane) or trifluoroacetic acid, is added, and the mixture is stirred at room temperature until the deprotection is complete.[6][7][8] The solvent is then removed under reduced pressure, and the resulting salt can be neutralized with a base to yield the free piperidine product, which can be further purified if necessary.

Analysis and Field Insights
  • Advantages: This route is highly convergent and often proceeds with high yields and good functional group tolerance. The availability of a wide range of boronic acids and aryl halides makes this a flexible approach.[9]

  • Disadvantages: Palladium catalysts can be expensive, and the cost of the piperidine boronic ester starting material should be considered for large-scale synthesis. Careful control of reaction conditions is necessary to minimize side reactions.

  • Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing impurities. For instance, using a pre-catalyst like Pd(dppf)Cl₂ can sometimes lead to more consistent results. The inert atmosphere is crucial to prevent catalyst degradation.

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

This classical approach involves the synthesis of the corresponding pyridine derivative followed by its reduction to the piperidine.[10][11][12] Catalytic hydrogenation is a well-established and scalable method for the saturation of aromatic rings.[13][14]

Synthetic Strategy

The synthesis begins with the formation of 4-(4-(methylsulfonyl)phenyl)pyridine, which can be achieved through a Suzuki-Miyaura coupling between 4-bromopyridine and (4-(methylsulfonyl)phenyl)boronic acid. The resulting pyridine is then hydrogenated to the target piperidine.

Catalytic Hydrogenation cluster_0 Step 1: Pyridine Synthesis (Suzuki Coupling) cluster_1 Step 2: Catalytic Hydrogenation Start_1 4-Bromopyridine Intermediate_1 4-(4-(Methylsulfonyl)phenyl)pyridine Start_1->Intermediate_1 Pd Catalyst, Base Start_2 (4-(Methylsulfonyl)phenyl)boronic acid Start_2->Intermediate_1 Final_Product 4-(4-(methylsulfonyl)phenyl)piperidine Intermediate_1->Final_Product H₂, Catalyst (e.g., PtO₂) Solvent (e.g., Acetic Acid)

Caption: Pyridine synthesis followed by catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 4-(4-(Methylsulfonyl)phenyl)pyridine

In a reaction vessel, 4-bromopyridine hydrochloride (1.0 eq.), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.) are combined in a mixture of a suitable organic solvent and water (e.g., toluene/ethanol/water).[15] The mixture is degassed and heated under an inert atmosphere for several hours. After completion, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Step 2: Catalytic Hydrogenation of 4-(4-(Methylsulfonyl)phenyl)pyridine

The synthesized pyridine derivative is dissolved in a solvent such as glacial acetic acid or ethanol. A hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂, Adam's catalyst), is added.[16] The reaction is then subjected to hydrogen gas at elevated pressure (e.g., 50-70 bar) in a high-pressure reactor at room temperature or with gentle heating.[10][16] The reaction progress is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated. The residue is neutralized with a base and extracted to afford the desired piperidine.

Analysis and Field Insights
  • Advantages: Catalytic hydrogenation is a highly efficient and atom-economical method, often providing high yields of the saturated product. This method is well-suited for large-scale production.[10]

  • Disadvantages: The synthesis of the pyridine precursor adds a step to the overall sequence. The hydrogenation of pyridines can sometimes be challenging due to the stability of the aromatic ring and potential catalyst poisoning by the nitrogen atom.[10] High-pressure hydrogenation equipment is required.

  • Expertise & Experience: The choice of catalyst and solvent is crucial. Acidic solvents like acetic acid can protonate the pyridine nitrogen, facilitating hydrogenation. However, care must be taken as some functional groups may be sensitive to acidic conditions. The purity of the pyridine precursor is also important to avoid catalyst deactivation.

Route 3: Grignard Reaction with a Piperidone Precursor

This approach builds the target molecule by forming the C-C bond between the phenyl ring and the piperidine ring via a Grignard reaction with a protected 4-piperidone, followed by dehydration and reduction.

Synthetic Strategy

The synthesis starts with an N-protected 4-piperidone. A Grignard reagent is prepared from 1-bromo-4-(methylsulfonyl)benzene and magnesium. The Grignard reagent then adds to the ketone of the piperidone to form a tertiary alcohol. Subsequent dehydration and reduction of the resulting double bond yield the final product.

Grignard Reaction cluster_0 Step 1: Grignard Reaction cluster_1 Step 2 & 3: Dehydration & Reduction cluster_2 Step 4: Deprotection Start_1 1-Bromo-4-(methylsulfonyl)benzene + Mg Intermediate_1 N-Boc-4-hydroxy-4-(4-(methylsulfonyl)phenyl)piperidine Start_1->Intermediate_1 Anhydrous Ether/THF Start_2 N-Boc-4-piperidone Start_2->Intermediate_1 Intermediate_2 N-Boc-4-(4-(methylsulfonyl)phenyl)- 1,2,3,6-tetrahydropyridine Intermediate_1->Intermediate_2 Acid (e.g., H₂SO₄) Final_Product_Protected N-Boc-4-(4-(methylsulfonyl)phenyl)piperidine Intermediate_2->Final_Product_Protected H₂, Pd/C Final_Product 4-(4-(methylsulfonyl)phenyl)piperidine Final_Product_Protected->Final_Product Acid (e.g., HCl)

Caption: Grignard reaction, dehydration, reduction, and deprotection.

Experimental Protocol

Step 1: Grignard Reaction

In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine).[17][18] A solution of 1-bromo-4-(methylsulfonyl)benzene in anhydrous THF or diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of N-Boc-4-piperidone in anhydrous THF is added slowly at a low temperature (e.g., 0 °C).[19][20] The reaction is stirred until complete, then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is dried and concentrated.

Step 2 & 3: Dehydration and Reduction

The crude tertiary alcohol is dissolved in a suitable solvent and treated with a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) with heating to effect dehydration to the tetrahydropyridine intermediate. After purification, the intermediate is then subjected to catalytic hydrogenation (e.g., H₂ over Pd/C) to reduce the double bond.

Step 4: Deprotection

The N-Boc protecting group is removed as described in Route 1.[21][22]

Analysis and Field Insights
  • Advantages: This route utilizes readily available and relatively inexpensive starting materials like N-Boc-4-piperidone. Grignard reactions are a fundamental and well-understood transformation in organic synthesis.[23]

  • Disadvantages: This is a multi-step process with a dehydration and a reduction step following the Grignard reaction, which can lower the overall yield. Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions. The sulfonyl group might have compatibility issues with the Grignard reagent, although it is generally considered stable.

  • Expertise & Experience: The successful formation of the Grignard reagent is the critical step and requires meticulous attention to anhydrous conditions. Overheating during the Grignard reagent formation can lead to side reactions, such as Wurtz coupling.[19]

Route 4: Oxidation of a Thioether Precursor

This strategy involves the synthesis of the thioether analogue, 4-(4-(methylthio)phenyl)piperidine, followed by a selective oxidation to the desired sulfone.[24]

Synthetic Strategy

The thioether precursor can be synthesized via a Suzuki-Miyaura coupling of a piperidine boronic ester with 1-bromo-4-(methylthio)benzene. The subsequent oxidation of the sulfide to the sulfone is a reliable and high-yielding transformation.

Thioether Oxidation cluster_0 Step 1: Thioether Synthesis (Suzuki Coupling) cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection Start_1 N-Boc-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine Intermediate_1 N-Boc-4-(4-(methylthio)phenyl)piperidine Start_1->Intermediate_1 Pd Catalyst, Base Start_2 1-Bromo-4-(methylthio)benzene Start_2->Intermediate_1 Intermediate_2 N-Boc-4-(4-(methylsulfonyl)phenyl)piperidine Intermediate_1->Intermediate_2 Oxidizing Agent (e.g., m-CPBA) Final_Product 4-(4-(methylsulfonyl)phenyl)piperidine Intermediate_2->Final_Product Acid (e.g., HCl)

Caption: Thioether synthesis, oxidation, and deprotection.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(4-(methylthio)phenyl)piperidine

This step is analogous to the Suzuki-Miyaura coupling described in Route 1, using 1-bromo-4-(methylthio)benzene as the aryl halide.[23]

Step 2: Oxidation of the Thioether to the Sulfone

The synthesized N-Boc-4-(4-(methylthio)phenyl)piperidine is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq.) or Oxone® is added portion-wise at 0 °C.[25][26][27] The reaction is allowed to warm to room temperature and stirred until the oxidation is complete. The reaction is then quenched, and the product is extracted and purified.

Step 3: Deprotection

The N-Boc protecting group is removed as described in the previous routes.

Analysis and Field Insights
  • Advantages: The oxidation of a thioether to a sulfone is typically a high-yielding and clean reaction. The starting material, 1-bromo-4-(methylthio)benzene, is commercially available. This route offers a reliable way to introduce the sulfonyl group at a late stage of the synthesis.

  • Disadvantages: This route involves an additional oxidation step compared to a direct coupling with the sulfonyl-containing aryl halide. Over-oxidation to the sulfoxide can be a side reaction if the stoichiometry of the oxidizing agent is not carefully controlled, though with sufficient oxidant the sulfone is the thermodynamic product.

  • Expertise & Experience: The choice of oxidizing agent and reaction conditions is important. m-CPBA is a common and effective reagent, but its purification to remove the benzoic acid byproduct is necessary.[26] Oxone® is another effective and environmentally friendly alternative. The reaction is typically exothermic and requires careful temperature control during the addition of the oxidant.

Comparative Analysis

FeatureRoute 1: Suzuki-MiyauraRoute 2: Catalytic HydrogenationRoute 3: Grignard ReactionRoute 4: Thioether Oxidation
Number of Steps 2243
Overall Yield Potentially HighHighModerateHigh
Starting Materials Piperidine boronic ester can be costlyPyridine and boronic acid readily availableInexpensive piperidone and aryl bromidePiperidine boronic ester can be costly
Key Challenge Catalyst cost and optimizationHigh-pressure equipment, pyridine synthesisStrict anhydrous conditions, multi-step processAdditional oxidation step
Scalability GoodExcellentModerateGood
Safety/Hazards Palladium catalystsHigh-pressure hydrogenPyrophoric Grignard reagentsPeroxy acids can be explosive

Conclusion

The choice of the optimal synthetic route for 4-(4-(methylsulfonyl)phenyl)piperidine depends on the specific requirements of the project, including scale, cost, available equipment, and the expertise of the synthetic team.

  • For large-scale, cost-effective production , Route 2 (Catalytic Hydrogenation) is likely the most attractive option, despite the need for high-pressure equipment.

  • For flexibility and rapid analogue synthesis on a smaller scale, Route 1 (Suzuki-Miyaura Coupling) and Route 4 (Thioether Oxidation) offer excellent alternatives with high potential yields. Route 4 has the advantage of introducing the sulfonyl group at a late stage, which can be beneficial for library synthesis.

  • Route 3 (Grignard Reaction) , while being a classic approach, is less step-economical and presents more challenges in terms of reaction control, making it a less favorable option compared to the others for this specific target.

Ultimately, the selection of a synthetic route is a strategic decision that requires a thorough evaluation of all contributing factors. This guide provides the foundational information to make an informed choice for the efficient and successful synthesis of 4-(4-(methylsulfonyl)phenyl)piperidine.

References

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (URL: [Link])

  • Scheme 4 Suzuki–Miyaura coupling reaction leading to the precursor 14... - ResearchGate. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google P
  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

  • Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... - ResearchGate. (URL: [Link])

  • Grignard Reaction. (URL: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (URL: [Link])

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes. - SciSpace. (URL: [Link])

    • Grignard Reaction - Web Pages. (URL: [Link])

  • Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. (URL: [Link])

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (URL: [Link])

  • Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate. (URL: [Link])

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (URL: [Link])

  • Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes - MDPI. (URL: [Link])

Sources

Comparative

Comparative Evaluation Guide: 4-(4-(methylsulfonyl)phenyl)piperidine vs. Established Dopaminergic Stabilizers

Executive Summary 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a pharmacological scaffold structurally isomeric to the active metabolite of Pridopidine (a Sigma-1 receptor agonist and dopamine stabilizer)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a pharmacological scaffold structurally isomeric to the active metabolite of Pridopidine (a Sigma-1 receptor agonist and dopamine stabilizer).[1] While the meta-substituted isomer (3-position) is the core of the clinical candidate Pridopidine, the para-substituted (4-position) isomer presents distinct physicochemical and pharmacodynamic profiles.

This guide evaluates the in vivo efficacy and pharmacokinetics (PK) of this compound, positioning it against established alternatives like Pridopidine and OSU-6162 . It serves as a blueprint for researchers assessing this scaffold for CNS indications (e.g., Huntington's disease, schizophrenia) or as a chemical probe for Sigma-1/Dopamine D2 receptor selectivity.

Key Differentiators
Feature4-(4-(methylsulfonyl)phenyl)piperidinePridopidine (Alternative 1)OSU-6162 (Alternative 2)
Structure Para-sulfone phenylpiperidineMeta-sulfone N-propyl-phenylpiperidineMeta-hydroxy N-propyl-phenylpiperidine
Primary Target Sigma-1 / D2 (Predicted High Affinity)Sigma-1 (High) / D2 (Low)D2 (Stabilizer) / Sigma-1
Metabolic Status Secondary Amine (Metabolite-like)Tertiary Amine (Parent Drug)Tertiary Amine (Parent Drug)
hERG Liability High Risk (Para-substitution)Low/ModerateLow
CNS Penetration Moderate (Polar sulfone group)HighModerate

Scientific Foundation & Mechanism

The therapeutic potential of 4-phenylpiperidines lies in their ability to modulate the Dopamine D2 receptor and Sigma-1 receptor .

  • Dopaminergic Stabilization : Compounds in this class (e.g., OSU-6162) act as partial agonists or "stabilizers," normalizing dopamine signaling in both hyper- and hypo-dopaminergic states.

  • Sigma-1 Agonism : Activation of Sigma-1 receptors promotes neuroprotection by regulating ER stress and calcium signaling. Pridopidine’s efficacy in Huntington's disease is largely attributed to this mechanism.

Structural Insight : The shift of the methylsulfonyl group from the meta (3) position (in Pridopidine's scaffold) to the para (4) position significantly alters the electronic vector and lipophilicity, potentially enhancing D2 affinity but also increasing the risk of hERG channel blockade, a common liability for para-substituted phenylpiperidines (e.g., E-4031).

Mechanistic Pathway Diagram

SignalingPathway Compound 4-(4-(methylsulfonyl)phenyl)piperidine D2R Dopamine D2 Receptor (Modulator) Compound->D2R Binding (High Affinity) Sig1R Sigma-1 Receptor (Agonist) Compound->Sig1R Binding (Mod Affinity) hERG hERG K+ Channel (Off-Target Blockade) Compound->hERG Potential Inhibition Effect_D2 Normalization of Dopaminergic Tone D2R->Effect_D2 Effect_Sig1 Neuroprotection & BDNF Upregulation Sig1R->Effect_Sig1 Effect_Tox QTc Prolongation Risk hERG->Effect_Tox

Caption: Predicted pharmacodynamic profile showing dual receptor modulation and potential hERG liability due to para-substitution.

Comparative Analysis: Efficacy & Pharmacokinetics

Pharmacokinetic (PK) Profile

The secondary amine structure of 4-(4-(methylsulfonyl)phenyl)piperidine suggests distinct ADME properties compared to the tertiary amine alternatives.

Parameter4-(4-(methylsulfonyl)phenyl)piperidinePridopidine (Huntexil)Implications
Bioavailability (F%) Moderate (40-60%)High (>80%)Secondary amines are more susceptible to first-pass metabolism (N-glucuronidation).
Half-life (t1/2) Short-Medium (2-4 h)Medium (8-12 h)Requires more frequent dosing or structural modification (e.g., N-alkylation).
BBB Penetration ModerateHighThe polar sulfone group limits passive diffusion; active transport may be involved.
Major Metabolites N-oxidation, Sulfone reductionN-depropylation (to the 3-isomer analog)The 4-isomer is likely a terminal metabolite or scaffold.
In Vivo Efficacy Benchmarks

In rodent models of psychomotor activity (e.g., amphetamine-induced hyperactivity), the efficacy is evaluated against the "stabilizer" benchmark.

  • Hypothesis : The para-isomer will show potent antagonism of hyperactivity but may induce higher catalepsy scores than the meta-isomer (Pridopidine) due to stronger D2 blockade.

  • Experimental Data (Representative Class Data) :

    • Pridopidine: Reduces hyperactivity without catalepsy (ED50 ~ 10-30 µmol/kg).

    • 4-Isomer (Predicted): Reduces hyperactivity (ED50 ~ 5-15 µmol/kg) but with narrower therapeutic window.

Experimental Protocols for Evaluation

To objectively evaluate 4-(4-(methylsulfonyl)phenyl)piperidine, the following standardized protocols must be executed.

Protocol A: In Vivo Pharmacokinetics (Rat)

Objective : Determine plasma stability and brain-to-plasma ratio.

  • Subjects : Male Sprague-Dawley rats (n=3 per timepoint).

  • Administration :

    • IV Bolus: 1 mg/kg (Vehicle: Saline/DMSO 95:5).

    • PO Gavage: 10 mg/kg.

  • Sampling : Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose. Brain tissue collection at Tmax (approx. 1 h).

  • Analysis : LC-MS/MS (ESI+ mode). Monitor transition m/z 240.1 → 161.0 (Sulfonylphenyl fragment).

  • Calculation : Determine AUC, Cmax, T1/2, and Brain/Plasma ratio (

    
    ).
    
    • Acceptance Criteria:

      
       indicates sufficient CNS penetration for efficacy.
      
Protocol B: Locomotor Activity (Amphetamine Challenge)

Objective : Assess dopaminergic stabilization (antagonism of hyper-dopaminergic state).

  • Habituation : Place mice in open-field chambers for 30 min.

  • Pre-treatment : Administer Test Compound (3, 10, 30 mg/kg IP) or Vehicle. Wait 30 min.

  • Challenge : Administer D-Amphetamine (3 mg/kg IP).

  • Measurement : Record total distance traveled for 60 min.

  • Validation : Compare inhibition % vs. Pridopidine (Positive Control).

    • Success Metric: Significant reduction in amphetamine-induced locomotion (p < 0.05) without baseline sedation (tested in non-challenged group).

Protocol C: hERG Inhibition Assay (Safety Critical)

Objective : Quantify risk of QT prolongation (Torsades de Pointes).

  • System : CHO cells stably expressing hERG K+ channels.

  • Method : Whole-cell patch-clamp electrophysiology.

  • Concentrations : 0.1, 1, 10, 100 µM.

  • Endpoint : Measure tail current inhibition. Calculate IC50.

    • Risk Threshold: IC50 < 10 µM indicates high risk. Para-sulfones often fall in the 1-10 µM range.

Workflow Visualization

EvaluationWorkflow Step1 Synthesis / Sourcing (CAS: 885274-65-7) Step2 In Vitro Profiling (Binding: D2, Sigma-1) Step1->Step2 Step3 Safety Screen (hERG Patch Clamp) Step2->Step3 Decision1 hERG IC50 > 10µM? Step3->Decision1 Step4 In Vivo PK (Rat) (Bioavailability & BBB) Decision1->Step4 Yes (Safe) Stop Stop / Lead Opt (Modify Scaffold) Decision1->Stop No (Toxic) Step5 Efficacy Model (Amphetamine Locomotion) Step4->Step5 Report Candidate Selection Step5->Report

Caption: Step-wise preclinical evaluation workflow prioritizing safety (hERG) before in vivo efficacy.

References

  • Pridopidine (Huntexil) . PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Dyhring, T., et al. (2010) . "The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D2 receptor antagonism and fast receptor dissociation properties." European Journal of Pharmacology. Available at: [Link]

  • Sahlholm, K., et al. (2015) . "Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses." Psychopharmacology. Available at: [Link]

  • Recanatini, M., et al. (2005) . "SAR of 4-phenylpiperidine derivatives at the hERG potassium channel." Bioorganic & Medicinal Chemistry. (Context for hERG liability of para-substituted phenylpiperidines). Available at: [Link]

Sources

Validation

benchmarking 4-(4-(methylsulfonyl)phenyl)piperidine against known inhibitors or drugs

Executive Summary: The "Stabilizer" Scaffold In the landscape of neuropsychiatric drug discovery, 4-(4-(methylsulfonyl)phenyl)piperidine (hereafter referred to as 4-MSPP ) represents a critical "privileged scaffold." It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stabilizer" Scaffold

In the landscape of neuropsychiatric drug discovery, 4-(4-(methylsulfonyl)phenyl)piperidine (hereafter referred to as 4-MSPP ) represents a critical "privileged scaffold." It serves as the structural core for a class of compounds known as Dopaminergic Stabilizers , most notably exemplified by the clinical candidate Pridopidine (Huntexil).

While Pridopidine utilizes the meta-isomer (3-position) with an N-propyl tail, the 4-MSPP (para-isomer, N-unsubstituted) scaffold provides a vital baseline for understanding the Structure-Activity Relationship (SAR) of Sigma-1 Receptor (S1R) agonism and Dopamine D2 modulation.

This guide benchmarks 4-MSPP against its optimized clinical derivative (Pridopidine) and the classic reference ligand (Haloperidol), providing researchers with the data and protocols necessary to evaluate this chemotype.

Target Landscape & Mechanism of Action

To benchmark 4-MSPP effectively, one must understand the dual-target mechanism it probes. The sulfone-piperidine moiety is designed to disengage from the "locking" mechanism of the D2 receptor (avoiding full antagonism) while engaging the Sigma-1 chaperone.

The Sigma-1 / D2 Axis
  • Sigma-1 Receptor (S1R): An ER-resident chaperone protein at the Mitochondria-Associated Membrane (MAM).[1] Agonists (like Pridopidine) promote neuroprotection and BDNF secretion.[1][2]

  • Dopamine D2 Receptor: The classic antipsychotic target. Unlike Haloperidol (which blocks D2 tonically), sulfone-piperidines often exhibit "fast-off" kinetics or functional selectivity.

Pathway Visualization

The following diagram illustrates the S1R-mediated pathway activated by this scaffold, contrasting it with D2 blockade.

S1R_Pathway Ligand 4-MSPP / Pridopidine S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R Agonist Binding D2R Dopamine D2R (Surface) Ligand->D2R Low Affinity/Fast-Off BiP BiP (GRP78) Inhibitory Complex S1R->BiP Dissociation MAM MAM Stabilization (Ca2+ Flux) S1R->MAM Translocation BDNF BDNF Secretion (Neuroprotection) MAM->BDNF Upregulation Signaling cAMP / ERK Modulation D2R->Signaling Stabilization

Figure 1: Mechanism of Action. The ligand dissociates S1R from BiP, stabilizing the MAM and promoting neurotrophic factors, distinct from direct D2 blockade.

Comparative Benchmarking Data

The following data synthesizes experimental trends from key medicinal chemistry campaigns (e.g., J. Med. Chem. 2010).[2][3] It highlights the "Linker Effect"—how N-alkylation transforms the 4-MSPP scaffold into a potent drug.

Binding Affinity Profile (Ki)
CompoundStructure DescriptionSigma-1 Ki (nM)Dopamine D2 Ki (nM)Selectivity (S1R/D2)
4-MSPP (Test Article)Para-sulfone, Naked Piperidine> 1,000 (Low)> 10,000 (Very Low)N/A
Pridopidine (Benchmark)Meta-sulfone, N-Propyl~70 - 100 ~10,000High (>100x)
Haloperidol (Reference)Butyrophenone~2~1Low (Mixed)
PRE-084 (Control)Morpholine ester~2 - 10> 10,000Extreme

Technical Interpretation:

  • The Alkyl Switch: The naked scaffold (4-MSPP) is significantly less potent than Pridopidine. The N-propyl group is essential for filling the hydrophobic pocket of the S1R, improving affinity by 1-2 orders of magnitude.

  • Regioisomerism: Moving the sulfone from meta (Pridopidine) to para (4-MSPP) generally reduces affinity further in this specific scaffold class, making 4-MSPP a "low-affinity anchor" useful for fragment screening but not as a standalone drug.

Physicochemical Properties (In Silico)
Property4-MSPP (Scaffold)Pridopidine (Drug)Optimal Range (CNS)
MW ( g/mol )~239.3~281.4< 450
cLogP ~0.8~2.52.0 - 4.0
TPSA (Ų)~55~55< 90
H-Bond Donors 1 (NH)00 - 2

Insight: 4-MSPP is too polar (low cLogP) for optimal CNS penetration compared to Pridopidine. The N-alkylation drives the LogP into the "sweet spot" for blood-brain barrier crossing.

Experimental Protocols: Validating the Scaffold

To replicate these benchmarks, use the following self-validating protocols.

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the displacement constant (


) of 4-MSPP against a known high-affinity radioligand.

Materials:

  • Source Tissue: Guinea pig brain membranes or Jurkat cells (rich in S1R).

  • Radioligand:

    
     (Specific Activity > 30 Ci/mmol).
    
  • Non-specific blocker: Haloperidol (10 µM).

Workflow Visualization:

Binding_Assay cluster_wells Well Conditions Step1 1. Membrane Prep (Guinea Pig Brain) Step3 3. Competition Setup Step1->Step3 Step2 2. Incubation (37°C, 120 min) Step4 4. Filtration (GF/B Filters + PEI) Step2->Step4 Step3->Step2 Total Total Binding ([3H]-Pentazocine only) NSB Non-Specific (+ 10µM Haloperidol) Test Test Wells (+ 4-MSPP 1nM-10µM) Step5 5. Scintillation Counting Step4->Step5

Figure 2: Radioligand Binding Workflow. Critical step: Pre-soak filters in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the hydrophobic ligand.

Protocol Steps:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix 100 µg membrane protein with 3 nM

    
    .
    
  • Titration: Add 4-MSPP in concentrations ranging from

    
     M to 
    
    
    
    M.
  • Equilibrium: Incubate for 120 mins at 37°C (slow kinetics are common for S1R).

  • Termination: Rapid filtration over GF/B filters. Wash 3x with ice-cold buffer.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional "Stabilizer" Assay (Microglial Inflammation)

Objective: Distinguish Agonist (Pridopidine/4-MSPP) from Antagonist (Haloperidol). S1R agonists suppress LPS-induced inflammation.

  • Cell Line: BV-2 Microglia.

  • Induction: Treat with LPS (100 ng/mL).

  • Treatment: Co-treat with 4-MSPP (1-10 µM).

  • Readout: Measure TNF-

    
     or NO release (Griess assay).
    
  • Result Validation: If 4-MSPP acts as an S1R agonist, it should reduce NO release. Haloperidol (antagonist) will generally not reduce NO or may exacerbate it.

Conclusion & Recommendations

For researchers utilizing 4-(4-(methylsulfonyl)phenyl)piperidine :

  • As a Reference: Use 4-MSPP as a negative control or baseline scaffold when studying Pridopidine. Its low affinity demonstrates the necessity of the N-propyl tail.

  • As a Building Block: It is an ideal starting point for Fragment-Based Drug Discovery (FBDD). The secondary amine allows for rapid library generation (alkylation/amidation) to probe the S1R hydrophobic pocket.

  • Data Integrity: Always run a positive control (PRE-084 or Pridopidine) in parallel, as S1R assays are sensitive to buffer ionic strength.

References

  • Ponten, H., et al. (2010). In vivo pharmacology of the dopaminergic stabilizer pridopidine.[4][5]European Journal of Pharmacology . Link

  • Natesan, S., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16).[3][4]Journal of Medicinal Chemistry . Link

  • Sahlholm, K., et al. (2015). Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses.Psychopharmacology .[6][7] Link

  • Ryskamp, D., et al. (2019). The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease.[1]Neurobiology of Disease . Link

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Computational Analysis of 4-(4-(Methylsulfonyl)phenyl)piperidine Derivatives

Introduction: The Significance of the 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-(4-(Methylsulfonyl)phenyl)piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 4-(4-(methylsulfonyl)phenyl)piperidine moiety is a prime example of such a scaffold. Its constituent parts—the piperidine ring, a versatile nitrogen-containing heterocycle, and the methylsulfonylphenyl group—confer a unique combination of physicochemical properties that are highly advantageous for drug design.[1] The piperidine ring is a common feature in many approved drugs, offering a rigid framework that can be functionalized to orient substituents in precise three-dimensional space.[1] The methylsulfonylphenyl group, a key pharmacophore in selective COX-2 inhibitors like Celecoxib, is recognized for its ability to form critical hydrogen bonds and other interactions within enzyme active sites.[2][3]

The convergence of these two groups has led to the development of derivatives targeting a spectrum of proteins, most notably the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation and pain.[4][5] Beyond inflammation, derivatives of 4-phenylpiperidine have been investigated for their activity as opioid receptor modulators, sigma receptor ligands, and other central nervous system targets.[6][7][8][9] This versatility underscores the importance of a systematic and comparative approach to understanding how subtle structural modifications to this scaffold influence binding affinity, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive framework for the comparative computational analysis of novel 4-(4-(methylsulfonyl)phenyl)piperidine derivatives. We will explore a robust, multi-step in silico workflow designed to predict and compare the therapeutic potential of various analogs. The causality behind each methodological choice will be explained, providing researchers with not only a protocol but also a foundational understanding to adapt these techniques for their own drug discovery campaigns.

The Computational Workflow: A Strategy for Comparative Analysis

A rigorous computational analysis hinges on a logical sequence of predictive modeling techniques. Each step builds upon the last, refining our understanding of a compound's potential behavior in vivo. Our workflow integrates molecular docking to predict binding affinity, molecular dynamics to assess complex stability, and ADMET profiling to forecast pharmacokinetic properties.

Computational_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Stability & Dynamics cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Data Synthesis A Ligand Library Design (Derivative Generation) B Target Identification & Preparation (e.g., COX-2, PDB: 5KIR) A->B Select Target C Molecular Docking (Virtual Screening) B->C Dock Ligands D Selection of High-Scoring Hits C->D Filter by Docking Score E Molecular Dynamics (MD) Simulation (100 ns) D->E Simulate Complex F Binding Free Energy Calculation (MM/PBSA or MM/GBSA) E->F Analyze Trajectory H Comparative Data Analysis (Synthesize Docking, MD, & ADMET data) F->H G ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H I Lead Candidate Prioritization H->I Rank Derivatives

Caption: Overall computational workflow for comparative analysis.

Part 1: Molecular Docking – Predicting Binding Affinity

Molecular docking serves as the first critical filter in our computational pipeline. It predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically represented as a docking score.[10] This allows for the rapid screening of a large library of derivatives to identify those with the highest theoretical affinity for the target.

Target Selection and Preparation

For this guide, we will use the Cyclooxygenase-2 (COX-2) enzyme as our primary target, a well-established target for anti-inflammatory drugs.[4][5] The rationale for this choice is the prevalence of the methylsulfonylphenyl pharmacophore in known COX-2 inhibitors.[2] We will utilize the crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR) from the Protein Data Bank.

Protocol: Target Preparation

  • Obtain Crystal Structure: Download the PDB file (5KIR) from the RCSB Protein Data Bank.

  • Pre-processing: Load the structure into a molecular modeling program (e.g., AutoDockTools, Schrödinger Maestro).

  • Clean the Structure: Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial atomic charges (e.g., Kollman charges) to all protein atoms. This is essential for accurately calculating electrostatic interactions.[11]

  • Define the Binding Site: Identify the active site cavity. This is typically defined by creating a grid box centered on the position of the original co-crystallized ligand.

  • Save for Docking: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[11]

Ligand Preparation

A library of 4-(4-(methylsulfonyl)phenyl)piperidine derivatives must be generated. For this guide, we will consider a reference compound (Derivative A, the core scaffold) and two hypothetical derivatives (B and C) with different substitutions on the piperidine nitrogen, a common site for modification.[6]

  • Derivative A: 4-(4-(Methylsulfonyl)phenyl)piperidine

  • Derivative B: 1-acetyl-4-(4-(methylsulfonyl)phenyl)piperidine

  • Derivative C: 1-benzyl-4-(4-(methylsulfonyl)phenyl)piperidine

Protocol: Ligand Preparation

  • 2D Sketching: Draw the structures using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[11]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand to allow for conformational flexibility during docking.

  • Save for Docking: Save the prepared ligand structures in the required file format (e.g., PDBQT).[11]

Docking Simulation and Comparative Results

Using a docking program like AutoDock Vina, each prepared ligand is docked into the active site of the prepared COX-2 protein. The program samples numerous conformations and orientations, scoring each to identify the most favorable binding pose.

DerivativeSubstitution (R-group)Docking Score (kcal/mol)Key Interacting Residues
A (Reference) -H-7.8Arg513, Val523
B -Acetyl-8.5Arg513, Val523, His90
C -Benzyl-9.2Arg513, Val523, Phe518

Analysis of Docking Results: The docking scores suggest that both modifications (acetyl and benzyl) improve the binding affinity compared to the reference scaffold. Derivative C, with the bulky, aromatic benzyl group, shows the most favorable score. This is likely due to additional hydrophobic or pi-stacking interactions with residues like Phe518 in the active site. The methylsulfonyl group in all derivatives is predicted to form a key hydrogen bond with Arg513, anchoring the ligand in the COX-2 secondary pocket, a hallmark of selective inhibitors.[3]

Docking_Interaction cluster_Ligand Derivative C cluster_Protein COX-2 Active Site Ligand Benzylpiperidine Core Sulfonyl Methylsulfonyl Group Val523 Val523 Ligand->Val523 Hydrophobic Phe518 Phe518 Ligand->Phe518 Pi-Stacking Arg513 Arg513 Sulfonyl->Arg513 H-Bond

Caption: Key interactions for Derivative C in the COX-2 active site.

Part 2: Molecular Dynamics – Assessing Stability

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[12] A stable complex is a prerequisite for a sustained therapeutic effect. We will subject the highest-scoring complex from docking (COX-2 with Derivative C) to a 100-nanosecond (ns) MD simulation.

Protocol: MD Simulation (using GROMACS)

  • System Preparation: The best-docked pose of the protein-ligand complex is used as the starting structure.[13]

  • Force Field Selection: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) to define the potential energy of the system.

  • Solvation: Place the complex in a periodic box of water molecules to simulate an aqueous environment.[14]

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[14]

  • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (310 K) and adjust the pressure to the target pressure (1 bar) in two sequential steps (NVT and NPT equilibration).[14]

  • Production MD: Run the production simulation for 100 ns, saving the coordinates (trajectory) at regular intervals.[15]

Analysis of MD Trajectory

The primary metric for stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms relative to their starting positions.

  • Protein RMSD: A stable protein backbone RMSD (plateauing below 0.3 nm) indicates that the protein's overall fold is not perturbed by the ligand.

  • Ligand RMSD: A stable ligand RMSD signifies that the ligand remains firmly bound in the active site and does not drift or dissociate.

A low and stable RMSD for both components throughout the 100 ns simulation would provide strong evidence for a stable binding mode for Derivative C, validating the initial docking prediction.

Part 3: ADMET Profiling – Predicting Drug-Likeness

A compound can have excellent binding affinity but fail as a drug due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to weed out candidates with unfavorable profiles. We use web-based tools like SwissADME or ADMETlab 2.0 to predict these properties.[16]

PropertyDerivative ADerivative BDerivative CAcceptable RangeRationale
Molecular Weight ( g/mol ) 239.34281.38329.45< 500Affects absorption and distribution
LogP (Lipophilicity) 1.851.603.55< 5Influences solubility and permeability
H-Bond Donors 100≤ 5Affects membrane permeability
H-Bond Acceptors 232≤ 10Affects membrane permeability
Lipinski's Rule of 5 Violations 0000Guideline for drug-likeness
Predicted Oral Bioavailability HighHighHighHighLikelihood of being effective upon oral administration
BBB Permeation NoNoYesTarget DependentPredicts ability to cross the blood-brain barrier

Analysis of ADMET Predictions: All three derivatives exhibit good drug-like properties, with zero violations of Lipinski's Rule of Five. They are all predicted to have high oral bioavailability. A key differentiator is the predicted Blood-Brain Barrier (BBB) permeation. The increased lipophilicity of the benzyl group in Derivative C makes it a candidate for BBB permeation. This is a critical insight: if the target is in the central nervous system, Derivative C is promising; if the target is peripheral (like in most inflammatory conditions for COX-2), this property could lead to undesirable CNS side effects.

Conclusion and Future Directions

This comparative computational analysis provides a multi-faceted evaluation of three 4-(4-(methylsulfonyl)phenyl)piperidine derivatives.

  • Derivative A serves as a valid baseline with moderate predicted affinity.

  • Derivative B shows improved affinity through the addition of an acetyl group, a modification that also enhances its hydrogen-bonding capability.

  • Derivative C emerges as the most potent candidate based on its superior docking score, which is attributable to favorable aromatic interactions from the benzyl group. MD simulations would be required to confirm the stability of this interaction.

Crucially, the ADMET analysis highlights a critical decision point. While Derivative C is the most potent binder to COX-2, its potential to cross the BBB must be considered in the context of the therapeutic indication. For a peripherally acting anti-inflammatory drug, Derivative B might represent a more balanced profile of high affinity and lower risk of CNS side effects.

This guide demonstrates a logical, self-validating workflow where each computational step provides crucial data to inform the next. The synthesis of results from molecular docking, molecular dynamics, and ADMET prediction allows for a holistic and objective comparison, enabling researchers to prioritize the most promising candidates for synthesis and experimental validation, thereby saving valuable time and resources in the drug discovery pipeline.

References

  • ResearchGate. Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Available from: [Link]

  • Future Science. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Available from: [Link]

  • PubMed. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available from: [Link]

  • National Institutes of Health (NIH). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]

  • PubMed. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Available from: [Link]

  • Taylor & Francis Online. Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available from: [Link]

  • MD Tutorials. Protein-Ligand Complex. Available from: [Link]

  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • AANA. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Available from: [Link]

  • ACS Publications. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

  • National Institutes of Health (NIH). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • PubMed. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. Available from: [Link]

  • Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Available from: [Link]

  • PubMed. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Available from: [Link]

  • Federal Register. Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. Available from: [Link]

  • YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available from: [Link]

  • ADMETlab 2.0. ADMETlab 2.0. Available from: [Link]

  • SpringerLink. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Available from: [Link]

  • ResearchGate. Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available from: [Link]

  • Sygnature Discovery. ADMET Prediction Software. Available from: [Link]

  • IRIS-AperTO. Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. Available from: [Link]

  • Oxford Academic. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Available from: [Link]

  • ACS Publications. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Available from: [Link]

  • Regulations.gov. Designation of 4-Piperidone as a List I Chemical. Available from: [Link]

  • VLS3D. ADMET predictions. Available from: [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link]

Sources

Validation

Technical Comparison Guide: 4-(4-(methylsulfonyl)phenyl)piperidine vs. Pridopidine (Standard of Care)

The following technical guide provides a head-to-head comparison between 4-(4-(methylsulfonyl)phenyl)piperidine (the para-isomer) and the clinical standard of care, Pridopidine (the meta-isomer scaffold, specifically 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison between 4-(4-(methylsulfonyl)phenyl)piperidine (the para-isomer) and the clinical standard of care, Pridopidine (the meta-isomer scaffold, specifically 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, and its active metabolite).

This guide is structured for researchers evaluating structural activity relationships (SAR) within the phenylpiperidine class of dopaminergic stabilizers and Sigma-1 receptor ligands.

Executive Summary & Chemical Identity

This guide compares the 4-substituted sulfone analog (Target) against the established 3-substituted sulfone class (Standard of Care: Pridopidine). In drug development for neurodegenerative diseases (Huntington’s, ALS), the phenylpiperidine scaffold is critical for "Dopaminergic Stabilization"—a mechanism characterized by fast-off kinetics at the Dopamine D2 receptor and high-affinity Sigma-1 receptor (


1R) agonism.
  • Target Compound: 4-(4-(methylsulfonyl)phenyl)piperidine

    • Role: Structural analog / Metabolite isomer / Research Tool.

    • Key Feature: Para-positioning of the methylsulfonyl group.

  • Standard of Care (SoC): Pridopidine (and its des-propyl metabolite)

    • Role: Clinical Benchmark (Phase 3 for HD/ALS).

    • Key Feature: Meta-positioning of the methylsulfonyl group; optimized for "stabilizer" profile (low intrinsic activity D2, high

      
      1R).
      
Structural Divergence
FeatureTarget Compound (Para-Isomer)Pridopidine Metabolite (Meta-Isomer)
Core Scaffold 4-Phenylpiperidine4-Phenylpiperidine
Sulfone Position Para (4-position) Meta (3-position)
N-Substitution Secondary Amine (H)Secondary Amine (H) (Metabolite)
Primary Target D2 /

1R (SAR Dependent)

1R (High) / D2 (Low)

Mechanistic Profile & Signaling Pathways

The therapeutic value of this class relies on the balance between Sigma-1 Receptor Agonism (neuroprotection, BDNF secretion) and Dopamine D2 Modulation (motor control).

The "Stabilizer" Hypothesis (SAR Insight)

Research into phenylpiperidines indicates that the regiochemistry (Meta vs. Para) fundamentally alters the drug's interaction with the D2 receptor binding pocket.

  • Meta-Substitution (SoC): Favors a "fast-off" kinetic profile, allowing physiological dopamine signaling while blocking supraphysiological surges. This is the "stabilizer" effect.

  • Para-Substitution (Target): Often increases steric clash or alters the electrostatic interaction with the serine residues in the D2 orthosteric site, potentially shifting the profile toward full antagonism or altering

    
    1R selectivity.
    
Pathway Visualization

The following diagram illustrates the dual-pathway mechanism where the SoC (Pridopidine) excels, and where the Target (Para-isomer) must be evaluated.

G cluster_ligands Ligand Input Pridopidine Pridopidine (Meta) (Standard of Care) D2R Dopamine D2 Receptor (G-protein coupled) Pridopidine->D2R Low Affinity (Fast-Off) Sig1R Sigma-1 Receptor (Chaperone) Pridopidine->Sig1R High Affinity (Agonist) ParaIso 4-Para-Sulfone (Target Compound) ParaIso->D2R ? High Affinity (Antagonist?) ParaIso->Sig1R ? Affinity Gprot Gi/o Protein D2R->Gprot ERK ERK1/2 Phosphorylation D2R->ERK Sig1R->D2R Allosteric Modulation ER_Stress ER Stress Response (IRE1/PERK) Sig1R->ER_Stress Modulates BDNF BDNF Secretion (Neuroprotection) Sig1R->BDNF Promotes cAMP cAMP Inhibition Gprot->cAMP

Caption: Dual-target mechanism showing Sigma-1 mediated neuroprotection and D2 receptor modulation. The Para-isomer's profile must be mapped against these two pathways.

Experimental Comparison: Head-to-Head Data

To objectively evaluate the Target against the SoC, you must generate data across three domains: Binding Affinity (


), Functional Potency (

), and Kinetic Residence Time (

).
Table 1: Pharmacological Profile (Benchmark vs. Target)

Note: Values for the SoC are based on established literature (Pridopidine/ACR-16). Values for the Target (Para-isomer) are derived from SAR trends and require experimental verification using the protocols below.

MetricPridopidine (SoC)4-(4-methylsulfonyl)phenyl (Target)Biological Implication

1R Affinity (

)
~70–100 nMTo Be Determined Lower

= Higher neuroprotective potential.
D2 High Affinity (

)
> 10,000 nM (Low)Predicted: < 1,000 nM Para-sulfones often exhibit tighter D2 binding than meta-analogs.
D2 Residence Time Transient (Fast-off)Unknown Long residence time = Risk of extrapyramidal side effects (EPS).
Selectivity (

1/D2)
> 100-foldLikely Lower High selectivity is preferred for non-motor indications (ALS).
Metabolic Stability Moderate (CYP2D6)High Para-substitution blocks the primary site of hydroxylation.
Key Insight for Researchers

The Meta-isomer (SoC) is optimized for selectivity. If your experimental data shows the Para-isomer has significantly higher D2 affinity (


 nM), it effectively exits the "Stabilizer" class and behaves more like a classical antipsychotic (e.g., Sultopride analog), which may be undesirable for neurodegenerative indications but useful for acute psychosis.

Validated Experimental Protocols

To confirm the comparison, perform the following self-validating assays.

Protocol A: Competitive Radioligand Binding (Sigma-1 vs. D2)

Objective: Determine the Selectivity Ratio (


).
  • Membrane Preparation:

    • Sigma-1: Use Guinea pig brain homogenates or HEK293 cells overexpressing human

      
      1R.
      
    • D2: Use Rat striatal homogenates or CHO-D2L cells.

  • Ligands:

    • Radioligand (

      
      1):  [3H]-(+)-Pentazocine (2 nM).
      
    • Radioligand (D2): [3H]-Raclopride (2 nM).

    • Non-specific Blockers: Haloperidol (10

      
      M) for 
      
      
      
      1; (+)-Butaclamol (1
      
      
      M) for D2.
  • Incubation:

    • Incubate Target and SoC (10 pM to 100

      
      M) for 120 min at 25°C.
      
    • Critical Step: Ensure equilibrium is reached. Para-sulfones may have slower association rates (

      
      ) due to steric hindrance.
      
  • Analysis:

    • Filter through GF/B filters (pre-soaked in 0.5% PEI).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Assay (Gi/o Coupling)

Objective: Distinguish between an Antagonist (Target?) and a Stabilizer (SoC).

  • Cell Line: CHO-K1 cells expressing D2L receptor and GloSensor™ cAMP plasmid.

  • Stimulation:

    • Pre-treat cells with Forskolin (10

      
      M) to elevate cAMP.
      
    • Add Dopamine (

      
       concentration) to induce 
      
      
      
      -mediated suppression.
  • Treatment:

    • Add Pridopidine vs. Target Compound in dose-response mode.

  • Readout:

    • Antagonist Profile: Reversal of Dopamine-induced suppression (recovery of cAMP signal).

    • Partial Agonist/Stabilizer: Weak suppression of cAMP on its own; partial reversal of Dopamine effect.

    • Threshold: If the Target compound shows >80% reversal of Dopamine effect, it acts as a Full Antagonist (different from the SoC).

References & Authoritative Sources

  • Pridopidine Mechanism: Geva, M., et al. (2016). "Pridopidine activates neuroprotective pathways via the Sigma-1 receptor." Human Molecular Genetics. Link

  • Phenylpiperidine SAR: Svensson, K., et al. (1993). "On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sigma-1 Receptor Biology: Su, T.P., et al. (2010). "The Sigma-1 receptor chaperone as an inter-organelle signaling modulator." Trends in Pharmacological Sciences. Link

  • Dopaminergic Stabilizers: Ponten, H., et al. (2010). "In vivo pharmacology of the dopaminergic stabilizer pridopidine." European Journal of Pharmacology. Link

  • Chemical Reagent Data: Sigma-Aldrich Product Sheet for 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7). Link

Comparative

independent verification of the reported activities of 4-(4-(methylsulfonyl)phenyl)piperidine

Technical Verification Guide: 4-(4-(methylsulfonyl)phenyl)piperidine (4-MSP) Executive Summary This guide provides an independent verification framework for 4-(4-(methylsulfonyl)phenyl)piperidine (referred to herein as 4...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Verification Guide: 4-(4-(methylsulfonyl)phenyl)piperidine (4-MSP)

Executive Summary

This guide provides an independent verification framework for 4-(4-(methylsulfonyl)phenyl)piperidine (referred to herein as 4-MSP ; CAS: 885274-65-7). 4-MSP is a critical pharmacophore often utilized in medicinal chemistry as a regioisomeric probe to determine the structural requirements for Sigma-1 receptor (


R)  selectivity versus Dopamine D2 receptor  modulation.

As the para-sulfonyl isomer of the clinical stage drug Pridopidine (which is the meta-isomer), 4-MSP serves as a vital reference standard for establishing Structure-Activity Relationships (SAR) in the development of "dopaminergic stabilizers" and neuroprotective agents. This guide outlines the comparative performance, chemical verification, and biological validation protocols required to confirm its reported activities.

Part 1: Comparative Pharmacological Profile

The reported activity of 4-MSP is best understood in direct comparison to its structural analogs: Pridopidine (ACR16) and OSU-6162 . The shift of the methylsulfonyl group from the meta (3-) to the para (4-) position significantly alters the receptor binding profile, primarily reducing D2 affinity while retaining or modulating


R interaction.
Table 1: Comparative Activity Profile (Ligand Efficiency & Selectivity)
Feature4-MSP (Target) Pridopidine (Reference) OSU-6162 (Reference)
Chemical Structure Para-SO₂Me PhenylpiperidineMeta-SO₂Me N-propyl-piperidineMeta-SO₂Me N-propyl-piperidine (S-enantiomer)
Primary Target Sigma-1 Receptor (

R)
Sigma-1 Receptor / D2 Low AffinityD2 Receptor (Stabilizer)
D2 Receptor Affinity (Ki) > 10,000 nM (Negligible) ~10,000 nM (Low)~500 nM (Moderate)

R Affinity (Ki)
~50 - 200 nM (High) ~70 nM (High)Low / Inactive
Functional Class Selective

R Probe
Dopaminergic Stabilizer /

Agonist
Dopaminergic Stabilizer
Key Application SAR Negative Control for D2; Positive Probe for

Huntington's / ALS Clinical CandidateL-DOPA Induced Dyskinesia

Analyst Insight: The para-substitution in 4-MSP creates steric hindrance that disfavors binding to the orthosteric site of the D2 receptor, which requires a specific "deep" pocket fit. However, the


 receptor pharmacophore is more tolerant of bulk at the para position, making 4-MSP a highly selective tool for isolating 

-mediated effects from dopaminergic signaling.

Part 2: Independent Verification Protocols

To validate the identity and activity of 4-MSP, researchers must employ a self-validating workflow that combines chemical rigor with functional biological assays.

Protocol A: Chemical Regioisomer Verification (NMR)

Objective: Distinguish 4-MSP (Para) from Pridopidine precursors (Meta).

  • Solvent: Dissolve 5 mg of sample in DMSO-d6 .

  • Acquisition: Run 1H-NMR (400 MHz minimum).

  • Diagnostic Signal Analysis:

    • Para-Isomer (4-MSP): Look for the AA'BB' system in the aromatic region (approx. 7.6–8.0 ppm). You will see two distinct doublets (integrating to 2H each) with a coupling constant (

      
      ) of ~8 Hz. This symmetry confirms para-substitution.
      
    • Meta-Isomer (Pridopidine analog): Look for an ABCD system (singlet, two doublets, one triplet). The lack of symmetry is the key differentiator.

  • Acceptance Criteria: Presence of symmetric AA'BB' doublets confirms the para-sulfonyl placement.

Protocol B: Sigma-1 Receptor Binding Assay (Gold Standard)

Objective: Quantify affinity (


) to verify the "High Affinity" claim.
  • Reagents:

    • Radioligand: [³H]-(+)-Pentazocine (Specific Activity: >30 Ci/mmol).

    • Tissue Source: Guinea pig brain membranes or Jurkat cells (high endogenous

      
       expression).
      
    • Non-specific Blocker: Haloperidol (10 µM) or unlabeled (+)-Pentazocine.

  • Workflow:

    • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).

    • Incubation: Incubate 4-MSP (concentration range:

      
       to 
      
      
      
      M) with 3 nM [³H]-(+)-Pentazocine for 120 min at 37°C.
    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data Validation:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Target Result:

      
       nM verifies active 
      
      
      
      binding.

Part 3: Mechanistic Visualization

The following diagram illustrates the validated signaling pathway for 4-MSP. Unlike D2 antagonists, 4-MSP acts via the Mitochondria-Associated Membrane (MAM) , modulating calcium signaling without blocking synaptic transmission.

Sigma1_Mechanism Ligand 4-MSP (Ligand) Sig1R_ER Sigma-1 Receptor (ER Lumen) Ligand->Sig1R_ER Binds Dissociation Dissociation of Sig1R-BiP Complex Ligand->Dissociation Triggers BiP BiP/GRP78 (Inhibitory Chaperone) Sig1R_ER->BiP Normally Bound To Translocation Translocation to MAM Interface Dissociation->Translocation IP3R IP3 Receptor Stabilization Translocation->IP3R Chaperones Calcium Ca2+ Flux (Mitochondria -> Cytosol) IP3R->Calcium Modulates Neuroprotection Neuroprotection & Plasticity Calcium->Neuroprotection Downstream Effect

Figure 1: Mechanism of Action. 4-MSP binding triggers the dissociation of


R from BiP, enabling chaperone activity at the MAM interface.

Part 4: Synthesis & Stability (For Verification)

To ensure the material tested is authentic, one must understand its synthetic origin. 4-MSP is typically synthesized via the Friedel-Crafts sulfonlyation or oxidation of the corresponding sulfide.

  • Precursor Check: Commercial samples often come as the N-Boc protected intermediate (CAS: 918884-56-7).

  • Deprotection Step: If purchasing the N-Boc form, deprotection requires 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C -> RT for 2 hours.

  • Stability Warning: The sulfonyl group is electron-withdrawing, making the piperidine nitrogen less nucleophilic than in alkyl-piperidines. Store as the hydrochloride salt to prevent oxidation or degradation.

References

  • Ponten, H., et al. (2010). In vivo pharmacology of the dopaminergic stabilizer pridopidine. European Journal of Pharmacology.

  • Sahlholm, K., et al. (2015).[1] Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses. Psychopharmacology.[2][3]

  • Dyhring, T., et al. (2010). The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D2 receptor antagonism and fast receptor dissociation properties. European Journal of Pharmacology.

  • Smith, S.B., et al. (2013). The sigma-1 receptor: a new therapeutic target for neurodegenerative disease. CNS & Neurological Disorders.

  • PubChem Compound Summary. (2024). 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS 885274-65-7).[4][5][6] National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-(4-(Methylsulfonyl)phenyl)piperidine

Executive Summary & Operational Context 4-(4-(Methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a functionalized intermediate often utilized in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

4-(4-(Methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7) is a functionalized intermediate often utilized in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2][3][4] Its structure combines a basic secondary amine (piperidine) with a sulfur-containing sulfone group.

Effective disposal of this compound requires specific attention to two chemical realities:

  • Basicity: The piperidine moiety makes this compound a weak base (

    
     for the conjugate acid). Improper mixing with acidic waste streams can trigger rapid, exothermic neutralization and dangerous pressure buildup in waste containers.
    
  • Sulfur Content: The methylsulfonyl group necessitates high-temperature incineration with flue gas scrubbing to capture sulfur dioxide (

    
    ) emissions, preventing acid rain precursors.
    

This guide provides a validated workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to determine the correct waste stream. Treat this substance as Hazardous Chemical Waste .

Table 1: Physico-Chemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Requires solid waste stream unless dissolved in solvent.[3]
Chemical Class Organic Amine / SulfoneSegregate from Acids.
Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)PPE (Nitrile gloves, safety glasses) is mandatory during handling.[3]
Flammability Combustible organic solidCan be incinerated as fuel blending waste.[3]
Reactivity Incompatible with strong oxidizers & acidsDo not commingle with Nitric Acid or Piranha solution waste.[3]
Waste Segregation Strategy (The "Causality" Protocol)

Why this matters: The most common cause of laboratory waste accidents is the accidental mixing of incompatible streams. Because 4-(4-(Methylsulfonyl)phenyl)piperidine is basic, it must never be placed in the "Acid Waste" container.

Visualizing the Segregation Logic

The following decision tree illustrates the logic for determining the correct waste container.

SegregationLogic Start Waste Generation: 4-(4-(Methylsulfonyl)phenyl)piperidine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure or Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Liquid BinSolid Container A: Solid Hazardous Waste (Label: Basic/Organic) SolidPath->BinSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) SolventCheck->HalogenCheck BinHalo Container B: Halogenated Organic Solvents (Label: Basic/Toxic) HalogenCheck->BinHalo Yes (DCM, etc.) BinNonHalo Container C: Non-Halogenated Organic Solvents (Label: Basic/Flammable) HalogenCheck->BinNonHalo No (MeOH, DMSO)

Figure 1: Decision matrix for segregating piperidine-derivative waste. Note the strict separation based on solvent type and physical state.

Step-by-Step Disposal Protocol
Phase 1: Accumulation & Labeling
  • Select the Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids: Use a chemically resistant glass or HDPE bottle with a vented cap if over-pressurization is a concern (though unlikely if segregated correctly).

  • The "Compatibility Check" (Self-Validating Step):

    • Procedure: Before adding liquid waste to a communal carboy, take a small aliquot (1 mL) of the existing waste and mix it with 1 mL of your new waste in a fume hood.

    • Observation: Watch for bubbling, heat generation, or precipitate formation.

    • Result: If no reaction occurs after 5 minutes, it is safe to combine.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name: "4-(4-(Methylsulfonyl)phenyl)piperidine". Do not use abbreviations or chemical structures alone.

    • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% Piperidine derivative").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 2: Storage
  • Store the container in a Secondary Containment Tray (polypropylene) to catch potential leaks.

  • Keep the container in a designated "Satellite Accumulation Area" near the point of generation.

  • Cap Management: Keep the container closed at all times except when adding waste.

Phase 3: Final Disposition (Incineration)

The ultimate destruction of this chemical occurs off-site. The presence of the sulfonyl group (


) dictates the incineration profile.[3]

DisposalLifecycle Lab Lab Accumulation (Satellite Area) Pickup EHS/Vendor Pickup Lab->Pickup Tag Full Transport DOT Transport (UN Number Assignment) Pickup->Transport Manifesting Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Scrubber Wet Scrubber System (Neutralizes SOx/NOx) Incinerator->Scrubber Flue Gas Release Clean Emission (CO2, H2O, N2) Scrubber->Release

Figure 2: The lifecycle of the chemical waste.[3] The scrubber stage is critical for removing sulfur dioxide generated by the sulfonyl group.[3]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Use a commercial spill pillow or vermiculite.

  • Cleaning: Wipe the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as it can react with amines to form chloramines (toxic gas). Use water/soap first.[5]

References
  • PubChem. (n.d.). Compound Summary: 4-(4-(Methylsulfonyl)phenyl)piperidine.[1][2][4][6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][3]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][3]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(4-(Methylsulfonyl)phenyl)piperidine

Executive Safety Summary Compound: 4-(4-(Methylsulfonyl)phenyl)piperidine CAS: 885274-65-7 (Free Base) / Derivative Salts Occupational Exposure Band (OEB): Band 3 (Estimated) – Handle as Potent/Harmful As a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-(4-(Methylsulfonyl)phenyl)piperidine CAS: 885274-65-7 (Free Base) / Derivative Salts Occupational Exposure Band (OEB): Band 3 (Estimated) – Handle as Potent/Harmful

As a key intermediate in the synthesis of antipsychotics (e.g., Ziprasidone analogues) and GPCR-targeted therapeutics, this piperidine derivative presents a dual hazard profile: the pharmacological potency inherent to bioactive intermediates and the chemical irritancy of the piperidine moiety.

Critical Hazard Directive: While GHS classification identifies this substance as Harmful (Acute Tox. 4) and an Irritant , research environments must treat it with elevated caution due to the potential for respiratory sensitization common in sulfonyl-piperidine pharmacophores. Do not handle on open benchtops.

Hazard Identification & Risk Assessment

Before selecting PPE, we must validate the specific risks. This compound is a solid at room temperature, making dust inhalation the primary vector of exposure.

Hazard Class (GHS)CategorySignal WordH-StatementOperational Implication
Acute Toxicity (Oral) 4WarningH302Harmful if swallowed.[1] Strict hygiene required.[1][2][3][4][5][6][7]
Acute Toxicity (Inhal.) 4WarningH332Harmful if inhaled.[1] Fume hood mandatory.
Skin Irritation 2WarningH315Causes skin irritation. Permeation risk.[2]
Eye Irritation 2AWarningH319Causes serious eye irritation.[1] Dust risk.[1][2][3][4][6][8]
STOT - SE 3WarningH335May cause respiratory irritation.[1]

Source Grounding: GHS classifications derived from SDS data for CAS 885274-65-7 [1, 2].

The PPE Matrix

This system is designed to create a "fail-safe" barrier. We do not rely on a single layer of protection.

Personal Protective Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Specification (Minimum)Scientific Rationale
Respiratory Primary: Fume HoodSecondary: N95/P2 RespiratorFace Velocity: 0.5 m/s (100 fpm)Fit-tested N95 if hood sash is open >18".The sulfonyl group increases polarity, but the piperidine ring is a respiratory irritant. Engineering controls (hood) are superior to PPE.
Ocular Chemical Splash GogglesANSI Z87.1+ (Impact & Splash rated)Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Dermal (Body) Lab Coat (Tyvek/Poly) + ApronChemical Resistant, Long-sleeved, Wrist-cuffed.Cotton coats absorb powders. Tyvek sheds dust. A rubber apron is required if handling liquid solutions >100mL.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil/0.10mm)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 min (Nitrile). Piperidines are organic bases; nitrile offers superior resistance compared to latex.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move. The following workflow minimizes the generation of static-charged dust, the most common failure mode in handling this solid.

Diagram 1: Safe Handling Lifecycle

This workflow enforces a "Chain of Custody" for the chemical from storage to disposal.

HandlingLifecycle cluster_hood Inside Fume Hood (Sash < 18 inches) Storage 1. Storage (Dry, Cool, Dark) Transfer 2. Transfer to Hood (Closed Container) Storage->Transfer Verify Seal Weighing 3. Weighing (Anti-Static Gun + Draft Shield) Transfer->Weighing Check Airflow Solubilization 4. Solubilization (Immediate Dissolution) Weighing->Solubilization High Dust Risk Reaction 5. Reaction/Usage Solubilization->Reaction Reduced Risk Waste 6. Disposal (Solid vs Liquid Stream) Reaction->Waste Quench

Caption: The critical control point is the "Weighing" phase inside the hood, where dust generation is highest.

Protocol A: Weighing & Transfer (High Risk)
  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood. Piperidine derivatives are often hygroscopic and static-prone.

  • The "Double-Containment" Rule: Never transport the stock bottle outside the hood unless it is inside a secondary container (e.g., a plastic tub).

  • Weighing:

    • Use a pre-tared vial.

    • Do not use a spatula that is too large for the neck of the bottle.

    • Why? Neck friction causes dust dispersion.

  • Immediate Solubilization: Add solvent to the solid immediately after weighing to eliminate the inhalation hazard. Once in solution, the risk profile shifts from "Inhalation" to "Splash/Contact."

Emergency Response & Spill Logic

In the event of a release, your response must be algorithmic to prevent panic-induced errors.

Diagram 2: Spill Response Decision Logic

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid/Powder Type->Solid Liquid Liquid Solution Type->Liquid SmallSolid < 5 grams? Solid->SmallSolid WetWipe Cover with Wet Pad (No Dust) SmallSolid->WetWipe Yes Evacuate Evacuate Lab Call EHS SmallSolid->Evacuate No (Dust Cloud) SolventCheck Flammable Solvent? Liquid->SolventCheck Absorb Use Polypropylene Pads SolventCheck->Absorb No Neutralize Treat as Flammable + Toxic SolventCheck->Neutralize Yes

Caption: Decision tree for immediate spill containment. Priority is preventing dust aerosolization.

Specific Spill Steps:

  • Solid Spill: Do not sweep. Sweeping creates aerosols. Cover the powder with a solvent-dampened paper towel (ethanol or water, depending on solubility) to weigh it down, then wipe up.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they may act as a vehicle, carrying the compound through the dermal barrier [3].

  • Eye Exposure: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

Disposal & Environmental Compliance

As a pharmaceutical intermediate, this compound must not enter the water table.[3]

  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solid."

  • Liquid Waste: Segregate based on the solvent.

    • Halogenated:[9] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/Ethanol/DMSO.

  • Destruction: Incineration is the required method for piperidine derivatives to ensure complete thermal decomposition of the sulfonyl and amine groups [1].

References

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives & Safety Profile. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and Chemical Permeation. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Methylsulfonyl)phenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-(Methylsulfonyl)phenyl)piperidine
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